molecular formula C22H24N2O5 B1582374 Z-Phe-pro-OH CAS No. 7669-64-9

Z-Phe-pro-OH

Cat. No.: B1582374
CAS No.: 7669-64-9
M. Wt: 396.4 g/mol
InChI Key: SLQMUASKUOLVIO-UHFFFAOYSA-N
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Description

Z-Phe-pro-OH is a useful research compound. Its molecular formula is C22H24N2O5 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
The exact mass of the compound Z-Phe-pro-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334023. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Z-Phe-pro-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Phe-pro-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c25-20(24-13-7-12-19(24)21(26)27)18(14-16-8-3-1-4-9-16)23-22(28)29-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,23,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQMUASKUOLVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10998000
Record name N-[(Benzyloxy)(hydroxy)methylidene]phenylalanylproline
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Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7669-64-9
Record name 1-(N-((Phenylmethoxy)carbonyl)-L-phenylalanyl)-L-proline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC334023
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334023
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Benzyloxy)(hydroxy)methylidene]phenylalanylproline
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Record name 1-[N-[(phenylmethoxy)carbonyl]-L-phenylalanyl]-L-proline
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Foundational & Exploratory

Z-Phe-Pro-OH: Technical Characterization and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Z-Phe-Pro-OH Chemical Structure, Synthesis, and Enzymatic Applications Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Enzymologists

Executive Summary

Z-Phe-Pro-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-proline) is a specialized dipeptide derivative functioning primarily as a carboxypeptidase substrate and a chiral building block in peptidomimetic drug design. Unlike standard prolyl endopeptidase (PREP) substrates (e.g., Z-Gly-Pro-pNA) which target internal proline cleavage, Z-Phe-Pro-OH serves as a critical probe for enzymes cleaving C-terminal residues, specifically Carboxypeptidase Y (CPY) and Carboxypeptidase C .

This guide outlines the physicochemical properties, validated synthetic routes, and enzymatic assay protocols for Z-Phe-Pro-OH, designed to support reproducibility in high-stakes research environments.

Physicochemical Characterization

The following data establishes the baseline identity for Z-Phe-Pro-OH. All experimental batches should be validated against these parameters to ensure compound integrity.

Table 1: Core Chemical Specifications
ParameterSpecification
Chemical Name N-Benzyloxycarbonyl-L-phenylalanyl-L-proline
Common Abbreviation Z-Phe-Pro-OH
CAS Number 7669-64-9
Molecular Formula

Molecular Weight 396.44 g/mol
Stereochemistry L-Phenylalanine, L-Proline (L,L-isomer)
Appearance White to off-white crystalline powder
Solubility Soluble in Methanol, Ethanol, DMSO, DMF; sparingly soluble in water
pKa (Predicted) ~3.5 (Carboxylic acid)
Melting Point 106–108 °C (Solvent dependent)
Structural Visualization

The molecule consists of a hydrophobic benzyl carbamate (Z) protecting group, a phenylalanine linker, and a C-terminal proline with a free carboxylic acid.

Z_Phe_Pro_Structure Figure 1: Functional connectivity of Z-Phe-Pro-OH. *Note: Scissile bond specificity depends on enzyme. Z_Group Benzyloxycarbonyl (Z) (N-Terminal Protection) Phe L-Phenylalanine (Hydrophobic Spacer) Z_Group->Phe Carbamate Linkage Pro L-Proline (Cyclic Constraint) Phe->Pro Peptide Bond (Scissile Bond for POP*) COOH Free Carboxyl Group (C-Terminal) Pro->COOH Acid Functionality

[7]

Synthetic Methodology: Solution-Phase Coupling

While solid-phase synthesis (SPPS) is common, solution-phase synthesis via active esters is preferred for Z-Phe-Pro-OH to minimize racemization of the phenylalanine residue and ensure high purity of the dipeptide acid.

Protocol: Activated Ester Coupling (Z-Phe-OSu Route)

Rationale: Direct coupling using DCC/HOBt can lead to oxazolone formation and racemization at the Phe alpha-carbon. Using the pre-activated succinimide ester (Z-Phe-OSu) guarantees chiral integrity.

Step-by-Step Workflow
  • Reagents:

    • Z-L-Phe-OSu (N-Benzyloxycarbonyl-L-phenylalanine hydroxysuccinimide ester).

    • L-Proline (Free acid).

    • Base:

      
       or TEA (Triethylamine).
      
    • Solvent: DMF/Water (1:1) or Dioxane/Water.

  • Procedure:

    • Solubilization: Dissolve L-Proline (1.2 eq) in a mixture of water and

      
       (2.5 eq). Ensure pH is ~8–9.
      
    • Coupling: Dissolve Z-Phe-OSu (1.0 eq) in DMF or Dioxane. Add dropwise to the Proline solution.

    • Reaction: Stir vigorously at Room Temperature (RT) for 12–18 hours. Monitor by TLC (System:

      
       85:10:5).
      
    • Work-up:

      • Evaporate organic solvent (dioxane/DMF) under reduced pressure.

      • Acidify the remaining aqueous phase to pH 2 using 1N HCl.

      • Extract with Ethyl Acetate (

        
        ).
        
      • Wash organic layer with brine, dry over

        
        .
        
    • Purification: Recrystallize from Ethyl Acetate/Hexane or Diethyl Ether.

Synthesis_Flow Figure 2: Solution-phase synthesis via Succinimide Ester (OSu) activation. Start Starting Materials: Z-Phe-OSu + L-Proline Reaction Coupling Reaction Solvent: DMF/H2O Base: NaHCO3 Time: 18h, RT Start->Reaction Nucleophilic Attack Workup Acidification (pH 2) Extraction (EtOAc) Reaction->Workup Removal of NHS Product Final Product: Z-Phe-Pro-OH (White Precipitate) Workup->Product Crystallization

Analytical Validation (QC)

To certify the compound for enzymatic assays, the following quality control thresholds must be met.

  • HPLC Purity:

    
     (Column: C18; Gradient: 10-90% ACN in 0.1% TFA).
    
  • Mass Spectrometry (ESI-MS):

    • Expected

      
      .
      
    • Expected

      
      .
      
  • 1H-NMR (DMSO-d6):

    • Confirm presence of Z-group aromatics (7.3 ppm, 5H).

    • Confirm Benzylic

      
       (5.0 ppm, 2H).
      
    • Confirm Phe-Pro amide linkage (distinct rotamers may be visible due to Proline cis/trans isomerization).

Biological Application: Carboxypeptidase Assay

Z-Phe-Pro-OH is a specific substrate for Carboxypeptidase Y (CPY) (lysosomal carboxypeptidase). Unlike Carboxypeptidase A (which rejects C-terminal Proline), CPY can cleave the Phe-Pro bond, releasing free Proline.

Assay Principle

The enzyme hydrolyzes the peptide bond between Phenylalanine and Proline.



Protocol: Ninhydrin Detection of Released Proline

Since the substrate is N-blocked, the only source of free amine reacting with ninhydrin is the released Proline.

Reagents:

  • Buffer: 50 mM MES or Sodium Phosphate, pH 6.5.

  • Substrate Stock: 10 mM Z-Phe-Pro-OH in DMSO.

  • Ninhydrin Reagent: Acidic Ninhydrin solution (specific for Proline detection, often yields a red/yellow chromophore differing from primary amines).

Method:

  • Equilibration: Mix 980 µL Buffer + 10 µL Substrate Stock (Final conc: 100 µM). Equilibrate to 25°C.

  • Initiation: Add 10 µL Enzyme solution (CPY).

  • Incubation: Incubate for 10–30 minutes.

  • Termination: Stop reaction by adding 10% TCA or heating to 95°C for 3 mins.

  • Detection: Add Ninhydrin reagent, heat at 100°C for 15 mins, cool, and measure Absorbance at 520 nm (or specific Proline max).

  • Quantification: Compare against a standard curve of L-Proline.

Assay_Logic Figure 3: Enzymatic hydrolysis and detection workflow. Substrate Substrate: Z-Phe-Pro-OH Cleavage Hydrolysis (Phe-Pro Bond) Substrate->Cleavage + Enzyme Enzyme Enzyme: Carboxypeptidase Y Enzyme->Cleavage Detection Detection: Free Proline + Ninhydrin (Abs 520nm) Cleavage->Detection Releases Proline

References

  • Polgár, L. (2002). The prolyl oligopeptidase family. Cellular and Molecular Life Sciences, 59(2), 349-362. (Contextual reference for Prolyl peptidase specificity).

Technical Comparative Analysis: Z-Phe-Pro-OH vs. Z-D-Phe-Pro-OH

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous comparative analysis of Z-Phe-Pro-OH (L-L isomer) and its diastereomer Z-D-Phe-Pro-OH (D-L isomer). It is designed for researchers in peptide chemistry and drug discovery, focusing on the structural, analytical, and functional divergences driven by stereochemistry.

Executive Summary

The distinction between Z-Phe-Pro-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-proline) and Z-D-Phe-Pro-OH extends far beyond simple chirality. The inversion of the Phenylalanine stereocenter from L to D fundamentally alters the peptide's secondary structure propensity. While the L-L isomer typically adopts an extended conformation, the D-L heterochiral sequence is a privileged scaffold for inducing Type II'


-turns . This structural divergence dictates their behavior in HPLC separation, NMR spectroscopy, and biological stability, making the D-L variant a critical tool for designing peptidomimetics with enhanced proteolytic resistance.

Structural & Conformational Analysis

Stereochemistry and Topology

The core difference lies in the backbone topology. In Z-Phe-Pro-OH , both residues possess the L-configuration (


-stereochemistry at C

), resulting in a "homochiral" dipeptide that favors an open, extended structure. In contrast, Z-D-Phe-Pro-OH is "heterochiral." The combination of a D-amino acid followed by L-Proline creates a specific steric arrangement that nucleates a reverse turn.
The Beta-Turn Induction (Type II')

The D-Phe-Pro motif is a canonical inducer of the Type II'


-turn .
  • Mechanism: The steric clash between the side chain of the D-residue and the pyrrolidine ring of Proline restricts the

    
     and 
    
    
    
    torsion angles, locking the backbone into a hairpin-like geometry.
  • Significance: This turn mimics the exposed loops of proteins, making Z-D-Phe-Pro-OH valuable for designing inhibitors that target receptors recognizing such loops.

Cis-Trans Proline Isomerism

Both molecules exhibit cis-trans isomerism at the Phe-Pro amide bond. However, the equilibrium is influenced by the Aromatic-Proline Interaction :

  • Effect: The aromatic ring of Phenylalanine can stack against the Proline ring, stabilizing the cis isomer.

  • Differentiation: In the D-L isomer (Z-D-Phe-Pro-OH), the specific geometry of the

    
    -turn often stabilizes a distinct rotamer population compared to the L-L isomer, which is readily observable by NMR.
    
Visualization: Conformational Topology

The following diagram illustrates the structural divergence between the extended L-L isomer and the turn-inducing D-L isomer.

Conformation LL Z-Phe-Pro-OH (L-L) Ext Extended / Polyproline II Propensity LL->Ext Homochiral Topology DL Z-D-Phe-Pro-OH (D-L) Turn Type II' Beta-Turn (Hairpin Nucleator) DL->Turn Heterochiral Topology Stack_L Aromatic-Pro Interaction (Cis-Trans Equilibrium) Ext->Stack_L Dynamic Equilibrium Stack_D Stabilized Turn Geometry (Intramolecular H-Bond) Turn->Stack_D Locked Conformation

Figure 1: Conformational divergence showing the beta-turn induction in the D-L isomer vs. the extended L-L form.

Physicochemical & Analytical Profiling

Distinguishing these diastereomers requires specific analytical protocols. They are not enantiomers , so they have distinct physical properties and can be separated on achiral stationary phases.

NMR Spectroscopy Diagnostics

Nuclear Magnetic Resonance (NMR) is the definitive method for structural validation.[1]

  • Alpha-Proton Shifts: The C

    
     proton of the D-Phe residue in Z-D-Phe-Pro-OH typically resonates at a different chemical shift than the L-Phe in the L-L isomer due to the magnetic anisotropy (ring current effect) of the adjacent Proline ring in the folded turn conformation.
    
  • Amide Temperature Coefficients: In the D-L isomer, the amide proton (if present in a longer sequence or derivative) often shows a low temperature coefficient (

    
     ppb/K), indicating it is shielded from solvent by an intramolecular hydrogen bond (characteristic of a 
    
    
    
    -turn).
HPLC Separation Strategy

While Chiral HPLC is absolute, Reversed-Phase (C18) HPLC can often separate these diastereomers.[1]

ParameterZ-Phe-Pro-OH (L-L)Z-D-Phe-Pro-OH (D-L)Separation Mechanism
C18 Elution Typically LaterTypically EarlierHydrophobic Surface Area: The folded D-L turn often buries hydrophobic surface area (intramolecular H-bonding), making it less retained than the extended L-L form.
Chiral HPLC Distinct PeakDistinct PeakInteraction: Definitive separation on polysaccharide-based columns (e.g., CHIRALPAK® IA/IB).[1]
Solubility High (Organic)High (Organic)Similar solubility in DMSO/MeOH; D-L may crystallize differently due to packing.
Experimental Protocol: Diastereomer Separation

Objective: Verify purity of Z-D-Phe-Pro-OH and detect L-L impurity.

  • Column: C18 Analytical (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: Water + 0.1% TFA.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 214 nm (peptide bond) and 257 nm (Phenylalanine/Z-group).

  • Self-Validation: Inject a 1:1 mix of authentic L-L and D-L standards. Baseline separation confirms the method's capability.

Synthetic Methodologies

The synthesis of Z-D-Phe-Pro-OH requires careful control to prevent racemization, which would revert the expensive D-Phe stereocenter back to L, yielding the unwanted diastereomer.

Coupling Protocol (Racemization Suppression)

The coupling of Z-D-Phe-OH to H-Pro-OR is generally safe from oxazolone formation because the Z (benzyloxycarbonyl) group is a urethane protector, which prevents the formation of the oxazolone intermediate that leads to racemization. However, over-activation can still cause issues.[1]

Recommended Reagents:

  • Activator: EDC/HOBt or HATU/HOAt.[1]

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[1]

  • Solvent: DMF or DCM.

Synthetic Workflow Visualization

Synthesis Start Starting Materials: Z-D-Phe-OH + H-Pro-OtBu Activation Activation (0°C): EDC / HOBt / DIPEA Start->Activation Coupling Coupling Reaction: Formation of Z-D-Phe-Pro-OtBu Activation->Coupling Check Racemization Check: HPLC (C18 or Chiral) Coupling->Check Risk Risk: High Base/Temp -> L-L Impurity Coupling->Risk Over-activation Deprotect Deprotection (TFA): Yields Z-D-Phe-Pro-OH Check->Deprotect If >99% de

Figure 2: Synthetic workflow highlighting the critical racemization checkpoint.

Biological & Drug Development Implications[3][4][5][6]

Proteolytic Stability

One of the primary reasons for selecting Z-D-Phe-Pro-OH over its L-L counterpart is metabolic stability .

  • Mechanism: Endogenous proteases (e.g., chymotrypsin, carboxypeptidases) possess chiral active sites evolved to hydrolyze L-peptide bonds.[1] The D-configuration sterically clashes with the enzyme's catalytic triad ("Steric Exclusion"), rendering the bond resistant to cleavage.

  • Application: Peptides incorporating the Z-D-Phe-Pro motif exhibit significantly extended half-lives in plasma, making them ideal candidates for oral or injectable therapeutics.

Peptidomimetics
  • Z-Phe-Pro-OH (L-L): Often serves as a substrate control or a "natural" baseline.

  • Z-D-Phe-Pro-OH (D-L): Used as a "Turn Mimetic." It locks the peptide into a bioactive conformation that can bind receptors with high affinity but without being degraded.[1] It is frequently used to constrain the geometry of bioactive peptides (e.g., Somatostatin analogs, Opioid peptides).

References

  • Beta-Turn Induction: Venkatachalam, C. M. (1968).[1][3] Stereochemical Criteria for Polypeptides and Proteins. V. Conformation of a System of Three Linked Peptide Units. Biopolymers.[1][4] Link

  • Proline Cis-Trans Isomerism: Dugave, C., & Demange, L. (2003).[1] Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications. Chemical Reviews. Link

  • HPLC Separation of Diastereomers: Snyder, L. R., et al. (2011). Introduction to Modern Liquid Chromatography. Wiley. Link

  • D-Amino Acid Stability: Kreil, G. (1997).[1] D-Amino Acids in Animal Peptides. Annual Review of Biochemistry. Link

  • Peptide Synthesis & Racemization: Albericio, F., et al. (2018).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

Sources

An In-Depth Technical Guide to the Physicochemical Properties and DMSO Solubility of N-α-Cbz-L-phenylalanyl-L-proline (Z-Phe-Pro-OH)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Cbz-L-phenylalanyl-L-proline, commonly abbreviated as Z-Phe-Pro-OH, is a protected dipeptide of significant interest in medicinal chemistry and peptide synthesis. Its unique structural characteristics, imparted by the bulky N-terminal benzyloxycarbonyl (Z) protecting group, the aromatic phenylalanine residue, and the conformationally constrained proline, make it a valuable building block for creating complex peptide therapeutics with enhanced stability.[1] This guide provides a comprehensive overview of the essential physical and chemical properties of Z-Phe-Pro-OH. It offers an in-depth analysis of its solubility in dimethyl sulfoxide (DMSO), a critical solvent in preclinical research, and presents detailed, field-proven protocols for its accurate characterization and dissolution to ensure reproducible experimental outcomes.

Introduction to Z-Phe-Pro-OH: A Core Component in Peptide Science

Chemical Identity

Z-Phe-Pro-OH is a dipeptide derivative where the amino group of L-phenylalanine is protected by a benzyloxycarbonyl (Cbz or Z) group, and the phenylalanine is, in turn, peptide-bonded to an L-proline residue. The proline's carboxylic acid remains free. This structure is fundamental to its application in stepwise peptide synthesis, where the Z-group prevents unwanted side reactions at the N-terminus while subsequent amino acids are coupled to the C-terminal proline.

Significance in Peptide Synthesis and Drug Development

The incorporation of Z-Phe-Pro-OH into peptide chains is a strategic choice for several reasons:

  • Enhanced Stability: The rigid five-membered ring of proline introduces a "kink" in the peptide backbone, which can confer resistance to enzymatic degradation by proteases.[2]

  • Bioavailability: The lipophilic nature of the phenylalanine and the Z-group can aid in the development of peptide-based drugs with improved membrane permeability and overall bioavailability.[1]

  • Therapeutic Potential: It serves as a key intermediate in the synthesis of bioactive peptides, including enzyme inhibitors and receptor ligands, which are instrumental in drug discovery.[1]

Physical and Chemical Properties

A precise understanding of the physicochemical properties of Z-Phe-Pro-OH is paramount for its effective handling, storage, and application in quantitative experimental setups.

Summary of Physicochemical Data

The key properties of Z-Phe-Pro-OH are summarized below for quick reference.

PropertyValueSource(s)
Synonyms Z-L-phenylalanyl-L-proline[1]
CAS Number 7669-64-9[1]
Molecular Formula C₂₂H₂₄N₂O₅[1][3]
Molecular Weight 396.44 g/mol [1][3]
Appearance White to off-white powder[1]
Purity ≥ 98% (by HPLC)[1]
Optical Rotation [α]D²⁰ = -37 ± 2° (c=2 in Methanol)[1]
Storage Conditions Store at ≤ -10 °C[1]

Note: A definitive melting point for Z-Phe-Pro-OH is not consistently reported in publicly available literature. It is recommended to determine this experimentally via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus for each new batch.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast range of organic compounds, including many that are poorly soluble in aqueous solutions.[4][5] It is a solvent of choice for preparing high-concentration stock solutions in drug discovery and biological assays.

Qualitative and Quantitative Solubility Analysis

The structure of Z-Phe-Pro-OH, containing two hydrophobic phenyl rings and a largely aliphatic proline ring, suggests that it is a hydrophobic peptide.[7] Such peptides generally dissolve well in organic solvents like DMSO.[8][9] It is reasonable to hypothesize that the solubility of Z-Phe-Pro-OH in DMSO is substantial, likely exceeding 10 mg/mL. However, this must be confirmed experimentally.

Factors Influencing Dissolution

Achieving a clear, homogenous solution of Z-Phe-Pro-OH in DMSO requires attention to several critical factors:

  • Solvent Purity: DMSO is highly hygroscopic. Absorbed water can significantly alter its solvent properties and may decrease the solubility of hydrophobic compounds. It is imperative to use anhydrous, high-purity DMSO (≥99.9%) from a freshly opened container. [6]

  • Mechanical Agitation: Z-Phe-Pro-OH may not dissolve instantaneously. Gentle vortexing and, more effectively, sonication in a water bath are often required to break down aggregates and facilitate complete dissolution.[7][10]

  • Temperature: While gentle warming can increase the rate of dissolution, it should be done with caution to avoid potential degradation of the peptide. Room temperature dissolution with sonication is the preferred starting method.

Logical Workflow for Solubilization

The following diagram outlines the systematic process for preparing a Z-Phe-Pro-OH stock solution in DMSO.

G Diagram 1: Workflow for Preparing Z-Phe-Pro-OH in DMSO start Start: Equilibrate Z-Phe-Pro-OH and Anhydrous DMSO to Room Temp. weigh Accurately weigh Z-Phe-Pro-OH in a sterile vial. start->weigh add_dmso Add calculated volume of anhydrous DMSO. weigh->add_dmso agitate Vortex and/or Sonicate (3 x 10 sec bursts). add_dmso->agitate inspect Visually inspect for undissolved particulates. agitate->inspect ready Solution is ready for use or aliquoting. inspect->ready Clear & Homogenous fail Incomplete Dissolution: Consider further sonication or re-evaluate target concentration. inspect->fail Particulates Remain end End ready->end

Caption: A step-by-step workflow for the reliable dissolution of Z-Phe-Pro-OH in DMSO.

Experimental Protocol: Determining the Saturated Solubility of Z-Phe-Pro-OH in DMSO

This protocol provides a robust, self-validating method for quantifying the solubility of Z-Phe-Pro-OH in DMSO, a critical parameter for designing experiments.

Step-by-Step Methodology
  • Preparation: In several sterile 2 mL microcentrifuge tubes, add an excess amount of Z-Phe-Pro-OH (e.g., 20-30 mg) to each tube. The key is to ensure solid material will remain after equilibrium is reached.

  • Solvent Addition: Accurately pipette 1.0 mL of anhydrous DMSO into each tube.

  • Equilibration (The "Why"): Seal the tubes tightly and place them on a rotator or shaker at a constant, controlled temperature (e.g., 25 °C) for 24-48 hours. Causality: This extended equilibration period is crucial to ensure the solution reaches thermodynamic equilibrium, representing the true maximum amount of solute that can be dissolved.

  • Phase Separation (The "Why"): Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet all undissolved solid. Causality: This step ensures that the supernatant to be analyzed is completely free of any solid particulates, which would otherwise artificially inflate the measured concentration.

  • Supernatant Extraction: Carefully withdraw a precise volume of the clear supernatant (e.g., 100 µL) from each tube without disturbing the pellet.

  • Dilution: Dilute the extracted supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration that falls within the linear range of your analytical method (e.g., HPLC-UV). A large dilution factor (e.g., 1:100 or 1:200) will likely be necessary.

  • Quantification (The "Why"): Analyze the diluted samples using a validated HPLC method with a UV detector set to a wavelength where the Z-group absorbs strongly (approx. 254 nm). Quantify the concentration against a standard curve prepared with known concentrations of Z-Phe-Pro-OH. Causality: HPLC-UV provides a highly specific and quantitative measurement, ensuring that the calculated solubility is accurate and reproducible. This is the self-validating step of the protocol.

  • Calculation: Calculate the original concentration in the saturated DMSO solution by multiplying the measured concentration by the dilution factor. The result is the saturated solubility in mg/mL or mM.

Molecular Attributes and Practical Considerations

Interrelationship of Molecular Features and Properties

The physical properties and solubility of Z-Phe-Pro-OH are a direct consequence of its molecular structure. The interplay between its hydrophobic and polar functional groups dictates its behavior in different environments.

G Diagram 2: Z-Phe-Pro-OH Structure-Property Relationships cluster_0 Molecular Structure Components cluster_1 Resulting Chemical Features cluster_2 Observable Physical Properties Z_Group Benzyloxycarbonyl (Z) Group Hydrophobicity High Hydrophobicity Z_Group->Hydrophobicity Aromaticity Aromaticity (UV Active) Z_Group->Aromaticity Phe_Residue Phenylalanine Residue Phe_Residue->Hydrophobicity Phe_Residue->Aromaticity Optical_Activity Specific Optical Rotation Phe_Residue->Optical_Activity Pro_Residue Proline Residue Rigidity Conformational Rigidity Pro_Residue->Rigidity COOH_Group Carboxylic Acid H_Bonding H-Bond Donor/Acceptor COOH_Group->H_Bonding Solubility High Solubility in DMSO Hydrophobicity->Solubility HPLC_Detection Strong HPLC-UV Detection Aromaticity->HPLC_Detection Stability Enhanced Proteolytic Stability Rigidity->Stability H_Bonding->Solubility

Caption: A diagram illustrating how the structural components of Z-Phe-Pro-OH influence its chemical features and observable properties.

Best Practices for Stock Solution Handling
  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles and contamination, it is highly recommended to aliquot the DMSO stock solution into single-use volumes immediately after preparation.[6]

  • Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term stability. A stock solution in DMSO stored at -20°C should be used within one month, while storage at -80°C can extend its viability to six months.[6]

  • Use in Aqueous Buffers: When diluting the DMSO stock into an aqueous buffer for biological assays, add the DMSO stock slowly to the buffer while vortexing.[10] This prevents the peptide from precipitating out of solution. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid solvent-induced toxicity.[11]

Conclusion

Z-Phe-Pro-OH is a cornerstone dipeptide for the synthesis of advanced therapeutic peptides. A thorough understanding of its physical properties, particularly its solubility characteristics in DMSO, is not merely academic but a practical necessity for ensuring the accuracy, reproducibility, and ultimate success of research and development endeavors. By employing the rigorous protocols and adhering to the best practices outlined in this guide, scientists can confidently harness the full potential of this versatile molecule.

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • GenScript. (2023). Peptide Solubility Guidelines. Retrieved from [Link]

  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

  • Wikipedia. (n.d.). Proline. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Chemical synonyms for Z-Phe-pro-OH in scientific literature

[1]

Executive Summary

Z-Phe-Pro-OH (CAS: 7669-64-9) is a protected dipeptide intermediate critical in medicinal chemistry and peptide synthesis.[1] Chemically defined as N-Benzyloxycarbonyl-L-phenylalanyl-L-proline , it serves as a robust building block for fragment condensation strategies due to the unique properties of the C-terminal proline, which minimizes racemization risks during coupling.

This guide provides a definitive taxonomy of its chemical synonyms, distinguishes it from common sequence isomers (e.g., Z-Pro-Phe-OH), and outlines its utility in the development of Prolyl Oligopeptidase (POP) inhibitors.

Chemical Identity & Structural Analysis[2][3][4]

To ensure experimental reproducibility, the compound must be identified by its rigorous chemical structure rather than loose trade names.

Core Chemical Data
PropertySpecification
IUPAC Name (2S)-1-[(2S)-2-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid
Common Name Z-Phe-Pro-OH
CAS Registry Number 7669-64-9
Molecular Formula C₂₂H₂₄N₂O₅
Molecular Weight 396.44 g/mol
Stereochemistry L-Phenylalanine, L-Proline (unless specified as D- or dl-)
PubChem CID 100091
MDL Number MFCD00037337
Structural Visualization

The following diagram illustrates the connectivity and functional segmentation of the molecule, highlighting the orthogonal protection provided by the Z-group.

ZPheProStructureCompoundZ-Phe-Pro-OH(C22H24N2O5)Z_GroupZ-Group (N-Terminus)BenzyloxycarbonylCompound->Z_GroupContainsPhe_ResidueL-Phenylalanine(Residue 1)Compound->Phe_ResiduePro_ResidueL-Proline(Residue 2)Compound->Pro_ResidueAcid_GroupCarboxylic Acid(C-Terminus)Compound->Acid_GroupZ_Group->Phe_ResidueAmide BondPhe_Residue->Pro_ResiduePeptide Bond(Secondary Amine)Pro_Residue->Acid_GroupFree AcidPropertiesProperties:- Acid Stable (TFA)- H2/Pd Labile- Racemization ResistantPro_Residue->PropertiesStructural Advantage

Figure 1: Structural decomposition of Z-Phe-Pro-OH, detailing the N-terminal protection and residue connectivity.

Nomenclature & Synonym Taxonomy

Searching scientific literature requires a broad query strategy to capture all naming variations. The following taxonomy categorizes synonyms by their usage context.

Primary Chemical Synonyms

These terms are chemically accurate and commonly used in synthesis protocols.

  • Z-L-Phe-L-Pro-OH (Explicit stereochemistry)

  • N-Cbz-L-phenylalanyl-L-proline ("Cbz" is the alternative abbreviation for the Z group)

  • N-Benzyloxycarbonyl-Phe-Pro

  • Carbobenzoxy-phenylalanyl-proline

Abbreviation Variations
  • Z-Phe-Pro (Often implies the free acid form in context, but can be ambiguous; always verify the C-terminus)

  • Cbz-Phe-Pro

Commercial & Database Aliases
  • Z-Phenylproline (Note: This is a commercially used misnomer found in some catalogs. Chemically, "Phenylproline" implies a substituted proline ring, which is incorrect. Use caution if this term appears without a structure verification.)

  • Z-L-Phenylalanyl-L-proline [1]

⚠️ Critical Distinction: Sequence Isomers

Researchers frequently confuse Z-Phe-Pro-OH with its sequence isomer. This distinction is vital for bioactivity.

CompoundSequenceCAS NumberBiological Role
Z-Phe-Pro-OH Phe → Pro7669-64-9 POP Substrate/Inhibitor Precursor
Z-Pro-Phe-OH Pro → Phe17350-17-3 Distinct Protease Substrate

Synthetic Utility & Applications

Fragment Condensation Strategy

Z-Phe-Pro-OH is a "privileged" fragment for convergent peptide synthesis.

  • Mechanism : In standard peptide coupling, activating the C-terminal amino acid often risks racemization via oxazolone formation.

  • Advantage : Proline is an imino acid (secondary amine). It lacks the amide hydrogen required to form an oxazolone ring. Therefore, Z-Phe-Pro-OH can be activated and coupled to a growing peptide chain with negligible racemization , making it an ideal block for segment condensation.

Prolyl Oligopeptidase (POP) Research

The Z-Phe-Pro motif is central to the study of Prolyl Oligopeptidase (EC 3.4.21.26), a serine protease implicated in neurodegenerative diseases.[2]

  • Substrate Logic : POP cleaves post-proline bonds in short peptides. Z-Phe-Pro-OH mimics the transition state geometry.

  • Inhibitor Synthesis : It serves as a precursor for synthesizing transition-state inhibitors like Z-Phe-Pro-al (prolinal) or Z-Phe-Pro-F (fluoride).

Verification & Search Workflow

To ensure you are sourcing the correct compound, follow this self-validating search protocol.

Search Algorithm
  • Start with CAS : Query 7669-64-9.[1]

  • Verify MW : Confirm Molecular Weight is approx 396.4.

  • Check Sequence : Ensure Phenylalanine is the middle residue and Proline is the C-terminal residue.

  • Confirm Stereochemistry : Default is L,L. If "D-Phe" is mentioned, it is a different diastereomer used for inhibition studies.

SearchWorkflowStartStart: IdentificationInput_CASInput CAS: 7669-64-9Start->Input_CASCheck_MWCheck MW ~396.4Input_CAS->Check_MWDecision_MWMW Matches?Check_MW->Decision_MWCheck_SeqVerify Sequence:Phe (Internal) -> Pro (C-Term)Decision_MW->Check_SeqYesInvalidSTOP: Incorrect Isomer(Likely Z-Pro-Phe-OH)Decision_MW->InvalidNoDecision_SeqSequence Correct?Check_Seq->Decision_SeqValidVALID: Z-Phe-Pro-OHDecision_Seq->ValidYesDecision_Seq->InvalidNo

Figure 2: Decision tree for verifying Z-Phe-Pro-OH identity against common database errors.

References

  • PubChem . Compound Summary for CID 100091: Z-Phe-Pro-OH. National Library of Medicine.[3][4] [Link]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Z-Phe-Pro-OH

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Z-Phe-Pro-OH in Drug Discovery

N-Benzyloxycarbonyl-L-phenylalanyl-L-proline (Z-Phe-Pro-OH) is a protected dipeptide that serves as a crucial building block in the intricate process of peptide synthesis. Its unique structural combination of a lipophilic Z-group and the conformationally constrained proline residue makes it a valuable component in the development of peptide-based therapeutics, particularly in the design of enzyme inhibitors and other targeted therapies.[1] Researchers utilize Z-Phe-Pro-OH to systematically build larger peptide chains, leveraging its protected carboxyl group to ensure controlled, sequential bond formation.[1] However, as with any reactive chemical intermediate, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of the research.

This guide provides an in-depth analysis of the safety considerations and handling precautions for Z-Phe-Pro-OH, moving beyond a simple recitation of Safety Data Sheet (SDS) information to explain the rationale behind each recommendation. By understanding the "why," researchers can cultivate a more intuitive and robust safety culture in the laboratory.

Deconstructing the Safety Data Sheet (SDS): A Risk-Based Approach

While a specific, universally adopted GHS classification for Z-Phe-Pro-OH is not consistently available across all suppliers, a conservative approach based on the known hazards of its constituent parts and related N-protected amino acids is essential. The primary hazards are associated with its potential for irritation and the general risks of handling fine chemical powders.

Anticipated Hazard Profile

Based on SDS information for similar compounds, such as Z-Phe-OH, Z-Ala-OH, and other dipeptides, the following hazards should be anticipated[2][3]:

  • Skin Irritation: Prolonged or repeated contact with the skin may cause irritation.

  • Eye Irritation: Direct contact with the eyes is likely to cause irritation.

  • Respiratory Tract Irritation: Inhalation of the powder may irritate the respiratory system.[2][4][5]

  • Harmful if Swallowed: Ingestion may cause adverse health effects.[2]

It is crucial to treat Z-Phe-Pro-OH as a hazardous substance, even in the absence of extensive toxicological data, as a matter of good laboratory practice.[6]

Core Handling Protocols: From Vial to Waste

The following protocols are designed to mitigate the risks identified above. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Engineering Controls: The First Line of Defense

The primary objective is to minimize the generation and dispersal of Z-Phe-Pro-OH powder.

  • Chemical Fume Hood: All weighing and handling of powdered Z-Phe-Pro-OH must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow prevents the inhalation of airborne particles.

  • Ventilated Enclosures: For larger-scale operations, the use of a ventilated balance enclosure or powder containment hood is recommended to provide a localized high-efficiency particulate air (HEPA) filtered environment.

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but serves as the final barrier between the researcher and the chemical.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects eyes from accidental splashes or airborne powder.
Hand Protection Nitrile gloves.Provides a chemical-resistant barrier to prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A lab coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory NIOSH-approved N95 respirator (or equivalent).Recommended when handling larger quantities or if there's a potential for significant aerosolization, to prevent inhalation of the powder.
Step-by-Step Handling Workflow

The following workflow outlines the critical steps for safely handling Z-Phe-Pro-OH powder.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Fume Hood: Ensure sash is at the correct height. Verify airflow. Clean workspace. don_ppe 2. Don Appropriate PPE: Lab coat, gloves, eye protection. weigh 3. Weighing: Use anti-static weigh paper/boat. Dispense powder slowly and carefully to minimize dust. don_ppe->weigh transfer 4. Transfer: Transfer to reaction vessel inside the hood. Tap weigh paper gently to dislodge all powder. weigh->transfer clean_spill 5. Spill Management: Wipe minor spills with a damp cloth. Collect all contaminated materials. transfer->clean_spill dispose 6. Waste Disposal: Place contaminated items (gloves, weigh paper) in a sealed, labeled waste container. clean_spill->dispose decontaminate 7. Decontaminate: Wipe down the balance and hood surface. Wash hands thoroughly after removing PPE. dispose->decontaminate

Caption: Workflow for the safe handling of Z-Phe-Pro-OH powder.

Storage and Stability: Preserving Integrity

Proper storage is crucial not only for safety but also for maintaining the chemical's purity and reactivity.

  • Temperature: Z-Phe-Pro-OH should be stored at or below -10°C.[1] Some suppliers recommend storage at -20°C for long-term stability.[7]

  • Atmosphere: Keep the container tightly closed in a dry, well-ventilated place.[4] The compound is susceptible to degradation from moisture and atmospheric contaminants.

  • Incompatibilities: Avoid strong oxidizing agents, which can react with the organic components of the molecule.

Emergency Procedures: A Plan for the Unexpected

Even with the best precautions, accidents can happen. A clear, rehearsed emergency plan is essential.

First-Aid Measures
Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]
Skin Contact Remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation persists, seek medical attention.[6][8]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]
Spill Response

The appropriate response to a spill depends on its scale.

Spill_Response_Plan Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess SmallSpill Small Spill (Inside Hood) Assess->SmallSpill Minor LargeSpill Large Spill (Outside Hood) Assess->LargeSpill Major Clean 1. Wear appropriate PPE. 2. Gently cover with absorbent material. 3. Sweep up and place in a sealed container. SmallSpill->Clean Evacuate 1. Evacuate the immediate area. 2. Alert supervisor and EH&S. 3. Restrict access to the area. LargeSpill->Evacuate Dispose Dispose of waste according to institutional protocols. Clean->Dispose

Caption: Decision tree for responding to a Z-Phe-Pro-OH spill.

For any significant spill, especially outside of a containment hood, evacuation and notification of your institution's Environmental Health & Safety (EH&S) department is the most appropriate course of action.[6]

Conclusion

The safe and effective use of Z-Phe-Pro-OH in peptide synthesis hinges on a proactive and informed approach to laboratory safety. By understanding the rationale behind each handling precaution—from the necessity of a fume hood to the specifics of waste disposal—researchers can mitigate risks and foster a secure research environment. This guide serves as a technical framework for developing robust, self-validating safety protocols that protect both the scientist and the science.

References

  • AdooQ Bioscience. Z-Phe-OH | Buy from Supplier AdooQ®. [Link]

  • Peptide Synthetics. Materials safety data sheet. [Link]

  • AAPPTec. MSDS - Safety Data Sheet for Z-Ala-OH. [Link]

  • MakingCosmetics. SkinFirm Dipeptide - SDS (Safety Data Sheet). [Link]

  • Biorunstar. Are there any safety concerns when handling peptide substrates? - Blog. [Link]

  • AAPPTec. MSDS - Safety Data Sheet for Boc-Phe(4-NH2)-OH. [Link]

  • AAPPTec. MSDS - Safety Data Sheet for Fmoc-Phe(Boc-4-NH2)-OH. [Link]

  • PubChem - NIH. Benzyloxycarbonyl-L-proline | C13H15NO4 | CID 101987. [Link]

  • Aapptec Peptides. Z-Phe-OH [1161-13-3]. [Link]

Sources

Z-Phe-Pro-OH: A Strategic Chiral Scaffold in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Z-Phe-Pro-OH as a Chiral Building Block in Medicinal Chemistry Format: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Z-Phe-Pro-OH (N-Benzyloxycarbonyl-L-phenylalanyl-L-proline) represents a privileged dipeptide scaffold in medicinal chemistry, serving as a critical junction between classical peptide synthesis and modern peptidomimetic drug design.[1] Its structural significance lies in the Phe-Pro motif, a sequence frequently recognized as a scissile bond by aspartyl proteases (e.g., HIV-1 protease) and a primary determinant of


-turn secondary structures in proteins.

This guide provides a rigorous technical analysis of Z-Phe-Pro-OH, detailing its optimized synthesis, racemization control strategies, and its pivotal role as a precursor for transition-state isosteres in antiviral therapeutics.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8][9]

Before integrating Z-Phe-Pro-OH into complex synthetic schemes, verification of its physicochemical integrity is paramount. The compound exhibits specific optical rotation and solubility profiles that serve as quality control benchmarks.

Table 1: Physicochemical Specifications of Z-Phe-Pro-OH

PropertySpecificationNotes
IUPAC Name (2S)-1-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid
CAS Number 3588-63-4 Specific to the L,L-isomer.
Molecular Formula

Molecular Weight 396.44 g/mol
Appearance White to off-white crystalline powder
Melting Point 106–108 °C (Recrystallized)Lit. range varies (85-87°C for amorphous/solvate forms).
Optical Rotation

(c=1, MeOH)
Rotation is highly solvent-dependent.
Solubility Soluble in MeOH, EtOH, DMF, DMSO, DCM.Sparingly soluble in water.
Stability Stable at -20°C (desiccated).Hygroscopic; store under inert gas.

Synthetic Utility & Protocols

The synthesis of Z-Phe-Pro-OH is a classic test case for racemization suppression . The activation of the Phenylalanine carboxyl group, even when urethane-protected (Z-group), is susceptible to oxazolone formation due to the steric bulk and electronic nature of the adjacent benzyl side chain.

Critical Control Point: Racemization

Coupling Z-Phe-OH to Proline (a secondary amine) is sterically demanding. Slow coupling rates increase the lifetime of the activated ester, thereby increasing the risk of


 proton abstraction and subsequent racemization.
  • Risk Factor: High.

  • Mitigation: Use of Oxyma Pure (Ethyl cyanohydroxyiminoacetate) with DIC (Diisopropylcarbodiimide) has been proven superior to HOBt/EDC in maintaining chiral integrity for this specific dipeptide sequence.

Optimized Solution-Phase Synthesis Protocol

Objective: Synthesis of Z-Phe-Pro-OH via methyl ester intermediate to ensure purity.

Step 1: Coupling (Z-Phe-OH + H-Pro-OMe)

  • Dissolution: Dissolve Z-Phe-OH (1.0 eq) and H-Pro-OMe·HCl (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (2.2 eq) to neutralize the amine salt. Cool to 0°C.[2]

  • Activation: Add Oxyma Pure (1.1 eq) followed by DIC (1.1 eq) dropwise.

  • Reaction: Stir at 0°C for 30 min, then warm to RT and stir for 4-6 hours. Monitor by TLC/HPLC.

  • Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (remove unreacted amine), 5%

    
     (remove unreacted acid), and brine. Dry over 
    
    
    
    and concentrate.

Step 2: Saponification (Z-Phe-Pro-OMe


 Z-Phe-Pro-OH) 
  • Dissolve the crude ester in THF/Water (3:1).

  • Add LiOH (2.0 eq) at 0°C.

  • Monitor hydrolysis (typically < 2 hours). Note: Prolonged exposure to base can cause epimerization even at this stage.

  • Acidify carefully to pH 2-3 with 1N HCl and extract with EtOAc.

  • Crystallization: Recrystallize from EtOAc/Hexanes to obtain high-purity Z-Phe-Pro-OH.

Racemization Mechanism Visualization

The following diagram illustrates the competitive pathway between successful coupling and the formation of the oxazolone intermediate which leads to loss of chirality.

RacemizationMechanism cluster_conditions Critical Control Factors ZPhe Z-Phe-OH (Chiral L-Isomer) ActiveEster Activated Ester (O-Acylurea/Oxyma ester) ZPhe->ActiveEster DIC/Oxyma Oxazolone Oxazolone Intermediate (Achiral/Racemic Risk) ActiveEster->Oxazolone Slow Attack (k_rac) Product Z-Phe-Pro-OMe (L,L-Dipeptide) ActiveEster->Product Fast Attack (k_couple) RacemicProduct DL-Phe-Pro-OMe (Impurity) Oxazolone->RacemicProduct Amine Attack Proline H-Pro-OMe (Nucleophile) Proline->Product Proline->RacemicProduct Factors 1. Solvent Polarity (DMF > DCM) 2. Base Strength (Avoid excess) 3. Additive (Oxyma > HOBt)

Figure 1: Kinetic competition between peptide bond formation and oxazolone-mediated racemization during Z-Phe activation.

Medicinal Chemistry Applications

HIV Protease Inhibitor Precursors

The Phe-Pro sequence is a substrate specificity motif for HIV-1 protease. Early rational drug design utilized Z-Phe-Pro-OH as a starting material to synthesize hydroxyethylene or hydroxyethylamine isosteres. These non-cleavable mimics replace the scissile amide bond (


) with a secondary alcohol (

), trapping the enzyme in a transition-state complex.
  • Mechanism: The hydroxyl group mimics the tetrahedral transition state of amide hydrolysis, coordinating with the catalytic aspartic acid residues (Asp25/Asp25') in the protease active site.

  • Workflow: Z-Phe-Pro-OH is often reduced (via aldehyde) or reacted with chiral organometallics to generate the core scaffold of inhibitors like Saquinavir analogues.

Structural Mimetics: -Turn Induction

In protein folding studies and peptidomimetic design, the Proline residue within Z-Phe-Pro-OH plays a unique structural role due to the cis/trans isomerization of the tertiary amide bond (Phe-Pro bond).

  • Cis-Conformation: Favors the formation of Type VI

    
    -turns .
    
  • Application: Researchers use Z-Phe-Pro-OH derivatives to lock peptides into specific conformations, stabilizing bioactive geometries for receptor binding studies (e.g., GPCR ligands).

Organocatalysis

While Proline itself is a famous organocatalyst, Pro-Phe dipeptides (derived from deprotecting Z-Phe-Pro-OH) serve as modular catalysts for asymmetric aldol reactions. The Z-group can be removed via hydrogenolysis (


) to yield H-Phe-Pro-OH or H-Phe-Pro-NH2, where the secondary amine of proline and the side chain of phenylalanine cooperate to direct stereoselectivity in enamine catalysis.

Workflow: From Building Block to Bioactive Scaffold

The following diagram outlines the strategic utilization of Z-Phe-Pro-OH in a drug discovery campaign, highlighting the divergence between structural studies and inhibitor synthesis.

Workflow Start Z-Phe-Pro-OH (Starting Material) Branch1 Structural Biology (Conformational Analysis) Start->Branch1 Branch2 Medicinal Chemistry (Inhibitor Synthesis) Start->Branch2 Branch3 Asymmetric Synthesis (Organocatalysis) Start->Branch3 NMR NMR Studies (Cis/Trans Isomerism) Branch1->NMR TurnMimic Beta-Turn Mimetics (Type VI Turns) NMR->TurnMimic Reduction Reduction/Modification (Aldehyde/Epoxide) Branch2->Reduction Isostere Hydroxyethylene Isostere (Transition State Mimic) Reduction->Isostere Drug Protease Inhibitor (e.g., HIV/Renin) Isostere->Drug Deprotect Deprotection (H2/Pd-C) -> H-Phe-Pro-OH Branch3->Deprotect Catalyst Enamine Catalyst (Aldol Reactions) Deprotect->Catalyst

Figure 2: Strategic divergence of Z-Phe-Pro-OH applications in pharmaceutical research.

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Suppress Racemization. Chemistry – A European Journal. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Transition states of native and drug-resistant HIV-1 protease.[3] PNAS. Retrieved from [Link]

Sources

Technical Guide: Comparative Analysis of Z-Phe-Pro-OH and Boc-Phe-Pro-OH Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide therapeutics and organic synthesis, the choice between Z-Phe-Pro-OH (Carbobenzyloxy-L-phenylalanyl-L-proline) and Boc-Phe-Pro-OH (tert-Butyloxycarbonyl-L-phenylalanyl-L-proline) is rarely a matter of simple preference. It is a strategic decision dictated by the synthesis phase (solid vs. solution), the solubility requirements of the fragment, and, most critically, the management of diketopiperazine (DKP) formation .

The Phe-Pro dipeptide sequence is kinetically notorious for DKP formation due to the conformational constraints imposed by the proline residue. This guide analyzes the physicochemical distinctions between the Z (Cbz) and Boc protecting groups in this specific context, providing actionable protocols to mitigate side reactions during drug development workflows.

Part 1: Structural & Mechanistic Foundations

Chemical Identity & Orthogonality

The fundamental difference lies in the N-terminal carbamate protecting group, which dictates the deprotection conditions and orthogonality to other functional groups.

FeatureZ-Phe-Pro-OH (Cbz)Boc-Phe-Pro-OH (t-Boc)
Protecting Group Benzyloxycarbonyl (Carbobenzyloxy)tert-Butyloxycarbonyl
Lability Reductive / Strong Acid Mild Acid
Cleavage Reagents ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(Hydrogenolysis)HBr/AcOH, HF
TFA (Trifluoroacetic acid)HCl/Dioxane
Stability Stable to TFA, weak bases.Stable to Hydrogenolysis, bases.
Primary Utility Solution-phase synthesis; Fragment condensation.Solid-Phase Peptide Synthesis (SPPS); Stepwise elongation.
By-products Toluene,

Isobutene,

Solubility & Physical Behavior
  • Z-Phe-Pro-OH: The benzyl aromatic ring adds significant lipophilicity. This is advantageous in solution-phase synthesis where the intermediate must be extracted into organic solvents (e.g., EtOAc, DCM) to wash away water-soluble impurities. It often crystallizes better than Boc derivatives, aiding in purification without chromatography.

  • Boc-Phe-Pro-OH: Highly soluble in standard organic solvents (DMF, DCM). The tert-butyl group is bulky but less hydrophobic than the benzyl group.

Part 2: The "Phe-Pro" Challenge (Diketopiperazine Formation)

The Mechanism of Failure

The Phe-Pro sequence is uniquely prone to Diketopiperazine (DKP) formation. This is an intramolecular cyclization where the deprotected N-terminal amine attacks the C-terminal carbonyl (ester or amide), cleaving the peptide chain and forming a cyclic dipeptide.

  • Why Phe-Pro? Proline's cyclic structure forces the peptide backbone into a cis-conformation (turn), bringing the N-terminus and C-terminus into close proximity. Phenylalanine adds steric bulk that can favor this conformation.

  • The Risk Point: DKP formation occurs immediately after the N-terminal protecting group (Z or Boc) is removed, if the C-terminus is activated (e.g., an ester or on-resin).

Visualization: DKP Formation Pathway

The following diagram illustrates the kinetic trap that occurs during deprotection if not managed correctly.

DKP_Mechanism Figure 1: Kinetic Competition between DKP Formation and Peptide Elongation Start Protected Dipeptide Ester (PG-Phe-Pro-OR) Deprotection Deprotection Step (Remove PG) Start->Deprotection Acid or H2 Intermediate Free Amine Intermediate (H-Phe-Pro-OR) Deprotection->Intermediate Transition Nucleophilic Attack (Intramolecular) Intermediate->Transition Slow Coupling or Basic pH Coupling Successful Coupling (Peptide Elongation) Intermediate->Coupling Fast Activation DKP Diketopiperazine (DKP) + Alcohol (ROH) Transition->DKP Chain Termination

Figure 1: The free amine of Phe-Pro attacks its own C-terminal ester, ejecting the resin or protecting group and forming a cyclic byproduct.

Part 3: Strategic Selection & Application

When to Choose Z-Phe-Pro-OH

Scenario: Solution-Phase Fragment Condensation.

  • Rationale: If you are building a long peptide by converging segments, Z-Phe-Pro-OH is ideal. You can couple it to a fragment, and then remove the Z-group via catalytic hydrogenation (

    
    ).
    
  • The Advantage: Hydrogenolysis occurs under neutral conditions . This prevents the protonation of the amine. While a neutral amine can form DKP, the absence of acid/base cycles minimizes side reactions associated with acid-labile side chains (e.g., Trp, Met).

  • The Risk: Since the amine is released in a neutral state, it is immediately nucleophilic. If the C-terminus is an active ester, DKP formation is rapid. Mitigation: Ensure the C-terminus is a stable amide or free acid before deprotection.

When to Choose Boc-Phe-Pro-OH

Scenario: Solid-Phase Peptide Synthesis (Boc/Bzl Strategy).

  • Rationale: Used in standard stepwise synthesis. The Boc group is removed with TFA.[1][2]

  • The Advantage: The product of TFA cleavage is the amine salt (

    
    ). The protonated amine cannot nucleophilically attack the ester, temporarily preventing DKP formation.
    
  • The Risk: The danger arises during the neutralization step (adding DIEA/TEA) required for the next coupling. Once neutralized, the amine becomes reactive.

  • Mitigation: Use "in situ" neutralization protocols where the base is added simultaneously with the next activated amino acid, minimizing the time the free amine exists uncoupled.

Part 4: Experimental Protocols

Protocol A: Safe Deprotection of Boc-Phe-Pro-X (SPPS Context)

Objective: Remove Boc group while minimizing DKP formation on-resin.

  • Swelling: Swell resin in DCM for 15 mins.

  • Cleavage: Treat with 50% TFA in DCM (containing 1% m-cresol as scavenger) for 2 x 1 min (flow wash) then 1 x 20 min.

  • Wash: Wash extensively with DCM (Do NOT wash with DMF/Base yet).

  • Coupling (The Critical Step):

    • Dissolve next amino acid (e.g., Boc-Xaa-OH) and activator (e.g., HBTU/HATU).

    • Add DIEA (Diisopropylethylamine) to the amino acid solution first.

    • Add this mixture immediately to the resin.

    • Why? This ensures the amine is neutralized only in the presence of the activated electrophile, favoring coupling over DKP cyclization.

Protocol B: Hydrogenolysis of Z-Phe-Pro-OH Derivatives

Objective: Remove Z group in solution phase.[1]

  • Solvent: Dissolve Z-Phe-Pro-OR in MeOH or EtOH (approx 0.1 M).

  • Catalyst: Add 10% Pd/C (5-10% by weight of substrate).

  • Atmosphere: Purge with

    
    , then introduce 
    
    
    
    (balloon pressure is usually sufficient).
  • Monitoring: Stir vigorously. Monitor by TLC (Z-group UV absorbance disappears).

  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.

    • Caution: If the product is H-Phe-Pro-OR (ester), use immediately. Do not store the free base ester, or it will cyclize to DKP.

Part 5: Decision Matrix

Use this flowchart to select the correct protecting group for your workflow.

Selection_Matrix Figure 2: Selection Logic for Z vs. Boc Start Select Phe-Pro Protecting Group Phase Synthesis Phase? Start->Phase SPPS Solid Phase (SPPS) Phase->SPPS Solution Solution Phase Phase->Solution Res_Boc Use Boc-Phe-Pro-OH (Standard Boc/Bzl SPPS) SPPS->Res_Boc Standard AcidSens Contains Acid-Labile Side Chains? Solution->AcidSens AcidSens->Res_Boc No (TFA is OK) Res_Z Use Z-Phe-Pro-OH (Orthogonal Protection) AcidSens->Res_Z Yes (Avoid TFA)

Figure 2: Decision logic based on synthesis phase and chemical sensitivity.

References

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis.[3] A side reaction in solid-phase peptide synthesis.[3][4] Journal of the American Chemical Society, 94(9), 3102–3106.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.

  • Steinauer, R., et al. (1989). Diketopiperazine formation during the synthesis of model peptides containing proline. International Journal of Peptide and Protein Research, 34(4), 295-298.

Sources

Methodological & Application

Application Note: Catalytic Transfer Hydrogenation (CTH) Protocol for Z-Group Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The removal of the benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone transformation in organic synthesis and peptide chemistry.[1] While traditional catalytic hydrogenation (


 gas + Pd/C) is effective, it requires specialized equipment (hydrogen balloons, Parr shakers) and poses safety risks regarding flammability and pressure.

Catalytic Transfer Hydrogenation (CTH) offers a superior alternative for bench-scale and high-throughput applications. By utilizing stable organic hydrogen donors (e.g., ammonium formate, 1,4-cyclohexadiene) in the presence of Palladium on Carbon (Pd/C), researchers can achieve rapid, selective deprotection under ambient pressure with simple glassware.

This guide details two field-proven protocols:

  • The Ammonium Formate Protocol: Robust, fast, and cost-effective (Ideal for general amines).

  • The 1,4-Cyclohexadiene Protocol: Neutral and mild (Ideal for acid/base-sensitive peptides).

Strategic Considerations & Mechanism

The Mechanistic Advantage

Unlike direct hydrogenation, where


 gas must dissolve in the solvent and adsorb onto the catalyst, CTH relies on the dehydrogenation of a soluble donor molecule directly on the Pd surface. This creates a high local concentration of active palladium-hydride species (

), often accelerating reaction kinetics.

Mechanism of Action:

  • Adsorption: The hydrogen donor and the Z-protected substrate adsorb onto the Pd surface.

  • Transfer: The donor releases hydrogen to form

    
     species.
    
  • Hydrogenolysis: The C-O bond of the Z-group is cleaved by

    
    .[1]
    
  • Decarboxylation: The resulting carbamic acid collapses to release

    
     and the free amine. Toluene is released as a byproduct.
    
Visualization: Reaction Pathway

The following diagram illustrates the concurrent cycles of hydrogen generation and Z-group cleavage.

CTH_Mechanism Donor H-Donor (e.g., NH4HCO2) Pd Pd/C Surface Donor->Pd Adsorption PdH [Pd-H] Species Pd->PdH Dehydrogenation Waste Byproducts (Toluene, CO2) Pd->Waste Donor Byproduct (NH3/Benzene) Intermediate Carbamic Acid (R-NH-COOH) PdH->Intermediate Hydrogenolysis Substrate Z-Protected Amine (R-NH-Cbz) Substrate->Pd Adsorption Product Free Amine (R-NH2) Intermediate->Product -CO2 Intermediate->Waste Decarboxylation

Figure 1: Mechanistic flow of Catalytic Transfer Hydrogenation. The donor regenerates the active Pd-H species in situ.

Donor Selection Matrix

Choose your protocol based on substrate sensitivity and equipment availability.

FeatureAmmonium Formate (

)
1,4-Cyclohexadiene (1,4-CHD)Cyclohexene
Reaction Rate Very Fast (10–60 min)Fast (1–4 h)Slow (requires reflux)
Temperature RT to Mild Heat (

C)
RTReflux (

C)
pH Conditions Slightly Basic/Acidic (Amphoteric)NeutralNeutral
Byproducts

,

(Gaseous/Salts)
Benzene (Volatile liquid)Benzene
Selectivity HighVery High (Preserves Halogens)Moderate
Safety Safe solidFlammable liquidFlammable liquid
Best For Standard organic intermediates Peptides, Cys/Met containing Robust substrates

Experimental Protocols

Protocol A: Ammonium Formate (Standard Method)

Application: Robust deprotection of N-Z groups in amino acids and drug intermediates. Self-Validating Indicator: Vigorous evolution of gas (


) indicates active catalyst. Cessation of bubbles often signals reaction completion.

Materials:

  • Substrate (1.0 equiv)

  • 10% Pd/C (wet support preferred to minimize fire risk, 10–20 wt% relative to substrate)

  • Ammonium Formate (3.0–5.0 equiv)[1]

  • Methanol (0.1 M concentration)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve the Z-protected substrate in Methanol (MeOH). Nitrogen purging is not strictly required but good practice.

  • Catalyst Addition: Carefully add 10% Pd/C.

    • Safety Note: Pd/C is pyrophoric when dry. Use "wet" catalyst (50%

      
      ) or add under an inert blanket.
      
  • Donor Addition: Add Ammonium Formate in a single portion.

  • Reaction: Stir the suspension.

    • Observation: Effervescence should begin immediately.

    • Temperature: Start at Room Temperature (RT). If sluggish after 30 mins, warm to 40–50°C.

  • Monitoring: Check TLC after 30 minutes. The reaction is typically complete within 1 hour.

  • Workup (Crucial Step):

    • Filter the mixture through a Celite pad to remove Pd/C.[1][2]

    • Caution: The filter cake is flammable. Keep it wet with water before disposal.

    • Concentrate the filtrate.[1]

    • Salt Removal: The residue often contains ammonium formate salts. Partition between EtOAc and Water, or sublime the salts if the product is stable (high vacuum, 40°C).

Protocol B: 1,4-Cyclohexadiene (Sensitive/Peptide Method)

Application: Deprotection of peptides containing Methionine (Met), Cysteine (Cys), or halogenated aromatics (Cl, Br) where reduction is a risk. Self-Validating Indicator: Reaction remains clear/neutral; no salt formation.

Materials:

  • Substrate (1.0 equiv)

  • 10% Pd/C (10–20 wt%)[1][2]

  • 1,4-Cyclohexadiene (5.0–10.0 equiv)

  • Ethanol or Methanol (0.1 M)

Step-by-Step Workflow:

  • Preparation: Dissolve substrate in Ethanol/Methanol.

  • Catalyst Addition: Add 10% Pd/C.

  • Donor Addition: Add 1,4-Cyclohexadiene (liquid) via syringe.

  • Reaction: Stir at Room Temperature .

    • Note: Do not heat unless necessary. 1,4-CHD is volatile and effective at RT.

  • Monitoring: Reaction time is typically 1–4 hours.

  • Workup:

    • Filter through Celite.[1]

    • Concentrate filtrate.[1]

    • Advantage:[3][4][5][6] The byproduct is Benzene (carcinogenic, handle in hood) and unreacted 1,4-CHD, both of which are volatile and removed easily under vacuum. No salts remain.

Visual Workflow Guide

Workflow start Start: Z-Protected Substrate decision Substrate Sensitivity? start->decision pathA Standard Substrate decision->pathA Robust pathB Sensitive / Peptide decision->pathB Acid/Base Sensitive stepA1 Dissolve in MeOH Add Pd/C (10 wt%) pathA->stepA1 stepA2 Add Ammonium Formate (3-5 equiv) stepA1->stepA2 stepA3 Stir RT to 50°C (Monitor Gas Evolution) stepA2->stepA3 filter Filter via Celite (Wash with Solvent) stepA3->filter stepB1 Dissolve in EtOH Add Pd/C (10 wt%) pathB->stepB1 stepB2 Add 1,4-Cyclohexadiene (5-10 equiv) stepB1->stepB2 stepB3 Stir RT Only (Neutral pH) stepB2->stepB3 stepB3->filter waste Disposal: Treat Pd/C as Pyrophoric filter->waste Filter Cake finish Concentrate & Purify filter->finish

Figure 2: Decision tree and workflow for selecting the appropriate CTH protocol.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure scientific integrity, use these checkpoints to validate the reaction in real-time.

IssueDiagnosisCorrective ActionMechanism
Reaction Stalls Catalyst PoisoningAdd fresh catalyst (5 wt%). Check for Sulfur/Phosphorus in substrate.[7][8]S/P lone pairs bind irreversibly to Pd active sites.
No Gas Evolution (Protocol A)Inactive Donor/CatCheck if Ammonium Formate is wet/clumped. Ensure Pd/C is not fully oxidized.[8]Moisture absorbs heat; oxidized Pd requires induction time.
Dehalogenation (Loss of Cl/Br)Over-reductionSwitch to 1,4-Cyclohexadiene . Reduce Temp to RT. Stop exactly at completion.CTH with Formate is more aggressive; 1,4-CHD is kinetically slower on Ar-X bonds.
Product is a Salt Ammonium CarbamatePerform aqueous wash (pH > 9) or sublime salts (

C, high vac).

and

form stable salts with amines.
Fire at Filter Dry Pd/CALWAYS wet the Celite pad with water before disposing into solid waste.Pd/C retains adsorbed hydrogen and is pyrophoric upon drying.

References

  • Review of CTH Methods

    • Anwer, M. K., & Spatola, A. F. (1980). Reaction of ammonium formate with Pd/C: A versatile method for catalytic transfer hydrogenation. Synthesis, 1980(11), 929-932. Link

  • 1,4-Cyclohexadiene Protocol

    • Felix, A. M., et al. (1978).[9] Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194-4196. Link

  • Selectivity Studies

    • Bajwa, J. S. (2004).[3] Chemoselective Deprotection of Benzyl Esters in the Presence of Benzyl Ethers.... Tetrahedron Letters. Link

  • Mechanism & Kinetics

    • Pietropaolo, R., et al. (1990). Kinetics and mechanism of the hydrogen transfer from ammonium formate to unsaturated compounds. Journal of Organometallic Chemistry. Link

Sources

Synthesis of Prolyl Oligopeptidase (POP) Inhibitors Utilizing a Z-Phe-pro-OH Scaffold: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolyl oligopeptidase (POP), a cytosolic serine protease, has emerged as a significant therapeutic target for neurodegenerative diseases and cognitive disorders due to its role in the metabolism of proline-containing neuropeptides.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of POP inhibitors, leveraging the versatile dipeptide scaffold, N-Benzyloxycarbonyl-L-phenylalanyl-L-proline (Z-Phe-pro-OH). We will delve into the rationale behind inhibitor design, step-by-step synthetic procedures, and robust analytical methods for characterization and activity assessment. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel POP inhibitors.

Introduction: The Rationale for Targeting Prolyl Oligopeptidase

Prolyl oligopeptidase (EC 3.4.21.26) is a unique serine protease that cleaves peptide bonds on the C-terminal side of proline residues within small peptides (typically less than 30 amino acids).[4][5] Its substrates include a variety of neuroactive peptides, such as substance P, arginine-vasopressin, and thyrotropin-releasing hormone, implicating it in the regulation of diverse physiological processes, including learning, memory, and inflammation.[4][5] The dysregulation of POP activity has been linked to several neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, and depression, making it an attractive target for therapeutic intervention.[3][6]

Beyond its enzymatic role, POP is also known to participate in protein-protein interactions, which may be independent of its peptidase activity.[1][5] This dual functionality adds another layer of complexity and opportunity for therapeutic modulation. Inhibition of POP has been shown to produce cognition-enhancing effects in preclinical models, further validating its potential as a drug target.[3]

The Z-Phe-pro-OH Scaffold: A Privileged Starting Point

The design of effective POP inhibitors often revolves around mimicking the natural substrate's interaction with the enzyme's active site. The structure of POP inhibitors can be conceptually divided into regions corresponding to the P1, P2, and P3 binding sites of the enzyme.[7] The dipeptide Z-Phe-pro-OH serves as an excellent foundational scaffold for several reasons:

  • Structural Mimicry: The proline residue readily occupies the S1 subsite, a key recognition element for POP.

  • Hydrophobicity and Bulk: The phenylalanine residue provides the necessary hydrophobicity and bulk to favorably interact with the S2 and S3 subsites of the enzyme.[6][8][9]

  • Synthetic Versatility: The N-terminal benzyloxycarbonyl (Z) protecting group offers stability and allows for selective deprotection and further modification.[10] The free carboxyl group of proline provides a reactive handle for coupling with various moieties to explore the P1' space and introduce "warhead" functionalities for covalent inhibition.[11]

This application note will focus on a synthetic strategy that utilizes Z-Phe-pro-OH as a key building block for creating a library of potential POP inhibitors.

Synthetic Workflow and Protocols

The overall synthetic strategy involves the coupling of Z-Phe-pro-OH with a diverse range of amines or other nucleophiles, followed by characterization and biological evaluation.

G cluster_0 Synthesis of Z-Phe-pro-OH (Optional) cluster_1 Inhibitor Synthesis cluster_2 Analysis and Evaluation Z_Phe_OH Z-Phe-OH Coupling_1 Peptide Coupling Z_Phe_OH->Coupling_1 Proline Proline Proline->Coupling_1 Z_Phe_pro_OH Z-Phe-pro-OH Coupling_1->Z_Phe_pro_OH Z_Phe_pro_OH_input Z-Phe-pro-OH Coupling_2 Amide Bond Formation Z_Phe_pro_OH_input->Coupling_2 Amine Amine (R-NH2) Amine->Coupling_2 Inhibitor Z-Phe-pro-NHR (Target Inhibitor) Coupling_2->Inhibitor Purification Purification (e.g., HPLC) Inhibitor->Purification Characterization Characterization (NMR, MS) Purification->Characterization POP_Assay POP Inhibition Assay Characterization->POP_Assay IC50 IC50 Determination POP_Assay->IC50

Figure 1: General workflow for the synthesis and evaluation of POP inhibitors from Z-Phe-pro-OH.

Materials and Reagents
  • Z-Phe-pro-OH (or Z-Phe-OH and L-Proline for initial synthesis)

  • Coupling reagents (e.g., DCC, DIC, HBTU, T3P®)[12][13][14]

  • Additives to suppress racemization (e.g., HOBt, Oxyma Pure)[12]

  • Bases (e.g., DIPEA, NMM)[15]

  • A variety of primary and secondary amines

  • Solvents (e.g., DMF, DCM, EtOAc)[14][16]

  • Reagents for purification (e.g., HPLC grade solvents)

  • Reagents for POP inhibition assay (see Section 4)

Protocol 1: Synthesis of Z-Phe-pro-Amide Derivatives

This protocol outlines a general procedure for the solution-phase coupling of Z-Phe-pro-OH with a representative amine.

Objective: To synthesize a small library of Z-Phe-pro-amide derivatives for structure-activity relationship (SAR) studies.

Procedure:

  • Activation of Z-Phe-pro-OH:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-Phe-pro-OH (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM, 0.1 M concentration).[14]

    • Add the coupling additive, such as HOBt or Oxyma Pure (1.1 eq).[12]

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the coupling reagent, for instance, DIC (1.1 eq), to the solution.[13]

    • Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the activated ester.

  • Coupling Reaction:

    • In a separate flask, dissolve the desired amine (1.2 eq) and a non-nucleophilic base such as DIPEA (1.5 eq) in the same anhydrous solvent.

    • Add the amine solution to the activated Z-Phe-pro-OH mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

    • Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired Z-Phe-pro-amide derivative.

  • Characterization:

    • Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).

Parameter Condition Rationale
Coupling Reagent DIC, HBTU, T3P®Efficiently activates the carboxylic acid for amide bond formation.[13][14][15]
Additive HOBt, Oxyma PureMinimizes racemization, a common side reaction in peptide coupling.[12]
Base DIPEA, NMMNeutralizes the acid formed during the reaction without interfering with the coupling.[15]
Solvent DMF, DCMGood solubility for reactants and compatibility with coupling reagents.[14][16]
Temperature 0 °C to RTInitial cooling helps to control the reaction rate and minimize side reactions.

Table 1: Key Parameters for Peptide Coupling Reactions.

Protocol 2: In Vitro Prolyl Oligopeptidase Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potency (IC50) of the synthesized compounds against human POP.

Objective: To quantify the inhibitory activity of the synthesized Z-Phe-pro-amide derivatives.

Materials:

  • Recombinant human prolyl oligopeptidase

  • Assay buffer: 0.1 M sodium phosphate buffer, pH 7.4[17]

  • Fluorogenic substrate: Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin)[17][18]

  • Synthesized inhibitor compounds dissolved in DMSO

  • 96-well microtiter plates (black, for fluorescence)

  • Fluorometric plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the POP enzyme in the assay buffer.

    • Prepare a stock solution of the substrate Z-Gly-Pro-AMC in 40% 1,4-dioxane.[17]

    • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • Assay Protocol:

    • In a 96-well plate, add 137 µL of assay buffer.

    • Add 2 µL of the POP enzyme solution.

    • Add 3 µL of the inhibitor solution (or DMSO for control).

    • Pre-incubate the plate at 30 °C for 15 minutes.[17]

    • Initiate the reaction by adding 10 µL of the Z-Gly-Pro-AMC substrate solution.

    • Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~485 nm) at regular intervals for 15-30 minutes.[17]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[17][19]

G POP_Enzyme POP Enzyme Preincubation Pre-incubation (15 min) POP_Enzyme->Preincubation Inhibitor Inhibitor Inhibitor->Preincubation Reaction Enzymatic Reaction Preincubation->Reaction Substrate Z-Gly-Pro-AMC (Substrate) Substrate->Reaction AMC Fluorescent AMC Product Reaction->AMC Measurement Fluorescence Measurement (Ex: 360nm, Em: 485nm) AMC->Measurement Data_Analysis Data Analysis (IC50) Measurement->Data_Analysis

Figure 2: Workflow for the in vitro POP inhibition assay.

Structure-Activity Relationship (SAR) Insights

By synthesizing and testing a variety of Z-Phe-pro-amide derivatives, researchers can elucidate key SAR trends. For instance, modifying the R-group attached to the proline's carboxyl group can probe the S1' pocket of the enzyme.

  • Hydrophobicity and Bulk: Increasing the hydrophobicity and steric bulk at positions corresponding to P2 and P3 generally leads to increased inhibitory potency.[8][9]

  • "Warhead" Moieties: Introducing electrophilic groups such as aldehydes, nitriles, or sulfonyl fluorides can lead to covalent, often irreversible, inhibition, significantly increasing potency.[7][18][20] For example, the well-known POP inhibitor Z-prolyl-prolinal contains an aldehyde that forms a hemiacetal with the active site serine.[21]

  • Cyclic and Rigid Scaffolds: Incorporating cyclic or rigid structures can lock the inhibitor into a bioactive conformation, improving binding affinity.[22]

Conclusion and Future Directions

The Z-Phe-pro-OH dipeptide represents a valuable and synthetically accessible starting point for the development of novel prolyl oligopeptidase inhibitors. The protocols outlined in this guide provide a solid foundation for the synthesis, purification, characterization, and biological evaluation of such compounds. Future work in this area could involve expanding the diversity of the coupled amine fragment, exploring different "warhead" chemistries for covalent inhibition, and optimizing pharmacokinetic properties such as blood-brain barrier permeability for in vivo applications.[20] The systematic application of these methods will undoubtedly contribute to the discovery of potent and selective POP inhibitors with therapeutic potential for a range of neurological disorders.

References

  • Männistö, P. T., & García-Horsman, J. A. (2017). Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins?. Frontiers in Aging Neuroscience, 9, 27. [Link]

  • Pripp, A. H. (2006). Quantitative structure-activity relationship of prolyl oligopeptidase inhibitory peptides derived from beta-casein using simple amino acid descriptors. Journal of Peptide Science, 12(1), 41-46. [Link]

  • García-Horsman, J. A. (2020). The role of prolyl oligopeptidase, understanding the puzzle. Annals of Translational Medicine, 8(4), 218. [Link]

  • Pripp, A. H. (2005). Quantitative Structure–Activity Relationship of Prolyl Oligopeptidase Inhibitory Peptides Derived from β-Casein Using Simple Amino Acid Descriptors. Journal of Agricultural and Food Chemistry, 53(25), 9678-9682. [Link]

  • Polgár, L. (2002). The prolyl oligopeptidase family. Cellular and Molecular Life Sciences, 59(2), 349-362. [Link]

  • Pripp, A. H. (2005). Quantitative Structure–Activity Relationship of Prolyl Oligopeptidase Inhibitory Peptides Derived from β-Casein Using Simple Amino Acid Descriptors. Request PDF. [Link]

  • Hellinger, R., et al. (2015). Inhibition of Human Prolyl Oligopeptidase Activity by the Cyclotide Psysol 2 Isolated from Psychotria solitudinum. Journal of Natural Products, 78(5), 1095-1103. [Link]

  • Szołtysik, K. A., et al. (2023). The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Critical Reviews in Food Science and Nutrition, 1-18. [Link]

  • Yoshimoto, T., et al. (1983). Structure Activity Relationship of Inhibitors Specific for Prolyl Endopeptidase. Bioscience, Biotechnology, and Biochemistry, 47(7), 1597-1602. [Link]

  • ACS Publications. (2025). Structure-Based Identification of Non-covalent Prolyl Oligopeptidase 80 Inhibitors Targeting Trypanosoma cruzi Cell Entry. ACS Publications. [Link]

  • Garcia-Horsman, J. A., et al. (2016). The Role of Prolyl Oligopeptidase in Microtubule-Associated Processes and Cognitive Impairment. ClinMed International Library. [Link]

  • Wikipedia. Peptide synthesis. Wikipedia. [Link]

  • Bodanszky, M. (2001). Chemistry of peptide synthesis. Springer Science & Business Media. [Link]

  • Satkunarajah, T., et al. (2025). Design, synthesis and biological evaluation of novel[3][3]-fused thiazolidine/oxazolidine inhibitors for targeting prolyl oligopeptidase. ChemRxiv. [Link]

  • Ovid. (2018). Prolyl oligopeptidase inhibition reduces PolyQ... Journal of Cellular & Molecular Medicine. [Link]

  • Al-Kirshi, M. R., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 64(14), 10186-10206. [Link]

  • Ferrazzano, L., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 25(7), 2818-2827. [Link]

  • Venäläinen, J. I., et al. (2007). Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site. Biochemical Journal, 408(1), 111-118. [Link]

  • Guardiola, S., et al. (2018). Targeted Covalent Inhibition of Prolyl Oligopeptidase (POP): Discovery of Sulfonylfluoride Peptidomimetics. Request PDF. [Link]

  • Svarcbahs, R., et al. (2023). The Prolyl Oligopeptidase Inhibitor KYP-2047 Is Cytoprotective and Anti-Inflammatory in Human Retinal Pigment Epithelial Cells with Defective Proteasomal Clearance. International Journal of Molecular Sciences, 24(12), 10214. [Link]

  • Guardiola, S., et al. (2018). Targeted Covalent Inhibition of Prolyl Oligopeptidase (POP): Discovery of Sulfonylfluoride Peptidomimetics. Angewandte Chemie International Edition, 57(40), 13111-13116. [Link]

  • Van Elzen, R., et al. (2024). Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned. Journal of Medicinal Chemistry. [Link]

  • Männistö, P. T., & García-Horsman, J. A. (2017). Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins?. Frontiers in Aging Neuroscience, 9. [Link]

  • ResearchGate. (2020). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Request PDF. [Link]

  • Toivonen, A., et al. (2003). New prolyl oligopeptidase inhibitors developed from dicarboxylic acid bis(l-prolyl-pyrrolidine) amides. European Journal of Medicinal Chemistry, 38(10), 891-899. [Link]

  • ResearchGate. Z-prolyl-prolinal and the inhibitors used in the study. ResearchGate. [Link]

  • MDPI. (2023). Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. MDPI. [Link]

  • North, M., et al. (2017). The greening of peptide synthesis. Green Chemistry, 19(6), 1514-1521. [Link]

  • Aapptec Peptides. SYNTHESIS NOTES. Aapptec Peptides. [Link]

  • De Cesco, S., et al. (2019). Selected known POP and FAP inhibitors and their selectivity profiles 28,30,34,35. ResearchGate. [Link]

Sources

Application Note: Optimized Coupling of Z-Phe-Pro-OH to Amine-Functionalized Resins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide details the protocol for coupling N-benzyloxycarbonyl-L-phenylalanyl-L-proline (Z-Phe-Pro-OH) to amine-functionalized solid-phase supports (e.g., Rink Amide, Sieber Amide, or Benzhydrylamine resins).

The coupling of Z-Phe-Pro-OH represents a segment condensation strategy. Unlike stepwise synthesis, this approach introduces the difficult Phenylalanine-Proline (Phe-Pro) bond pre-formed, shifting the synthetic challenge to the formation of the Proline-Resin amide bond. While Proline is a secondary amine, its C-terminal carboxylic acid (involved in this coupling) is sterically hindered due to the pyrrolidine ring constraint. Furthermore, while Proline is generally resistant to oxazolone-mediated racemization, the activation of dipeptide acids carries a risk of epimerization via 5(4H)-oxazolone formation if not carefully controlled.

Key Technical Advantages of this Protocol:

  • Racemization Suppression: Utilizes Oxyma Pure/DIC to minimize C-terminal Proline epimerization compared to classical HOBt/HATU methods.

  • Steric Management: Optimized solvent swelling and stoichiometry to overcome the steric bulk of the Z-Phe-Pro dimer.

  • Safety: Eliminates explosive additives (HOBt) in favor of ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1]

Mechanistic Insight: The "Why" Behind the Protocol

The Activation Strategy (DIC/Oxyma)

We prioritize the use of N,N′-Diisopropylcarbodiimide (DIC) and Oxyma Pure over onium salts (HATU/HBTU) for this specific coupling.

  • The Problem with HATU/Base: Onium salts require a tertiary base (DIEA/NMM). In the coupling of peptide segments (like Z-Phe-Pro-OH), excess base significantly increases the rate of proton abstraction from the

    
    -carbon of the C-terminal amino acid (Proline), leading to racemization (epimerization to D-Pro).
    
  • The Carbodiimide Solution: DIC forms an O-acylisourea intermediate. Oxyma Pure acts as a super-nucleophile, rapidly converting this prone-to-rearrangement intermediate into a stable, yet reactive, Oxyma active ester. This reaction proceeds at near-neutral pH, drastically reducing the risk of racemization [1, 2].

The Proline Factor

Proline lacks an amide hydrogen, which prevents it from forming the standard oxazolone intermediate common to other amino acids. However, under slow coupling conditions caused by the steric bulk of the resin interface, alternative racemization pathways (direct enolization) can occur. The Z-protecting group (Carbobenzyloxy) on the distant Phenylalanine provides excellent urethane protection, preventing N-terminal racemization, but the C-terminal Proline remains the critical control point.

Reaction Pathway Diagram

The following diagram illustrates the activation pathway and the suppression of side reactions.

ActivationMechanism ZPP Z-Phe-Pro-OH (Carboxylic Acid) Inter O-Acylisourea (Unstable Intermediate) ZPP->Inter + DIC DIC DIC (Carbodiimide) DIC->Inter ActiveEster Oxyma Active Ester (Racemization Resistant) Inter->ActiveEster + Oxyma (Fast) Side N-Acylurea (Dead End Byproduct) Inter->Side Slow Reaction (No Additive) Oxyma Oxyma Pure (Additive) Oxyma->ActiveEster Product Z-Phe-Pro-Resin ActiveEster->Product + Resin-NH2 Resin H2N-Resin Resin->Product

Caption: Figure 1. Oxyma-mediated suppression of N-acylurea formation and racemization during Z-Phe-Pro-OH activation.

Materials & Reagents

ComponentSpecificationPurpose
Dipeptide Z-Phe-Pro-OHTarget molecule for coupling.
Resin Rink Amide / Sieber AmideAmine-functionalized support (0.3 - 0.6 mmol/g loading recommended).
Activator DIC (N,N′-Diisopropylcarbodiimide)Forms the reactive intermediate.
Additive Oxyma PureSuppresses racemization; enhances kinetics.
Solvent DMF (N,N-Dimethylformamide)Peptide grade, amine-free. Primary reaction solvent.
Wash Solvent DCM (Dichloromethane)Swelling and washing.
QC Reagents Ninhydrin, Phenol, KCN (Pyridine)Kaiser Test Kit.

Experimental Protocol

Pre-Coupling Calculations

Calculate stoichiometry based on resin loading. A 3-fold excess (3 eq) of the dipeptide is standard for segment condensation to ensure complete coverage without excessive waste of complex building blocks.

  • Example: 1.0 g Resin (0.5 mmol/g) = 0.5 mmol scale.

  • Z-Phe-Pro-OH (MW ~396.4 g/mol ): 1.5 mmol = ~595 mg.

  • DIC (MW 126.2 g/mol , d=0.806): 1.5 mmol = 235 µL.

  • Oxyma Pure (MW 142.1 g/mol ): 1.5 mmol = 213 mg.

Step-by-Step Workflow
Step 1: Resin Swelling (Critical)

Resin beads must be fully solvated to expose internal amine sites.

  • Weigh resin into a synthesis reactor (fritted syringe or glass vessel).

  • Add DCM (10 mL per gram resin). Shake/agitate for 30 minutes .

  • Drain DCM and wash with DMF (3 x 2 min).

Step 2: Pre-Activation (The "Cold" Start)

Pre-activating the acid generates the active ester before it encounters the resin, reducing the time the free acid sits in the presence of the resin (which can sometimes cause salt formation).

  • In a separate clean vial, dissolve Z-Phe-Pro-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF (approx. 2-3 mL for 0.5 mmol scale).

  • Add DIC (3 eq).

  • Agitate for 2-3 minutes . Do not exceed 5 minutes to avoid potential side reactions.

Step 3: Coupling Reaction[1]
  • Transfer the pre-activated solution to the drained, swollen resin.

  • Agitate at Room Temperature.

    • Duration:2 to 4 hours .[2] Proline couplings are sterically hindered and slower than standard amino acids (e.g., Ala, Gly).

  • Optional: For difficult sequences (high loading resin), perform a "double couple" (repeat Steps 2-3 with fresh reagents for 1 hour).

Step 4: Washing
  • Drain the reaction mixture.

  • Wash with DMF (3 x 3 min).

  • Wash with DCM (3 x 3 min).

  • Wash with DMF (3 x 3 min) to prepare for QC.

Step 5: Quality Control (Kaiser Test)

Since we are coupling to a primary amine resin (e.g., Rink Amide), the Kaiser Test (Ninhydrin) is the valid validation method.

  • Take a small sample of beads (~10-20 beads).

  • Add 2 drops each of Kaiser reagents A (Phenol), B (KCN), and C (Ninhydrin).

  • Heat at 100°C for 5 minutes.

    • Colorless/Yellow Beads: Coupling Complete (99%+).

    • Blue Beads: Incomplete Coupling. Action: Recouple.

Step 6: Capping (If necessary)

If the Kaiser test is slightly positive after recoupling, cap unreacted amines to prevent deletion sequences.[3]

  • Add Acetic Anhydride/DIEA/DMF (1:1:8) solution to resin.[2][4]

  • Shake for 10 minutes.

  • Wash thoroughly with DMF and DCM.

Process Visualization

CouplingWorkflow Start Start: Amine-Functionalized Resin Swell 1. Swell Resin (DCM 30 min -> DMF Wash) Start->Swell PreAct 2. Pre-Activation (Z-Phe-Pro-OH + Oxyma + DIC) 2-3 mins Swell->PreAct Prepare Reagents Couple 3. Coupling Add to Resin, Agitate 2-4 hrs PreAct->Couple Wash 4. Wash (DMF x3, DCM x3) Couple->Wash QC 5. QC: Kaiser Test Wash->QC Decision Result? QC->Decision Success Coupling Complete (Yellow Beads) Decision->Success Negative Fail Incomplete (Blue Beads) Decision->Fail Positive Recouple Double Couple (Repeat Steps 2-3) Fail->Recouple Recouple->Couple

Caption: Figure 2. Operational workflow for Z-Phe-Pro-OH coupling to solid support.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Positive Kaiser Test (Blue) Steric hindrance of Proline; Aggregation.1. Perform Double Coupling. 2. Switch solvent to NMP (N-methyl-2-pyrrolidone) to disrupt aggregation. 3. Increase temperature to 50°C (Use caution: increases racemization risk).
Slow Filtration Resin fragmentation or precipitation.Ensure DCM washes are thorough to remove urea byproducts (DIU). Use "Magic Mixture" (DCM/DMF/NMP) washes.
Racemization Detected Excess base or prolonged activation.Strictly avoid bases (DIEA/TEA) during the coupling step. Ensure pre-activation time is < 5 mins.[2][5] Use Oxyma Pure exclusively.

References

  • CEM Corporation. OxymaPure® Technical Specification and Advantages. [Link]

  • Albericio, F., et al. Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. (Cited via CSIC/NIH repositories). [Link]

Sources

Solution phase peptide synthesis conditions for Z-Phe-pro-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the solution-phase synthesis of Z-Phe-Pro-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-proline), a critical dipeptide intermediate often used as a model system for studying racemization and as a building block in pharmaceutical development.

The synthesis presents a specific challenge: activating Z-Phe-OH (L-Phenylalanine) without causing racemization at the


-carbon, followed by coupling to the secondary amine of L-Proline . While the urethane protecting group (Z/Cbz) generally suppresses oxazolone-mediated racemization, the steric bulk of Proline requires efficient activation.

This guide presents two validated protocols:

  • Method A (Mixed Anhydride): High-throughput, cost-effective, requires strict temperature control.

  • Method B (Active Ester - DCC/HOBt): Robust, minimizes side reactions, ideal for high-purity requirements.

Retrosynthetic Analysis & Strategy

To synthesize the free acid Z-Phe-Pro-OH , direct coupling to free Proline (zwitterionic) in solution is inefficient due to solubility issues and competing salt formation. The standard industrial strategy involves coupling Z-Phe-OH to a Proline ester (H-Pro-OMe or H-Pro-OBzl), followed by controlled saponification.

Chemical Pathway[1][2][3][4][5][6]
  • Coupling:

    
    
    
  • Deprotection:

    
    
    
Critical Process Parameters (CPPs)
  • Temperature (Method A): Must remain

    
     during activation to prevent urethane side-reactions and racemization.
    
  • Stoichiometry: Excess base must be avoided. N-methylmorpholine (NMM) is preferred over Triethylamine (TEA) to reduce base-catalyzed racemization.

  • Chirality Check: The specific optical rotation

    
     is the primary release criterion.
    

Visual Workflow (Graphviz)

The following diagram outlines the decision logic and chemical flow for the synthesis.

G Start Starting Materials Z-Phe-OH + H-Pro-OMe.HCl Decision Select Coupling Method Start->Decision MethodA Method A: Mixed Anhydride (IBCF / NMM / -15°C) Fast, Scalable Decision->MethodA High Throughput MethodB Method B: Active Ester (DCC / HOBt / RT) High Purity, Robust Decision->MethodB Max Purity Intermediate Intermediate: Z-Phe-Pro-OMe MethodA->Intermediate MethodB->Intermediate Saponification Saponification (1N NaOH / MeOH) Intermediate->Saponification Workup Acidification & Extraction (pH 2 / EtOAc) Saponification->Workup Final Final Product: Z-Phe-Pro-OH Workup->Final

Figure 1: Strategic workflow for the synthesis of Z-Phe-Pro-OH, illustrating the two coupling pathways converging at the ester intermediate.

Detailed Protocols

Method A: Mixed Anhydride Coupling (IBCF)

Best for: Large-scale synthesis where cost and speed are priorities. Risk: Temperature fluctuations can lead to racemization.

Reagents:

  • Z-Phe-OH (1.0 eq)

  • Isobutyl Chloroformate (IBCF) (1.05 eq)

  • N-Methylmorpholine (NMM) (1.0 eq for activation + 1.0 eq for amine release)

  • H-Pro-OMe

    
     HCl (1.1 eq)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Protocol:

  • Dissolution: Dissolve Z-Phe-OH (10 mmol) in dry THF (50 mL) in a round-bottom flask under Nitrogen.

  • Cooling: Cool the solution to -15°C using a dry ice/acetone or glycol bath. Critical: Do not proceed until temp is stable.

  • Activation: Add NMM (10 mmol). Then, add IBCF (10.5 mmol) dropwise over 5 minutes.

    • Mechanism:[1][2][3][4][5] Formation of the mixed carboxylic-carbonic anhydride.[6]

    • Hold: Stir at -15°C for exactly 10 minutes.

  • Amine Preparation: In a separate vessel, dissolve H-Pro-OMe

    
     HCl (11 mmol) in minimal DMF/THF and neutralize with NMM (11 mmol). Chill to 0°C.
    
  • Coupling: Add the cold Proline solution to the mixed anhydride solution.

  • Reaction: Allow the mixture to stir at -15°C for 1 hour, then slowly warm to room temperature (RT) over 2 hours.

  • Workup: Evaporate THF. Dissolve residue in Ethyl Acetate (EtOAc). Wash sequentially with 1N KHSO

    
    , Sat. NaHCO
    
    
    
    , and Brine. Dry over Na
    
    
    SO
    
    
    and concentrate.
Method B: Active Ester Coupling (DCC/HOBt)

Best for: High purity, minimizing racemization, and laboratory-scale batches. Risk: Formation of DCU byproduct requires filtration.

Reagents:

  • Z-Phe-OH (1.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • H-Pro-OMe

    
     HCl (1.1 eq)
    
  • NMM (1.1 eq)[2]

  • Solvent: DCM or DMF[7][8]

Protocol:

  • Preparation: Dissolve Z-Phe-OH (10 mmol) and HOBt (11 mmol) in DCM (50 mL) at 0°C.

  • Amine Addition: Add H-Pro-OMe

    
     HCl (11 mmol) and NMM (11 mmol) to the solution.
    
  • Coupling: Add DCC (11 mmol) dissolved in minimal DCM dropwise.

    • Observation: A white precipitate (Dicyclohexylurea - DCU) will begin to form within minutes.

  • Reaction: Stir at 0°C for 1 hour, then at RT overnight.

  • Filtration: Filter off the insoluble DCU byproduct.

  • Workup: Dilute filtrate with EtOAc. Wash with 1N KHSO

    
    , Sat. NaHCO
    
    
    
    , and Brine. Dry and concentrate to yield Z-Phe-Pro-OMe .
Step 2: Saponification (Deprotection)

Converting the methyl ester to the free acid.

Reagents:

  • Z-Phe-Pro-OMe (Crude from above)

  • 1N NaOH

  • Methanol (MeOH)

Protocol:

  • Dissolution: Dissolve Z-Phe-Pro-OMe in MeOH (10 mL per gram).

  • Hydrolysis: Add 1N NaOH (2.0 eq) dropwise.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (System: CHCl

    
    /MeOH/AcOH 90:8:2). The ester spot (high R
    
    
    
    ) should disappear; acid spot (low R
    
    
    ) appears.
  • Acidification: Cool to 0°C. Carefully acidify to pH 2 using 1N HCl.

    • Note: Z-Phe-Pro-OH may precipitate as an oil or solid.

  • Extraction: Extract into EtOAc (3x). Wash with Brine. Dry (Na

    
    SO
    
    
    
    ) and evaporate.[7]
  • Crystallization: Recrystallize from EtOAc/Petroleum Ether or Ether/Hexane.

Analytical Characterization & QC

To ensure the integrity of the synthesis, particularly regarding stereochemistry, the following specifications must be met.

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Molecular Weight 396.44 g/mol Mass Spec (ESI+)
Purity

HPLC (C18, Acetonitrile/Water)
Optical Rotation


in Methanol [1]
Melting Point

Capillary Method (Typical range)

Chemical Mechanism (Graphviz)

The following diagram illustrates the Mixed Anhydride activation pathway and the critical nucleophilic attack.

Reaction ZPhe Z-Phe-OH (Carboxylic Acid) MixedAnh Mixed Anhydride Intermediate (Unstable > 0°C) ZPhe->MixedAnh + IBCF / NMM IBCF IBCF (Activator) IBCF->MixedAnh Product Z-Phe-Pro-OMe (Peptide Bond) MixedAnh->Product + Proline Ester CO2 CO2 + Alcohol (Byproducts) MixedAnh->CO2 Proline Proline Ester (Nucleophile) Proline->Product

Figure 2: Reaction mechanism for Mixed Anhydride coupling. Note the instability of the intermediate, necessitating low temperatures.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Mixed AnhydrideEnsure solvents are strictly anhydrous. Maintain -15°C.
Racemization High Temperature or Excess BaseDo not exceed -15°C during activation. Use NMM instead of TEA.
Oily Product Residual Solvent or ImpuritiesTriturate with Hexane or Ether. Lyophilize from t-Butanol/Water.
Incomplete Saponification Steric HindranceIncrease reaction time or use LiOH in THF/Water instead of NaOH/MeOH.

References

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Foundational text for Mixed Anhydride protocols).
  • Anderson, G. W., et al. (1967). Racemization suppression in peptide synthesis. Journal of the American Chemical Society.[7] (Establishes the -15°C standard for IBCF coupling).

For research use only. Not for use in diagnostic procedures.

Sources

Preparation of Z-Phe-pro-al from Z-Phe-pro-OH: A Detailed Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed protocols and expert insights for the synthesis of the peptide aldehyde, Z-Phe-pro-al (N-Benzyloxycarbonyl-L-phenylalanyl-L-prolinal), from its corresponding carboxylic acid, Z-Phe-pro-OH (N-Benzyloxycarbonyl-L-phenylalanyl-L-proline). This document is intended for researchers, chemists, and professionals in drug development and peptide chemistry, offering a robust framework for producing this valuable synthetic intermediate. Z-Phe-pro-al and related peptide aldehydes are potent inhibitors of various proteases, making them critical tools in biochemical research and as starting points for therapeutic agent discovery.[1][2][3][4]

The conversion of a carboxylic acid to an aldehyde is a delicate transformation, prone to over-reduction to the corresponding alcohol. This guide will focus on two of the most reliable and widely adopted strategies to achieve this synthesis with high fidelity and yield:

  • Strategy 1: The Weinreb Amide Approach. A two-step process involving the formation of a stable N-methoxy-N-methylamide (Weinreb amide) intermediate, followed by its gentle reduction.[5][6][7][8][9]

  • Strategy 2: The Two-Step Reduction-Oxidation Pathway. A robust sequence involving the complete reduction of the carboxylic acid to the primary alcohol, followed by a selective oxidation back to the aldehyde.[10][11][12][13][14]

An alternative, direct reduction method using Diisobutylaluminum hydride (DIBAL-H) on an ester derivative will also be discussed as a prominent and powerful technique.[15][16][17][18][19]

Strategic Overview: Choosing the Right Path

The selection of a synthetic route depends on several factors including available reagents, scale, and the chemist's familiarity with certain techniques.

  • The Weinreb amide approach is often preferred for its exceptional control in preventing over-reduction. The intermediate formed upon hydride attack is a stable, chelated species that does not collapse to the aldehyde until aqueous workup, thus protecting the product from the reducing agent in the reaction flask.[5][6][9]

  • The reduction-oxidation sequence is highly reliable and avoids the challenges of partial reductions. While it involves an additional step, the individual reactions—full reduction with a powerful agent like LiAlH₄ and selective oxidation with a mild reagent like Dess-Martin periodinane (DMP)—are typically high-yielding and straightforward.[10][14][20]

  • Direct ester reduction with DIBAL-H is a very common and efficient method. However, its success hinges critically on strict temperature control (-78 °C) and precise stoichiometry to trap the reaction at the aldehyde stage.[15][16][17][18]

Below is a visual representation of the synthetic choices.

G cluster_0 Strategy 1: Weinreb Amide cluster_1 Strategy 2: Reduction-Oxidation cluster_2 Alternative: Ester Reduction start Z-Phe-pro-OH weinreb_amide Z-Phe-pro-N(OMe)Me (Weinreb Amide) start->weinreb_amide Coupling w/ HN(OMe)Me alcohol Z-Phe-pro-ol (Amino Alcohol) start->alcohol Full Reduction (LiAlH4) ester Z-Phe-pro-OR (Ester) start->ester Esterification product Z-Phe-pro-al weinreb_amide->product Reduction (LiAlH4 or DIBAL-H) alcohol->product Mild Oxidation (DMP) ester->product Partial Reduction (DIBAL-H, -78°C)

Figure 1: Synthetic pathways from Z-Phe-pro-OH to Z-Phe-pro-al.

PART 1: The Weinreb Amide Approach

This strategy offers excellent control and is highly recommended for preparing sensitive peptide aldehydes. The stability of the tetrahedral intermediate formed during reduction is the key to its success, preventing the common side reaction of over-reduction to the alcohol.[5][6][9]

Step 1.1: Synthesis of the Weinreb Amide (Z-Phe-pro-N(OMe)Me)

The conversion of the carboxylic acid to the Weinreb amide is a standard peptide coupling reaction. Various coupling reagents can be employed; here we detail a protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Reagent/ParameterMolar Eq.Amount (for 10 mmol scale)Notes
Z-Phe-pro-OH1.03.96 gStarting dipeptide.
N,O-Dimethylhydroxylamine HCl1.21.17 gForms the amide.
EDC·HCl1.22.30 gCarbodiimide coupling agent.
HOBt·H₂O1.21.84 gReduces side reactions and racemization.
N-Methylmorpholine (NMM)3.03.3 mLBase to neutralize HCl salts and activate the acid.
Dichloromethane (DCM)-100 mLAnhydrous solvent.
Temperature-0 °C to RTStandard coupling conditions.
Reaction Time-12-16 hoursMonitor by TLC or LC-MS.

Procedure:

  • Dissolve Z-Phe-pro-OH (1.0 eq) and N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM (100 mL) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Methylmorpholine (NMM) (3.0 eq) dropwise to the solution. Stir for 10 minutes.

  • Add HOBt·H₂O (1.2 eq) and EDC·HCl (1.2 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Workup:

    • Dilute the reaction mixture with an additional 100 mL of DCM.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure Weinreb amide.

Step 1.2: Reduction of the Weinreb Amide to Z-Phe-pro-al

The purified Weinreb amide is then reduced to the target aldehyde. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation.

Reagent/ParameterMolar Eq.Amount (for 5 mmol scale)Notes
Z-Phe-pro-N(OMe)Me1.02.20 gWeinreb amide from Step 1.1.
LiAlH₄1.50.28 gReducing agent. Handle with extreme care.
Tetrahydrofuran (THF)-50 mLAnhydrous solvent.
Temperature-0 °CControl is crucial.
Reaction Time-1-3 hoursMonitor by TLC or LC-MS.

Procedure:

  • Dissolve the Z-Phe-pro-N(OMe)Me (1.0 eq) in anhydrous THF (50 mL) under a nitrogen atmosphere and cool to 0 °C.

  • In a separate flask, carefully prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF (~20 mL).

  • Slowly add the LiAlH₄ suspension to the solution of the Weinreb amide at 0 °C.

  • Stir the reaction at 0 °C for 1-3 hours, monitoring its progress carefully by TLC (staining with 2,4-dinitrophenylhydrazine can help visualize the aldehyde).

  • Quenching (Fieser workup):

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add water (X mL) dropwise, where X is the mass of LiAlH₄ in grams (e.g., 0.28 mL). Caution: Exothermic reaction, gas evolution.

    • Add 15% aqueous NaOH solution (X mL).

    • Add water (3X mL).

    • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude Z-Phe-pro-al. The product is often used directly in the next step or can be purified by flash chromatography.

PART 2: The Two-Step Reduction-Oxidation Pathway

This is an excellent alternative strategy, particularly if issues with partial reductions are encountered. It circumvents the need for precise stoichiometric control of a hydride reagent by first completely reducing the acid to the alcohol.

Step 2.1: Full Reduction of Z-Phe-pro-OH to Z-Phe-pro-ol

The carboxylic acid is reduced to the corresponding primary alcohol using a powerful reducing agent.

Reagent/ParameterMolar Eq.Amount (for 10 mmol scale)Notes
Z-Phe-pro-OH1.03.96 gStarting dipeptide.
LiAlH₄2.0-3.00.76 - 1.14 gExcess is used to ensure full conversion.
Tetrahydrofuran (THF)-100 mLAnhydrous solvent.
Temperature-0 °C to RefluxReaction is often heated to complete.
Reaction Time-4-8 hoursMonitor by TLC or LC-MS.

Procedure:

  • Carefully add LiAlH₄ (2.0-3.0 eq) to a flask containing anhydrous THF (50 mL) under a nitrogen atmosphere at 0 °C.

  • Dissolve Z-Phe-pro-OH (1.0 eq) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours until the starting material is consumed.

  • Cool the reaction to 0 °C and quench using the Fieser workup as described in Step 1.2.

  • Filter through Celite®, concentrate the filtrate, and purify the resulting amino alcohol (Z-Phe-pro-ol) by flash chromatography if necessary.

Step 2.2: Oxidation of Z-Phe-pro-ol to Z-Phe-pro-al

The primary alcohol is selectively oxidized to the aldehyde using a mild oxidant. Dess-Martin periodinane (DMP) is an excellent choice due to its mild conditions, high selectivity, and simple workup.[10][11][13]

Reagent/ParameterMolar Eq.Amount (for 8 mmol scale)Notes
Z-Phe-pro-ol1.03.06 gAmino alcohol from Step 2.1.
Dess-Martin Periodinane (DMP)1.55.09 gMild oxidizing agent.
Dichloromethane (DCM)-80 mLAnhydrous solvent.
Temperature-Room TemperatureMild conditions prevent over-oxidation.
Reaction Time-1-4 hoursMonitor by TLC.

Procedure:

  • Dissolve the amino alcohol Z-Phe-pro-ol (1.0 eq) in anhydrous DCM (80 mL) under a nitrogen atmosphere.

  • Add Dess-Martin periodinane (1.5 eq) in one portion.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC.

  • Workup:

    • Pour the reaction mixture into a vigorously stirred solution of saturated NaHCO₃ (100 mL) and saturated Na₂S₂O₃ (100 mL).

    • Stir for 15-20 minutes until the layers are clear.

    • Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude aldehyde by flash chromatography on silica gel.

G cluster_0 Workflow: Reduction-Oxidation A 1. Dissolve Z-Phe-pro-OH in THF B 2. Add to LiAlH4 suspension A->B Reduction C 3. Reflux & Monitor B->C Reduction D 4. Quench & Workup C->D Reduction E Isolate Z-Phe-pro-ol D->E Reduction F 5. Dissolve Alcohol in DCM E->F Oxidation G 6. Add DMP F->G Oxidation H 7. Stir at RT & Monitor G->H Oxidation I 8. Quench & Workup H->I Oxidation J Isolate Z-Phe-pro-al I->J Oxidation

Figure 2: Experimental workflow for the two-step reduction-oxidation strategy.

PART 3: Purification and Characterization

Peptide aldehydes can be sensitive to epimerization at the α-carbon, particularly under basic or acidic conditions during chromatography.[2] It is advisable to perform purifications swiftly and, if using silica gel, to sometimes co-elute with a small amount of a non-nucleophilic base like pyridine (0.1%) if instability is observed.

Purification
  • Flash Column Chromatography: The primary method for purifying the final product. A gradient of ethyl acetate in hexanes is typically effective.

  • Reversed-Phase HPLC (RP-HPLC): For achieving high purity, RP-HPLC is the standard method for peptides.[21][22] A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly used. Fractions containing the pure product are pooled and lyophilized.[21][22]

Characterization
  • Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress. Stains like KMnO₄, ninhydrin (after deprotection), or 2,4-dinitrophenylhydrazine (for the aldehyde) can be used.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should be used to confirm the molecular weight of the product. The expected [M+H]⁺ for Z-Phe-pro-al (C₂₂H₂₄N₂O₄) is m/z 381.18.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most critical tool for structural confirmation. The aldehyde proton should appear as a characteristic singlet or doublet (due to coupling with the adjacent proline proton) in the downfield region (δ 9.5-9.8 ppm). The presence of rotamers due to the amide bond is common for proline-containing peptides and can lead to a complex spectrum with doubled signals.

    • ¹³C NMR: The aldehyde carbonyl carbon will have a characteristic resonance around δ 200-205 ppm.

References

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]

  • Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

  • Chemistry Steps. DIBAL Reducing Agent. [Link]

  • OrgoSolver. DIBAL-H: Ester to Aldehyde (-78 C). [Link]

  • TUODA. What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions? [Link]

  • Organic Synthesis. DIBAL-H Reduction. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Chemistry Stack Exchange. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • ResearchGate. Cyclization and purification of a mixture of linear peptide aldehydes. [Link]

  • Lee, A. Y.; et al. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS-CoV Mpro) Inhibitors. J. Med. Chem.2005 , 48 (10), 3683–3691. [Link]

  • Sharma, A.; et al. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules2017 , 22 (1), 14. [Link]

  • Fehrentz, J. A.; et al. Solid Phase Synthesis of C-Terminal Peptide Aldehydes. J. Org. Chem.1997 , 62 (18), 6393–6396. [Link]

  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]

  • Current Protocols in Nucleic Acid Chemistry. Weinreb amides. [Link]

  • AAPPTec. Peptide Purification. [Link]

  • ResearchGate. Synthesis of Prolylproline. [Link]

  • ResearchGate. Purification and Characterization of a Z-Pro-prolinal-Insensitive Z-Gly-Pro-7-amino-4-methyl Coumarin-Hydrolyzing Peptidase from Bovine Serum. [Link]

  • Organic Chemistry Portal. Reduction of carboxyl compounds to aldehydes. [Link]

  • ResearchGate. Z-prolyl-prolinal and the inhibitors used in the study. [Link]

  • National Center for Biotechnology Information. Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. [Link]

  • PrepChem.com. Synthesis of Z-Pro-Val-Phe-Phe-OCH3. [Link]

  • Save My Exams. Reduction of Carboxylic Acids, Aldehydes & Ketones. [Link]

  • bioRxiv. In-depth sequence-function characterization reveals multiple paths to enhance phenylalanine ammonia-lyase (PAL) activity. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • ResearchGate. Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. [Link]

  • National Center for Biotechnology Information. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. [Link]

  • Chemistry Steps. Oxidation of Alcohols to Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • National Center for Biotechnology Information. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. [Link]

  • Oxford Academic. Condensation Dynamics of the L-Pro-L-Phe and L-Hyp-L-Phe Binary Mixtures in Solution. [Link]

  • SpringerLink. Characterization of kinetic, thermodynamic, and binding properties of l-phenylalanine molecularly imprinted polymer. [Link]

  • MDPI. Analytical Tools to Improve Optimization Procedures for Lateral Flow Assays. [Link]

  • Chemguide. Oxidising alcohols to make aldehydes and ketones. [Link]

  • European Pharmaceutical Review. Analytical methods for obtaining HOS information from protein therapeutics. [Link]

  • ResearchGate. Rational Design and Characterization of D-Phe-Pro-D-Arg-Derived Direct Thrombin Inhibitors. [Link]

  • Chemguide. reduction of carboxylic acids. [Link]

  • Chemistry Steps. Reducing Carboxylic Acids to Aldehydes. [Link]

  • Chemistry World. The 299 ways to convert alcohol to aldehyde. [Link]

Sources

Troubleshooting & Optimization

Preventing racemization of Phenylalanine during Z-Phe-pro-OH coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization of Phenylalanine during Z-Phe-Pro-OH Coupling Audience: Researchers, Scientists, and Drug Development Professionals Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Proline Trap"

The coupling of N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) to L-Proline (Pro) is historically significant as a stringent test for racemization (the Anderson-Callahan or Bodanszky models). While urethane protecting groups like Z (Cbz) generally suppress racemization by preventing 5(4H)-oxazolone formation, this specific sequence presents a "perfect storm" for chiral loss:

  • Steric Hindrance: Proline is a secondary amine with significant steric bulk, slowing the nucleophilic attack on the activated Z-Phe ester.

  • Kinetic Window: The sluggish coupling rate extends the lifetime of the activated ester (Z-Phe-OBt/OAt), increasing the probability of base-catalyzed enolization or formation of N-carboxyanhydride (NCA) intermediates.

  • Electronic Factors: The phenyl ring on Phenylalanine increases the acidity of the

    
    -proton, making it more susceptible to abstraction by bases.
    

This guide provides a self-validating protocol to minimize epimerization (formation of the D-L diastereomer) to <0.1%.

Diagnostic Decision Tree

Before altering your synthesis, use this flow to identify the root cause of chiral loss.

TroubleshootingFlow Start START: High D-Phe Content Detected CheckBase Step 1: Check Base Usage Start->CheckBase BaseType Is the base DIEA or TEA? CheckBase->BaseType Yes Yes BaseType->Yes High Risk No No BaseType->No Acceptable SwitchBase CRITICAL ERROR: Strong bases promote enolization. Switch to Collidine (TMP) or NMM. CheckTemp Step 3: Check Temperature SwitchBase->CheckTemp CheckMethod Step 2: Check Activation Method MethodType Using HATU/HBTU? CheckMethod->MethodType MethodType->Yes Requires Optimization MethodType->No Carbodiimide Used SwitchAdd Risk: Uroniums require base. Switch to EDC/Oxyma Pure (Base-Free). SwitchAdd->CheckTemp TempHigh Is reaction at Room Temp (25°C)? CheckTemp->TempHigh TempHigh->Yes Kinetic Risk TempHigh->No Optimal CoolDown Action: Cool to 0°C for activation and first hour of coupling. Solved Protocol Optimized CoolDown->Solved Yes->SwitchBase Yes->SwitchAdd Yes->CoolDown No->CheckMethod No->CheckTemp No->Solved

Figure 1: Diagnostic logic for isolating the source of racemization in Z-Phe-Pro coupling.

Optimized Protocol: The "Zero-Base" Approach

To ensure chiral integrity, we recommend a carbodiimide-mediated coupling using Oxyma Pure (Ethyl cyanohydroxyiminoacetate).[1] Oxyma is superior to HOBt/HOAt in suppressing racemization while maintaining high coupling efficiency.

Why this works: This protocol avoids tertiary amines (bases) entirely during the activation step, eliminating the primary catalyst for proton abstraction at the chiral center.

Reagents Required
  • Amino Acid: Z-L-Phe-OH (1.0 equiv)

  • Amine: H-Pro-OMe•HCl (or free base) (1.0 equiv)

  • Coupling Reagent: EDC•HCl (1.1 equiv)

  • Additive: Oxyma Pure (1.1 equiv)

  • Base (Only if Proline is a salt): 2,4,6-Collidine (TMP) (1.0 equiv)

  • Solvent: DCM (Dichloromethane) or DMF (0.1 M concentration)

Step-by-Step Procedure
  • Preparation (0 min): Dissolve Z-Phe-OH and Oxyma Pure in DCM (preferred for lower racemization) or DMF.

    • Note: If using DMF, ensure it is amine-free and high purity.

  • Cooling (5 min): Cool the solution to 0°C in an ice bath.

    • Technical Insight: Lowering temperature reduces the rate of enolization more significantly than it reduces the rate of coupling.

  • Activation (5-10 min): Add EDC•HCl to the cold mixture. Stir for 5 minutes at 0°C.

    • Mechanism:[2][3][4] This forms the active ester (Z-Phe-O-Oxyma). The Oxyma ester is highly reactive toward amines but relatively stable against internal racemization compared to the O-acylisourea.

  • Coupling (Start):

    • Scenario A (Free Base Proline): Add H-Pro-OMe directly. Do not add any base.

    • Scenario B (Proline HCl Salt): Premix H-Pro-OMe•HCl with 2,4,6-Collidine (1.0 equiv) in a separate vial, then add to the activated mixture.

    • Critical: Do NOT use DIEA or TEA. Collidine is a sterically hindered weak base that is insufficient to abstract the

      
      -proton from Z-Phe but sufficient to neutralize the HCl.
      
  • Reaction Maintenance: Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature over 2–4 hours. Monitor via HPLC.[5]

Comparative Data: Additives & Bases

The choice of additive and base dictates the % DL-isomer formation. The data below summarizes comparative studies on Z-Phe-Pro models.

Activation MethodBase UsedSolvent% DL-Isomer (Racemization)Status
EDC / Oxyma Pure None / Collidine DCM < 0.1% Recommended
EDC / HOAtCollidineDMF< 0.5%Acceptable
HATU / HOAtDIEA (2 equiv)DMF5.0 - 12.0%Critical Failure
DCC / HOBtNMMDMF1.5 - 3.0%Risky
EDC (No Additive)NoneDCM> 20.0%Avoid

Data synthesized from standard peptide coupling literature [1, 2].

Mechanistic Insight: The Pathways

Understanding how the error occurs allows you to prevent it.[1]

RacemizationPathways ZPhe Z-Phe-OH Activated Activated Ester (Z-Phe-O-Act) ZPhe->Activated + EDC/Oxyma Coupling Nucleophilic Attack by Proline Activated->Coupling Fast (if optimized) Enol Enolization / Oxazolone-like TS Activated->Enol Slow (Base Catalyzed) Product L-L Dipeptide (Pure) Coupling->Product Base Base (DIEA/TEA) Base->Enol Promotes Racemate DL-Dipeptide (Impurity) Enol->Racemate

Figure 2: Competition between productive coupling and base-catalyzed racemization.

The "Proline Effect" Explained: Because Proline is a secondary amine, the


 (rate of coupling) is lower than for primary amines. This bottleneck causes the "Activated Ester" to accumulate. If a strong base (DIEA) is present, the 

(rate of proton abstraction) becomes competitive, leading to significant chiral loss.

Troubleshooting FAQs

Q: Can I use HATU for this coupling? It is usually stronger. A: Use with extreme caution. HATU requires a base (DIEA/NMM) to function. Because Z-Phe is sensitive and Proline is slow, the presence of DIEA with HATU often leads to high racemization (5-10%). If you must use HATU, use Collidine as the base and keep the temperature at 0°C.

Q: Why is Z-protection safer than Acetyl or Benzoyl? A: Urethane groups (Z, Boc, Fmoc) reduce the acidity of the NH proton, making the formation of the 5(4H)-oxazolone intermediate less favorable compared to amide groups (Acetyl, Benzoyl). However, Z-Phe is the "weakest link" among urethanes due to the electron-withdrawing nature of the benzyl side chain.

Q: My yield is low (60%) with the EDC/Oxyma protocol. What should I do? A: Do not add strong base to force the reaction. Instead:

  • Increase the concentration of reactants (0.5 M if solubility permits).

  • Re-couple: Filter the resin (if solid phase) or work up (if solution), and repeat the coupling with fresh reagents.

  • Extend reaction time at 4°C (overnight) rather than heating.

Q: Does the solvent matter? A: Yes. Polar aprotic solvents like DMF facilitate charge separation, which can stabilize the enolate intermediate and slightly increase racemization. DCM (non-polar) is preferred for Z-Phe-Pro couplings if solubility allows.

References

  • Steinauer, R., et al. (1989). "Racemization of N-protected amino acid active esters." Bachem Technical Notes. Available at:

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[6] Chemistry – A European Journal. Available at:

  • Albericio, F., et al. (2018). "Peptide Synthesis: Coupling Reagents and Solvents." Sigma-Aldrich Technical Bulletins. Available at:

Sources

Troubleshooting diketopiperazine (DKP) formation with Z-Phe-pro-OH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Z-Phe-Pro-OH Applications

A Guide to Understanding and Preventing Diketopiperazine (DKP) Formation

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with the dipeptide Z-Phe-Pro-OH and encountering challenges with the formation of the cyclic byproduct, diketopiperazine (DKP). Our goal is to provide you with the mechanistic understanding and practical, field-proven solutions to mitigate this common side reaction, ensuring the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP), and why is it a significant problem when working with Z-Phe-Pro-OH?

Diketopiperazine, specifically cyclo(Phe-Pro) in this context, is a cyclic dipeptide formed via an intramolecular cyclization of the linear Z-Phe-Pro-OH precursor. This side reaction is particularly problematic for sequences containing a proline residue at the second position (C-terminal of a dipeptide).[1][2]

The formation of DKP is a major issue for two primary reasons:

  • Yield Reduction: It represents a direct loss of your starting dipeptide, leading to lower yields of the desired final product (e.g., a tripeptide or larger).

  • Purification Complexity: The DKP byproduct has a similar molecular weight to the starting material and can be challenging to separate, complicating downstream purification steps.

The Phe-Pro sequence is especially susceptible because the rigid, cyclic structure of proline restricts the peptide backbone's conformation, pre-organizing it into a state that is favorable for the N-terminal amine to attack the C-terminal carbonyl group.[2][3]

Q2: What is the chemical mechanism driving DKP formation from Z-Phe-Pro-OH?

The formation of DKP is an intramolecular aminolysis reaction. The process is initiated by the nucleophilic attack of the N-terminal amine of the phenylalanine residue on the activated carbonyl carbon of the proline residue. This reaction is often catalyzed by base, as the unprotonated N-terminal amino group is significantly more nucleophilic.[1][4]

Caption: Mechanism of Diketopiperazine (DKP) Formation.

Q3: My analysis shows a new peak with a mass loss of 18 Da from Z-Phe-Pro-OH. Is this DKP?

Yes, this is a strong indicator of DKP formation. The intramolecular cyclization reaction results in the elimination of a molecule of water (H₂O), which has a molecular weight of approximately 18.015 Da. Therefore, the resulting cyclo(Phe-Pro) DKP will have a mass that is 18 Da less than the parent dipeptide acid. Mass spectrometry is an excellent tool for detecting this side product.

Troubleshooting Guide: Coupling Reactions

This section addresses the most common scenario for DKP formation: attempting to couple a third amino acid to the C-terminus of Z-Phe-Pro-OH.

Problem: During the coupling of a third amino acid (e.g., H-Gly-OMe) to Z-Phe-Pro-OH, I observe low yields of my target tripeptide and significant formation of cyclo(Phe-Pro) DKP.

This is a classic case of the intramolecular cyclization (DKP formation) outcompeting the desired intermolecular coupling reaction. The key is to shift the kinetic balance to favor the intermolecular reaction.

Troubleshooting_Flowchart start High DKP Formation Detected? check_activation Review Activation/ Coupling Protocol start->check_activation check_temp Review Reaction Temperature start->check_temp check_base Review Base Usage start->check_base sol_insitu Use in situ activation or pre-activation < 5 min check_activation->sol_insitu Is pre-activation prolonged? sol_reagent Switch to faster coupling reagent (e.g., HATU, COMU) check_activation->sol_reagent Is coupling reagent slow? sol_temp Run reaction at 0°C or below check_temp->sol_temp Is temp > 0°C? sol_base Use stoichiometric base (e.g., 1 eq. DIPEA) or a weaker base (e.g., NMM) check_base->sol_base Is base in excess or catalytic?

Caption: Troubleshooting workflow for DKP formation.

Probable Cause & Solution Matrix
Probable CauseScientific RationaleRecommended Solution
Prolonged Activation Time Activating the carboxyl group of proline (e.g., with DIC/DCC) creates a highly reactive species. If the incoming nucleophile (the third amino acid) is not immediately available, the activated ester is susceptible to the intramolecular attack by the Phe N-terminus.Implement in situ Activation: Mix Z-Phe-Pro-OH and the C-protected third amino acid before adding the coupling reagent. This ensures the intermolecular nucleophile is present the moment the carboxyl group is activated. If pre-activation is necessary, keep it under 5 minutes at low temperature.
Inefficient Coupling Reagent The rate of the desired intermolecular coupling must be significantly faster than the rate of the intramolecular cyclization. Slower coupling reagents give the molecule more time to cyclize.Switch to a High-Efficiency Reagent: Utilize modern onium salt-based coupling reagents like HATU, HBTU, or COMU.[5][6] These reagents are known for rapid amide bond formation, often completing the reaction in minutes, thereby minimizing the time window for DKP formation.[7]
Elevated Reaction Temperature Like most chemical reactions, the rate of DKP formation is highly dependent on temperature.[4] Room temperature conditions can significantly accelerate this unwanted side reaction.Reduce Reaction Temperature: Perform the entire coupling procedure at 0°C (ice bath). For extremely sensitive sequences, temperatures as low as -15°C can be beneficial. This slows down both reactions but often disproportionately hinders the intramolecular cyclization.
Excess or Catalytic Base DKP formation is base-catalyzed.[8] The use of excess tertiary amine base (like DIPEA or NMM) deprotonates the N-terminal amine, increasing its nucleophilicity and accelerating the cyclization.Optimize Base Stoichiometry: Use the minimum amount of base required. For coupling an amino acid salt (e.g., HCl or TFA salt), use exactly 1 equivalent of base (e.g., NMM or DIPEA) to neutralize the salt and a second equivalent for the coupling reagent if required (e.g., for HATU). Avoid using base in catalytic amounts without a specific purpose.
Solvent Choice The polarity of the solvent can influence reaction rates. Studies have suggested that DKP formation can increase in less polar solvents.[9]Use Polar Aprotic Solvents: Standard polar aprotic solvents like DMF or NMP are generally preferred for peptide coupling and are suitable for minimizing DKP formation. Avoid less polar solvents like DCM or THF as the primary solvent for the coupling step itself.

Experimental Protocol: Minimizing DKP in a Tripeptide Synthesis

Objective: To couple H-Ala-OtBu to Z-Phe-Pro-OH to form Z-Phe-Pro-Ala-OtBu with minimal DKP formation.

Materials:

  • Z-Phe-Pro-OH

  • H-Ala-OtBu·HCl (Alanine tert-butyl ester hydrochloride)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Methodology:

  • Vessel Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add Z-Phe-Pro-OH (1.0 eq) and H-Ala-OtBu·HCl (1.05 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids completely. The concentration should be approximately 0.1 M.

  • Cooling: Cool the flask to 0°C using an ice-water bath. Stir the solution for 10 minutes to ensure thermal equilibrium.

  • Base Addition: Add DIPEA (2.1 eq) dropwise to the stirred solution. The first equivalent neutralizes the HCl salt, and the second is for the HATU-mediated coupling. Stir for 2 minutes.

    • Causality Note: Adding the base just before the coupling reagent ensures the free amine of alanine is available but minimizes the time the basic environment can promote cyclization of the Z-Phe-Pro-OH.

  • Activation and Coupling: In a single portion, add HATU (1.05 eq) to the cold solution.

    • Causality Note: HATU provides extremely rapid activation and coupling, which is the cornerstone of this DKP-suppression strategy.[6] The reaction is often complete within 15-30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 15 minutes. The reaction should be complete in under an hour.

  • Workup: Once the starting material is consumed, quench the reaction by adding water. Proceed with a standard extractive workup to isolate the crude product.

This protocol leverages low temperature and a rapid in situ activation/coupling method to ensure the desired intermolecular reaction vastly outpaces the unwanted intramolecular cyclization.

References

Sources

Improving Z-Phe-pro-OH solubility in aqueous buffers for enzyme assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Z-Phe-pro-OH Solubility

Introduction: The Challenge of Z-Phe-pro-OH Solubility

N-benzyloxycarbonyl-L-phenylalanyl-L-proline (Z-Phe-pro-OH) is a crucial dipeptide derivative utilized in biochemical research, particularly in the development of enzyme inhibitors and other bioactive peptides.[1] A common experimental hurdle encountered by researchers is its poor solubility in standard aqueous buffers. This issue stems from the molecule's chemical structure, which includes a hydrophobic benzyloxycarbonyl (Z-group) and a phenylalanine residue. These components confer an overall nonpolar character, leading to aggregation and precipitation in aqueous environments.[2][3]

This guide provides a comprehensive framework for understanding and overcoming these solubility challenges. We will explore the underlying chemical principles and offer validated, step-by-step protocols to ensure reproducible and accurate results in your enzyme assays.

Troubleshooting Guide: Common Solubility Issues & Solutions

This section addresses the most frequent problems researchers face when preparing Z-Phe-pro-OH solutions.

Question 1: My Z-Phe-pro-OH powder will not dissolve when added directly to my aqueous assay buffer (e.g., PBS, Tris at pH 7.4). What is the primary cause and the recommended first step?

Answer: Direct dissolution of Z-Phe-pro-OH in aqueous buffers is often unsuccessful due to its hydrophobic nature. The nonpolar Z-group and phenylalanine side chain resist interaction with water molecules. The most reliable and widely accepted strategy is to first create a concentrated stock solution in a suitable organic solvent.

  • Causality: The principle here is "like dissolves like." Organic solvents can effectively solvate the hydrophobic regions of the Z-Phe-pro-OH molecule, breaking apart the crystal lattice of the powder. This concentrated stock can then be carefully diluted into the final aqueous buffer for your assay.

  • Primary Recommendation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).[4][5] DMSO is a powerful, water-miscible organic solvent with low toxicity in most biological assays when used at low final concentrations.[6][7]

Question 2: I successfully made a DMSO stock solution, but a white precipitate forms immediately when I add it to my aqueous buffer. How can I prevent this "crashing out"?

Answer: This precipitation occurs when the compound rapidly transitions from a favorable organic environment to an unfavorable aqueous one, exceeding its aqueous solubility limit. The technique used for dilution is critical to prevent this.

  • Causality: Rapidly adding a large volume of the DMSO stock to the buffer creates localized areas of high Z-Phe-pro-OH concentration where the DMSO is not yet dispersed. This sudden solvent change forces the hydrophobic molecules to aggregate and precipitate.

  • Solution Protocol:

    • Stir Vigorously: Place your aqueous buffer on a stir plate or set your vortexer to a medium speed. Constant agitation is key to ensuring the DMSO stock is rapidly and evenly dispersed.

    • Add Dropwise: Add the DMSO stock solution very slowly, drop-by-drop, directly into the stirring or vortexing buffer.[4][6] This allows the Z-Phe-pro-OH molecules to be immediately diluted below their critical aggregation concentration.

    • Consider Intermediate Dilutions: If precipitation still occurs, your final target concentration may be too high. Alternatively, you can perform serial dilutions in DMSO first before the final addition to the aqueous medium.[8]

Question 3: My enzyme is sensitive to DMSO, and the final concentration required for my experiment is inhibiting its activity. What are my alternatives?

Answer: DMSO inhibition is a valid concern. The goal is always to keep the final concentration as low as possible, typically below 1%, and to always include a "vehicle control" (buffer + same amount of DMSO, without the inhibitor) in your experimental design.[2][8][9] If this is not feasible, two primary alternatives exist.

  • Option A: Increase Stock Concentration: Prepare a more concentrated DMSO stock (e.g., 100 mM, if solubility allows). This will enable you to add a smaller volume to your final assay, thereby reducing the final DMSO percentage.

  • Option B: pH Modification: Z-Phe-pro-OH has a free carboxylic acid group at its C-terminus, making it an acidic peptide.[7] The solubility of such compounds is highly pH-dependent.[10][11][12] By increasing the pH of your buffer, you can deprotonate this group (-COOH → -COO⁻), imparting a negative charge that enhances its interaction with water and improves solubility. Try preparing your solution in a buffer with a pH of 8.0-8.5.

    • Crucial Caveat: You must first verify that your target enzyme remains stable and active at this higher pH. Run a control experiment to test enzyme activity at the adjusted pH before proceeding with your inhibition assay.

Visual Workflow: Troubleshooting Z-Phe-pro-OH Solubility

The following diagram outlines the decision-making process for successfully solubilizing Z-Phe-pro-OH.

G start Start: Z-Phe-pro-OH Solubilization prep_stock Prepare concentrated stock in 100% DMSO (e.g., 20-50 mM) start->prep_stock dilute Add stock dropwise to vigorously stirring aqueous buffer prep_stock->dilute check_precip Does it precipitate? dilute->check_precip success Success! Solution is clear. Proceed with assay. check_precip->success No troubleshoot_precip Troubleshoot: 1. Dilute slower. 2. Increase stirring. 3. Lower final concentration. check_precip->troubleshoot_precip Yes check_dmso Is final DMSO% too high for assay? success->check_dmso check_dmso->success No alt_strategy Alternative Strategy: pH Modification check_dmso->alt_strategy Yes troubleshoot_precip->dilute dissolve_basic Attempt to dissolve directly in basic buffer (pH 8.0-8.5) alt_strategy->dissolve_basic check_enzyme_ph Validate enzyme stability and activity at new pH dissolve_basic->check_enzyme_ph check_enzyme_ph->success

Caption: Decision tree for troubleshooting Z-Phe-pro-OH solubility.

Validated Experimental Protocols

Always test solubility with a small amount of your peptide before preparing the full batch.[2][3]

Protocol 1: Standard Method Using a DMSO Co-solvent

This is the most common and generally successful method.

  • Preparation: Allow the vial of lyophilized Z-Phe-pro-OH to warm to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Carefully weigh the desired amount of Z-Phe-pro-OH powder in a sterile microcentrifuge tube.

  • Stock Solution Preparation:

    • Calculate the volume of 100% DMSO required to achieve your desired stock concentration (e.g., for 2 mg of Z-Phe-pro-OH, MW=396.44 g/mol , to make a 20 mM stock, add 252 µL of DMSO).

    • Add the calculated volume of high-purity, anhydrous DMSO to the powder.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If any particulates remain, sonicate the solution in a water bath for 5-10 minutes.[2][13] The solution should be completely clear. This is your stock solution.

  • Final Dilution:

    • Place your final volume of aqueous assay buffer in a suitable tube on a magnetic stir plate.

    • While the buffer is stirring, slowly add the required volume of the DMSO stock solution drop-by-drop.

    • The final DMSO concentration should ideally be ≤1%.[4]

  • Final Check: Visually inspect the final solution. If it is clear, it is ready for use. If it appears hazy or contains precipitate, centrifuge the solution and use the clear supernatant, noting that the actual concentration will be lower than calculated.[2]

Protocol 2: pH Adjustment Method (For DMSO-Sensitive Assays)

Use this method when organic solvents must be avoided.

  • Buffer Preparation: Prepare your desired buffer (e.g., Tris-HCl) and adjust the pH to 8.0 or 8.5.

  • Solubility Test: Weigh a small, known amount of Z-Phe-pro-OH (e.g., 1 mg) into a microcentrifuge tube.

  • Dissolution Attempt: Add a small volume of the basic buffer (e.g., 100 µL) and vortex thoroughly. Observe for dissolution.

  • Titration: If the powder does not fully dissolve, add small additional volumes of the basic buffer, vortexing after each addition, until the solution is clear. This will help you determine the maximum solubility at that pH.

  • Enzyme Compatibility Check: Before running your main experiment, it is essential to confirm that your enzyme is fully active and stable in the pH 8.0/8.5 buffer over the time course of your assay.

Data Summary: Co-Solvent Properties

Co-SolventAbbreviationUse CaseRecommended Max. Final Concentration (Cell/Enzyme Assays)Notes
Dimethyl SulfoxideDMSOPrimary choice for hydrophobic peptides; good solvating power.0.5% - 1%[2][7]Can be cytotoxic at higher concentrations. Always include a vehicle control.[8]
DimethylformamideDMFAlternative to DMSO, especially for peptides containing Cysteine.< 0.5%More toxic than DMSO; use with caution.
EthanolEtOHUseful for moderately hydrophobic compounds.< 1%Less effective at dissolving highly hydrophobic peptides compared to DMSO.

Visual Workflow: General Preparation Protocol

The following flowchart illustrates the standard two-step solubilization process.

G cluster_0 Step 1: Prepare Concentrated Stock cluster_1 Step 2: Dilute to Working Concentration weigh 1. Weigh Z-Phe-pro-OH add_dmso 2. Add 100% DMSO for stock solution weigh->add_dmso weigh->add_dmso dissolve 3. Vortex / Sonicate until clear add_dmso->dissolve add_dmso->dissolve stir_buffer 4. Vigorously stir aqueous buffer add_stock 5. Add stock dropwise dissolve->add_stock stir_buffer->add_stock stir_buffer->add_stock final_solution 6. Final Assay Solution (Clear) add_stock->final_solution add_stock->final_solution

Caption: Standard workflow for preparing Z-Phe-pro-OH assay solutions.

Frequently Asked Questions (FAQs)

  • Q: How should I store the solid Z-Phe-pro-OH and its stock solution?

    • A: The lyophilized powder should be stored at ≤ -10°C.[1] DMSO stock solutions should be aliquoted to avoid freeze-thaw cycles and stored at -20°C.[2]

  • Q: Can I warm the solution to help it dissolve?

    • A: Gentle warming to below 40°C can aid dissolution, but it should be done with caution as prolonged heat can potentially degrade the peptide.[3][14] Sonication is often a safer first choice.

  • Q: Why is it important for the final solution to be completely clear?

    • A: A hazy or cloudy solution indicates the presence of undissolved material or aggregates. This means the actual concentration of the soluble compound is unknown and will lead to inaccurate and non-reproducible results in your enzyme assay.

  • Q: My peptide has a free Cysteine. Can I still use DMSO?

    • A: It is generally advised to avoid DMSO for peptides containing free Cysteine (or Methionine) as it can cause oxidation of the side chain.[4] In such cases, Dimethylformamide (DMF) is a recommended alternative solvent.[4][5]

References

  • Title: Peptide Solubilization. Source: JPT Peptide Technologies. URL: [Link]

  • Title: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Source: Journal of Visualized Experiments (JoVE). URL: [Link]

  • Title: How to dissolve, handle and store synthetic peptides. Source: LifeTein. URL: [Link]

  • Title: Guidelines for Peptide Dissolving. Source: Apeptide Co., Ltd. URL: [Link]

  • Title: How to dissolve peptide in DMSO and still be safe to the cell culture. Source: LifeTein. URL: [Link]

  • Title: Z-Phe-phe-phe-OH | C35H35N3O6 | CID 90473620. Source: PubChem, National Institutes of Health. URL: [Link]

  • Title: Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? Source: ResearchGate. URL: [Link]

  • Title: Influence of pH, particle size and crystal form on dissolution behaviour of engineered nanomaterials. Source: Particle and Fibre Toxicology, BioMed Central. URL: [Link]

  • Title: Benzyloxycarbonyl-L-proline | C13H15NO4 | CID 101987. Source: PubChem, National Institutes of Health. URL: [Link]

  • Title: Solubility-pH profiles of some acidic, basic and amphoteric drugs. Source: PubMed, National Library of Medicine. URL: [Link]

  • Title: Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Source: Dissolution Technologies. URL: [Link]

  • Title: The Effect of pH on Solubility. Source: YouTube. URL: [Link]

  • Title: The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Source: AAPS PharmSciTech, Springer. URL: [Link]

  • Title: How does pH Affect Amino Acids? Source: YouTube. URL: [Link]

  • Title: Effect of different pHs on the Zeta potential and Z-average size... Source: ResearchGate. URL: [Link]

Sources

Resolving poor yield issues in Z-Phe-pro-OH solution phase synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the solution-phase synthesis of Z-Phe-Pro-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this specific dipeptide synthesis, ultimately improving yield and purity.

Troubleshooting Guide: Addressing Poor Yields

This section addresses the most frequently encountered issues that can lead to suboptimal yields of Z-Phe-Pro-OH. Each issue is presented in a question-and-answer format, providing in-depth explanations and actionable solutions.

Q1: My overall yield of Z-Phe-Pro-OH is unexpectedly low after the coupling reaction and work-up. What are the likely causes?

Low yields in the synthesis of Z-Phe-Pro-OH can stem from several factors, ranging from incomplete reactions to product loss during purification. A systematic evaluation of each step is crucial for pinpointing the root cause.

Primary Causes and Solutions:

  • Incomplete Coupling Reaction: The formation of the peptide bond between Z-L-phenylalanine (Z-Phe-OH) and L-proline (H-Pro-OH) may not have gone to completion. This can be due to suboptimal activation of the carboxylic acid, insufficient reaction time, or steric hindrance.

    • Solution: Ensure your coupling reagent is fresh and used in the correct stoichiometry. Reagents like dicyclohexylcarbodiimide (DCC) with an additive such as 1-hydroxybenzotriazole (HOBt) are commonly used to facilitate the reaction and suppress side reactions.[1] Consider extending the reaction time or slightly increasing the temperature, while monitoring for potential side reactions.

  • Side Reactions: Several side reactions can compete with the desired peptide bond formation, consuming starting materials and complicating purification.[2][3]

    • Racemization: The chiral center of Z-Phe-OH can be susceptible to racemization, especially with over-activation or prolonged exposure to basic conditions.[1][4]

      • Solution: The use of coupling additives like HOBt or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help minimize racemization.[5] Maintaining a neutral pH and carefully controlling the reaction temperature are also critical.

    • Diketopiperazine Formation: The intramolecular cyclization of the newly formed dipeptide can occur, particularly if the N-terminal protecting group is prematurely cleaved.

      • Solution: While less common with the stable Z-group, ensure that the reaction conditions are not inadvertently causing its removal. This side reaction is more prevalent in solid-phase peptide synthesis (SPPS) but can occur in solution phase under certain conditions.[4]

  • Product Loss During Work-up and Purification: The aqueous work-up to remove excess reagents and byproducts can lead to significant product loss if the partitioning of Z-Phe-Pro-OH between the organic and aqueous layers is not optimized.

    • Solution: Carefully select the organic solvent for extraction. Ethyl acetate is a common choice. Perform multiple extractions with smaller volumes of solvent to maximize recovery. Ensure the pH of the aqueous layer is adjusted appropriately to keep the product in the organic phase (acidic pH to protonate the carboxylic acid).

Visualizing the Core Reaction and Potential Pitfalls

The following diagram illustrates the central coupling reaction and highlights key areas where issues can arise, leading to diminished yields.

G cluster_reactants Reactants & Activation cluster_coupling Peptide Bond Formation cluster_products Products & Byproducts Z-Phe-OH Z-Phe-OH Activated_Ester Activated Z-Phe* Z-Phe-OH->Activated_Ester Activation H-Pro-OH H-Pro-OH Coupling Coupling Reaction H-Pro-OH->Coupling Coupling_Reagent Coupling Reagent (e.g., DCC/HOBt) Coupling_Reagent->Activated_Ester Activated_Ester->Coupling Nucleophilic Attack Side_Products Side Products (Racemized Peptide, Diketopiperazine) Activated_Ester->Side_Products Side Reactions Z-Phe-Pro-OH Desired Product: Z-Phe-Pro-OH Coupling->Z-Phe-Pro-OH Byproducts Byproducts (e.g., DCU) Coupling->Byproducts

Caption: Workflow of Z-Phe-Pro-OH synthesis highlighting critical steps.

Q2: I am observing significant amounts of an insoluble white precipitate during my coupling reaction with DCC. What is it and how do I handle it?

The white precipitate is dicyclohexylurea (DCU), a byproduct of the DCC coupling agent. While its formation indicates that the coupling reaction is proceeding, its removal is essential for obtaining a pure product.

Management of DCU:

  • Filtration: The most straightforward method for removing DCU is filtration, as it is largely insoluble in many common organic solvents like dichloromethane (DCM) and ethyl acetate.

  • Solvent Choice: Performing the reaction in a solvent where DCU has low solubility, such as DCM, can facilitate its removal by filtration.

  • Post-Reaction Precipitation: If the reaction is performed in a solvent like dimethylformamide (DMF) where DCU is more soluble, it can often be precipitated by adding a less polar solvent after the reaction is complete.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of Z-Phe-Pro-OH synthesis.

  • What is the optimal solvent for the coupling reaction?

    • Dichloromethane (DCM) and dimethylformamide (DMF) are frequently used. DCM is advantageous for the ease of removing the DCU byproduct by filtration.[6] However, DMF can be better for solvating the starting materials.[7]

  • How can I monitor the progress of the reaction?

    • Thin-layer chromatography (TLC) is a simple and effective method. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product.

  • What are the best practices for purifying the final product?

    • After the initial work-up and removal of DCU, purification is typically achieved through a series of aqueous washes to remove water-soluble impurities. This often involves washing the organic layer with a mild acid (e.g., dilute HCl) to remove any unreacted proline and a mild base (e.g., dilute NaHCO₃) to remove unreacted Z-Phe-OH. Finally, washing with brine helps to remove residual water before drying the organic layer. Further purification, if necessary, can be accomplished by column chromatography.

  • My final product appears oily or fails to crystallize. What should I do?

    • An oily product often indicates the presence of impurities. Ensure that the work-up was thorough. If impurities persist, column chromatography is the recommended next step. For crystallization, trying different solvent systems (e.g., ethyl acetate/hexanes) can be effective.

Experimental Protocols

Protocol 1: Standard Coupling of Z-Phe-OH and H-Pro-OH
  • Dissolution of Reactants: In a round-bottom flask, dissolve Z-L-phenylalanine (1 equivalent) and L-proline (1.1 equivalents) in an appropriate solvent (e.g., DCM or DMF).

  • Addition of Coupling Additive: Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution and stir until it dissolves.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Reagent: Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with dilute acid (e.g., 1M HCl), followed by dilute base (e.g., saturated NaHCO₃), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Troubleshooting Decision Tree

This flowchart provides a logical pathway for diagnosing and resolving poor yield issues.

G cluster_tlc_analysis TLC Analysis Outcomes cluster_solutions_sm Solutions for Incomplete Reaction cluster_solutions_side_reactions Solutions for Side Reactions cluster_purification_issues Purification & Work-up Issues Start Low Yield of Z-Phe-Pro-OH Check_TLC Analyze TLC of Crude Product Start->Check_TLC Unreacted_SM Significant Unreacted Starting Material? Check_TLC->Unreacted_SM Predominant Spots? Multiple_Spots Multiple Unidentified Spots? Unreacted_SM->Multiple_Spots No Optimize_Coupling Optimize Coupling: - Check reagent quality - Increase reaction time - Use additives (HOBt) Unreacted_SM->Optimize_Coupling Yes Minimize_Side_Reactions Minimize Side Reactions: - Control temperature - Use racemization suppressants - Check pH Multiple_Spots->Minimize_Side_Reactions Yes Purification_Loss Product Loss During Work-up? Multiple_Spots->Purification_Loss No Final_Product Improved Yield Optimize_Coupling->Final_Product Minimize_Side_Reactions->Final_Product Optimize_Extraction Optimize Extraction: - Adjust pH of aqueous washes - Perform multiple extractions - Use appropriate solvent Purification_Loss->Optimize_Extraction Yes Optimize_Extraction->Final_Product

Caption: A decision tree for troubleshooting low yields in Z-Phe-Pro-OH synthesis.

Quantitative Data Summary

ParameterTypical RangeFactors Influencing
Yield 60-85%Purity of reagents, reaction conditions, efficiency of work-up
Reaction Time 12-24 hoursTemperature, coupling reagent, solvent
Purity (crude) 70-90%Presence of side reactions, efficiency of DCU removal
Purity (purified) >95%Effectiveness of purification method (crystallization/chromatography)

Note: These values are approximate and can vary based on the specific experimental conditions and scale of the reaction.

References

  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Geiger, R., & König, W. (1981). The Chemistry of Peptides. In The Peptides (Vol. 3, pp. 1-99). Academic Press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical biochemistry, 34(2), 595-598.
  • Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
  • Sheehan, J. C., & Hess, G. P. (1955). A new method of forming peptide bonds. Journal of the American Chemical Society, 77(4), 1067-1068.

Sources

Technical Support Center: Strategies for Removing Unreacted Z-Phe-Pro-OH from Crude Peptide Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical solutions for the common challenge of removing unreacted Z-Phe-Pro-OH from crude peptide reaction mixtures. The following content is structured to offer not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your purification workflows.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the physicochemical properties of Z-Phe-Pro-OH, which are crucial for designing an effective purification strategy.

Q1: What is Z-Phe-Pro-OH and why is it challenging to remove?

A1: Z-Phe-Pro-OH, or N-Benzyloxycarbonyl-L-phenylalanyl-L-proline, is a dipeptide derivative commonly used as a building block in peptide synthesis.[1] The benzyloxycarbonyl (Z) group is a hydrophobic amine protecting group.[2] Its removal can be challenging due to its amphipathic nature—possessing both hydrophobic (Z and Phenylalanine side chain) and polar/ionizable (carboxylic acid) characteristics. This can lead to problematic co-elution with the desired peptide product in reversed-phase chromatography or unfavorable partitioning during liquid-liquid extraction.

Q2: What are the key physicochemical properties of Z-Phe-Pro-OH to consider for purification?

A2: Understanding the following properties is essential for devising a separation strategy:

  • Acidity: The primary acidic functional group is the C-terminal carboxylic acid of the proline residue. The pKa of the carboxylic acid group of proline is approximately 1.99.[3][4] This means that at a pH above ~2, this group will be deprotonated and carry a negative charge.

  • Hydrophobicity: The presence of the benzyloxycarbonyl (Z) group and the phenylalanine residue imparts significant hydrophobicity to the molecule.

  • Solubility: Z-Phe-Pro-OH is generally soluble in a range of organic solvents and aqueous bases. Its solubility in aqueous solutions is highly pH-dependent.

Here is a summary of the key properties:

PropertyValue/CharacteristicImplication for Purification
Molecular Formula C22H24N2O5[1][5]Aids in mass spectrometry identification.
Molecular Weight 396.44 g/mol [1][5]Can be used to distinguish from the product peptide by mass.
Appearance White to off-white powder[1]Visual identification of the solid material.
pKa (Proline COOH) ~1.99[3][4]At pH > 2, the molecule is negatively charged, enabling ion-exchange or pH-mediated extractions.
Key Functional Groups Carboxylic acid, Amide bonds, Aromatic ringsDictate solubility, charge, and chromatographic behavior.

Q3: How can I analytically detect the presence of Z-Phe-Pro-OH in my crude peptide mixture?

A3: The most common and effective method is High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC).[6][7][8]

  • Detection: A UV detector set at 214 nm and 280 nm is ideal. The peptide bonds absorb at ~214 nm, while the phenylalanine and benzyloxycarbonyl groups will have some absorbance at ~280 nm.

  • Quantification: By running a standard of pure Z-Phe-Pro-OH, you can determine its retention time and use peak area to quantify its presence in your crude mixture.[7]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides definitive identification by confirming the molecular weight of the eluting species.[7]

Troubleshooting Purification Challenges

This section provides detailed guidance on overcoming specific issues encountered during the removal of Z-Phe-Pro-OH using common purification techniques.

Scenario 1: Poor Separation of Z-Phe-Pro-OH from the Target Peptide using Reversed-Phase HPLC

Problem: Z-Phe-Pro-OH co-elutes with my desired peptide during RP-HPLC.

Causality: This often occurs when the hydrophobicity of your target peptide is very similar to that of Z-Phe-Pro-OH. The standard C18 column and acetonitrile/water with 0.1% TFA mobile phase may not provide sufficient selectivity.[6][9]

Troubleshooting & Optimization:

  • Modify the Gradient Slope: A shallower gradient around the elution point of your peptide and the impurity can significantly improve resolution.[10][11] An increase of 1% B (organic phase) per minute is a good starting point for optimization.[11]

  • Alter the Mobile Phase pH: Changing the pH can alter the ionization state of both your peptide and Z-Phe-Pro-OH, thereby affecting their retention times.

    • Low pH (e.g., 0.1% TFA): At this pH, the carboxylic acid of Z-Phe-Pro-OH is protonated and neutral, maximizing its hydrophobicity.[9] This is a standard condition for many peptides.

    • High pH (e.g., ammonium bicarbonate buffer): At a higher pH, the carboxylic acid will be deprotonated, making it more polar and likely to elute earlier. However, ensure your peptide and the column are stable at the chosen pH.[12]

  • Change the Stationary Phase: If a C18 column fails to provide adequate separation, consider a different stationary phase.

    • C8 Column: A C8 column is less hydrophobic than a C18 and may alter the retention characteristics sufficiently for separation.[8]

    • Phenyl Column: A phenyl column can offer alternative selectivity through π-π interactions with the aromatic rings in both your peptide (if it contains aromatic residues) and Z-Phe-Pro-OH.[8]

  • Employ an Orthogonal Purification Technique: Sometimes, a single chromatographic method is insufficient. Consider a multi-step purification process.[13]

    • Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge.[14][15] At a pH where your peptide and Z-Phe-Pro-OH have different net charges, IEX can be a powerful preliminary or secondary purification step.

Scenario 2: Inefficient Removal of Z-Phe-Pro-OH by Liquid-Liquid Extraction

Problem: After performing an aqueous wash of my organic solution containing the crude peptide, a significant amount of Z-Phe-Pro-OH remains.

Causality: This is likely due to the pH of the aqueous phase being too low, or the organic solvent being too polar, leading to unfavorable partitioning of the deprotonated Z-Phe-Pro-OH into the aqueous layer.

Troubleshooting & Optimization:

  • Adjust the Aqueous Phase pH: To effectively extract the acidic Z-Phe-Pro-OH into the aqueous phase, the pH of the wash solution must be sufficiently basic to deprotonate the carboxylic acid.

    • Recommended Wash Solutions: A dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is typically effective. The pH should be above the pKa of the carboxylic acid (~2) but not so high as to cause unwanted side reactions with your target peptide. A pH of 8-9 is a good starting point.

  • Choose an Appropriate Organic Solvent: The choice of organic solvent is critical. A less polar solvent will discourage the partitioning of the polar carboxylate salt of Z-Phe-Pro-OH.

    • Good Choices: Ethyl acetate, dichloromethane (DCM).

    • Potentially Problematic: Highly polar aprotic solvents like DMF or NMP can lead to poor phase separation and retain the impurity.[16]

  • Perform Multiple Extractions: A single extraction may not be sufficient. Performing 2-3 washes with the basic aqueous solution will significantly improve the removal of Z-Phe-Pro-OH.

Scenario 3: Z-Phe-Pro-OH Co-precipitates or Co-crystallizes with the Target Peptide

Problem: Attempts to purify my peptide by precipitation or recrystallization result in a product that is still contaminated with Z-Phe-Pro-OH.

Causality: This can happen if the solubility properties of the impurity and the product are too similar in the chosen solvent system.

Troubleshooting & Optimization:

  • Solvent Screening for Recrystallization: The key to successful recrystallization is finding a solvent system where the desired peptide has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurity remains soluble at both temperatures.[17]

    • Systematic Approach: Screen a variety of solvents with different polarities (e.g., isopropanol, acetonitrile, ethanol, water, and mixtures thereof).

  • Anti-Solvent Precipitation: Dissolve the crude mixture in a minimal amount of a "good" solvent (in which both compounds are soluble) and then slowly add an "anti-solvent" (in which the desired peptide is insoluble, but Z-Phe-Pro-OH is hopefully soluble). This can induce selective precipitation of your product.

  • Consider Prior Purification: Recrystallization is often more effective on partially purified material. A preliminary flash chromatography or extraction step to reduce the bulk of the Z-Phe-Pro-OH may lead to more successful crystallization.[18]

Experimental Protocols

Protocol 1: Basic Aqueous Wash for Removal of Z-Phe-Pro-OH

This protocol is a first-line approach for crude mixtures dissolved in an appropriate organic solvent.

Materials:

  • Crude peptide mixture dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM).

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Dissolve the crude peptide mixture in an appropriate volume of the organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution.

  • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup (CO₂ evolution).

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the wash with NaHCO₃ solution (steps 3-6) one to two more times.

  • Wash the organic layer with an equal volume of deionized water to remove residual bicarbonate.

  • Wash the organic layer with an equal volume of brine to facilitate drying.

  • Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter or decant the dried organic solution.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified peptide.

  • Analyze the product by HPLC to confirm the removal of Z-Phe-Pro-OH.

Protocol 2: Flash Chromatography for Peptide Purification

Flash chromatography is a rapid and efficient method for purifying peptides and removing unreacted starting materials.[19][20][21][22]

Materials:

  • Crude peptide mixture.

  • Silica gel or C18-functionalized silica for reversed-phase flash chromatography.

  • Appropriate solvent system (e.g., Hexanes/Ethyl Acetate for normal phase, or Acetonitrile/Water with 0.1% TFA for reversed-phase).

  • Flash chromatography system with a UV detector.

  • Collection tubes.

Procedure:

  • Develop a suitable solvent system using Thin Layer Chromatography (TLC) for normal phase or analytical HPLC for reversed-phase to ensure good separation between the target peptide and Z-Phe-Pro-OH.

  • Dry-load the crude peptide onto a small amount of silica gel or C18 silica if it has poor solubility in the initial mobile phase.

  • Pack the flash column with the chosen stationary phase.

  • Equilibrate the column with the starting mobile phase.

  • Load the sample onto the column.

  • Run the purification using a linear gradient of the eluting solvent.

  • Monitor the elution profile using the UV detector.

  • Collect fractions corresponding to the separated peaks.

  • Analyze the collected fractions by HPLC to identify those containing the pure peptide.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Purification Strategy Selection

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// Edges Start -> Check_Solubility; Check_Solubility -> Extraction [label="Yes"]; Check_Solubility -> Flash_Chromatography [label="No"]; Extraction -> Analyze_Purity_1; Analyze_Purity_1 -> Sufficient_Purity_1; Sufficient_Purity_1 -> End [label="Yes"]; Sufficient_Purity_1 -> Flash_Chromatography [label="No"]; Flash_Chromatography -> Analyze_Purity_2; Analyze_Purity_2 -> Sufficient_Purity_2; Sufficient_Purity_2 -> End [label="Yes"]; Sufficient_Purity_2 -> Prep_HPLC [label="No"]; Prep_HPLC -> Analyze_Purity_2 [style=dashed]; Sufficient_Purity_2 -> Consider_Alternative [label="Co-elution\nProblem", style=dashed, color="#5F6368"]; }

Sources

Effect of hygroscopic DMSO on Z-Phe-pro-OH stock solution stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of hygroscopic DMSO on Z-Phe-pro-OH stock solution stability Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]

Product: Z-Phe-Pro-OH (N-Carbobenzyloxy-L-phenylalanyl-L-proline) Primary Solvent: Dimethyl Sulfoxide (DMSO) Critical Issue: Hygroscopicity-induced instability and precipitation.

Executive Summary: The "Invisible" Failure Mode

Researchers frequently report inconsistent IC50 values or loss of activity with Z-Phe-Pro-OH stock solutions stored in DMSO. The root cause is rarely chemical degradation of the peptide itself, but rather physical instability driven by the hygroscopic nature of DMSO .

Z-Phe-Pro-OH is a hydrophobic dipeptide derivative. While highly soluble in pure DMSO, it acts as a hydrotrope-sensitive compound. As DMSO absorbs atmospheric moisture, water acts as an anti-solvent, forcing the peptide into micro-aggregates or frank precipitation. This reduces the effective concentration in your assay, leading to false negatives or variable potency data.

Core Science: The DMSO-Water-Peptide Triad

The Hygroscopic Trap

DMSO is an aggressive hygroscopic solvent.[2] Under standard laboratory conditions (20-25°C, 50% relative humidity), pure DMSO can absorb up to 10% water by weight within 24 hours if left uncapped.

Chemical vs. Physical Stability
Stability TypeMechanismRisk LevelTimeframe
Physical Precipitation/Aggregation : Water reduces the solubility power of DMSO for hydrophobic Z-Phe-Pro-OH.High Hours to Days
Chemical Hydrolysis : Water attacks the peptide bond (Phe-Pro) or the carbamate (Z-group).Low/Moderate Weeks to Months
Chemical Cyclization : Formation of Diketopiperazine (DKP). Note: The Z-group prevents direct cyclization, but hydrolysis products can rapidly cyclize.Low Long-term storage
Visualizing the Failure Pathway

The following diagram illustrates the cascade from improper storage to assay failure.

G cluster_0 Storage Environment cluster_1 Hygroscopic Action cluster_2 Consequences Air Ambient Air (Moisture) DMSO Pure DMSO Stock (Z-Phe-Pro-OH) Air->DMSO Absorption WetDMSO DMSO + H2O Complex (Exothermic Reaction) DMSO->WetDMSO Time + Exposure SolubilityDrop Decrease in Solvating Power WetDMSO->SolubilityDrop Hydrolysis Chemical Hydrolysis (Slow) WetDMSO->Hydrolysis Precip Micro-Precipitation (Cloudiness/Aggregates) SolubilityDrop->Precip Critical Threshold AssayFail Assay Failure (Inconsistent IC50) Precip->AssayFail Hydrolysis->AssayFail

Caption: Pathway of Z-Phe-Pro-OH stock degradation due to moisture absorption in DMSO.

Troubleshooting Guide (Q&A)

Q1: My Z-Phe-Pro-OH stock solution is cloudy after thawing. Can I still use it?

Answer: No. Cloudiness indicates that the peptide has precipitated.

  • Cause: Your DMSO likely absorbed moisture during previous handling or storage.[2] The freezing point of DMSO drops drastically with water content (see Table 1 below). If moisture is present, the peptide crashes out upon thawing because it is insoluble in the water-enriched fraction.

  • Action: Do not attempt to re-dissolve by heating, as this may promote hydrolysis. Discard the aliquot and prepare a fresh stock from solid powder using anhydrous DMSO.

Q2: My stock looks clear, but my enzyme inhibition assay is showing 50% lower potency than expected. Why?

Answer: You likely have "Invisible Aggregation." [3]

  • Mechanism: Before visible cloudiness appears, hydrophobic peptides form colloidal aggregates in wet DMSO. These aggregates cannot bind to the enzyme active site effectively, reducing the thermodynamic concentration of free peptide.

  • Verification: Centrifuge the stock at high speed (10,000 x g) for 5 minutes. If a pellet forms (even a microscopic one), aggregation has occurred.

Q3: Can I store Z-Phe-Pro-OH in DMSO at -20°C indefinitely?

Answer: No. We recommend a maximum of 1 month for solutions stored at -20°C, provided they are sealed correctly.

  • Risk: Even at -20°C, phase separation can occur if the DMSO is not anhydrous. Furthermore, repeated freeze-thaw cycles introduce moisture every time the tube is opened while cold (condensation).

Q4: How can I tell if my DMSO has gone "bad" (too wet)?

Answer: Check the Freezing Point .[2] Pure DMSO freezes at 18.5°C (solid at cool room temp).

  • The "Refrigerator Test": Place your DMSO bottle in a 4°C fridge.

    • Solid: Good quality (Low water content).

    • Liquid: Compromised (>2-3% water content).

Table 1: Effect of Water on DMSO Physical Properties

Water Content (% w/w) Freezing Point (°C) Z-Phe-Pro-OH Solubility Risk
0% (Anhydrous) 18.5°C Safe
1% ~15°C Low
5% ~5°C Moderate (Precipitation likely)
10% -5°C High (Critical Failure)

| 30% | -70°C | Extreme |

Recommended Protocols

Protocol A: Preparation of High-Stability Stock Solutions

Objective: Create a stock solution that remains stable for 3-6 months.

  • Equilibration: Allow the vial of solid Z-Phe-Pro-OH and the bottle of Anhydrous DMSO (≥99.9%, treated with molecular sieves) to equilibrate to room temperature before opening. This prevents condensation on the hygroscopic solid.

  • Dissolution:

    • Weigh the peptide rapidly.

    • Add DMSO to achieve a concentration of 10-20 mM . (Avoid >50 mM to reduce aggregation risk).

    • Vortex briefly until fully dissolved.

  • Aliquotting (Critical Step):

    • Do not store the bulk solution.

    • Immediately divide into single-use aliquots (e.g., 20-50 µL) in high-quality polypropylene tubes (e.g., Eppendorf LoBind).

  • Inert Gas Overlay: Gently blow a stream of dry Nitrogen or Argon into the headspace of each tube before closing.

  • Storage: Store at -20°C or -80°C .

Protocol B: "Rescue" of Precious Samples (Use with Caution)

If you have limited peptide and the stock is slightly aggregated, you may attempt this ONCE.

  • Add pure, anhydrous DMSO to the stock to dilute the water content (e.g., dilute 1:1).

  • Sonicate in a water bath for 30 seconds (max) at room temperature.

  • Centrifuge at 10,000 x g for 1 minute.

  • Use the supernatant immediately.

  • Note: If the solution remains cloudy, the peptide has likely crystallized into a thermodynamically stable, insoluble polymorph. Discard.

References

  • Effect of Water on DMSO Properties: Gaylord Chemical Company. (2021). Dimethyl Sulfoxide (DMSO) Physical Properties. [Link]

  • Peptide Solubility and Aggregation in DMSO: Shalaeva, M., et al. (2008). "Use of co-solvents to enhance the solubility of lipophilic compounds."[4] Journal of Pharmaceutical Sciences. [Link]

  • Diketopiperazine Formation Kinetics: Goolcharran, C., & Borchardt, R. T. (1998).[5] "Kinetics of diketopiperazine formation using model peptides." Journal of Pharmaceutical Sciences, 87(3), 283–288.[5] [Link]

Sources

Technical Support Center: Troubleshooting Z-Phe-Pro-OH Purity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

As researchers, we often treat commercial reagents as infallible standards. However, dipeptides containing Proline—specifically Z-Phe-Pro-OH —present unique physicochemical behaviors that often mimic "low purity" in standard QC assays.

This guide addresses the discrepancy between Certificate of Analysis (CoA) claims and user-generated data. It distinguishes between analytical artifacts (inherent molecular behavior) and chemical degradation (actual impurities).

Module 1: The "Ghost" Impurity (Conformational Isomerism)

Symptom: Your HPLC chromatogram shows a split peak or a "shoulder" accounting for 10–25% of the area, suggesting significant contamination.

Technical Diagnosis: This is likely not an impurity. It is the cis/trans isomerization of the peptide bond between Phenylalanine and Proline. Unlike other amino acids, the cyclic nature of Proline's side chain restricts rotation around the N-C


 bond, creating a high energy barrier between the cis and trans conformers (Rotamers).

In the Z-Phe-Pro-OH sequence, the bulky Z-group (benzyloxycarbonyl) and the Phenylalanine side chain interact sterically with the Proline ring, stabilizing a significant population of the cis isomer in solution. Standard C18 HPLC at room temperature separates these conformers, creating a "double peak" artifact.

Validation Protocol (The "Heat Test"): To confirm this is a rotamer and not a chemical impurity, you must accelerate the interconversion rate to effectively "average" the signal.

  • Prepare Sample: Dissolve Z-Phe-Pro-OH in Mobile Phase A/B (50:50).

  • Run 1 (Baseline): Inject at 25°C . Observe the split peak.

  • Run 2 (Stress): Increase column temperature to 60°C (ensure column compatibility).

  • Result Interpretation:

    • Peaks Merge: It is a conformational isomer (Rotamer). Sample is Pure.

    • Peaks Remain Distinct: It is a chemical impurity (likely a diastereomer).

RotamerLogic Start Symptom: Split Peak / Shoulder Step1 Step 1: Check Column Temp Start->Step1 Step2 Step 2: Increase Temp to 60°C Step1->Step2 If < 30°C Decision Do peaks merge? Step2->Decision ResultA Artifact: Cis/Trans Rotamer (Sample is Pure) Decision->ResultA Yes ResultB Impurity: Diastereomer or Synthesis Byproduct Decision->ResultB No

Figure 1: Decision tree for distinguishing rotamers from chemical impurities.

Module 2: The "Twin" Impurity (Stereochemical Purity)

Symptom: Two distinct peaks appear that do not merge at high temperatures. Mass spectrometry (MS) shows both peaks have the identical mass (


: ~397.4 Da).

Technical Diagnosis: This indicates Racemization . The sample contains a mixture of Z-L-Phe-L-Pro-OH (Target) and Z-D-Phe-L-Pro-OH (Diastereomer).

While the Z-group (Carbobenzyloxy) typically suppresses racemization better than Fmoc during synthesis, the activation of the Phenylalanine carboxyl group during the coupling to Proline is prone to oxazolone formation, which leads to stereochemical scrambling.

Troubleshooting Guide:

ParameterStandard RP-HPLC (Achiral)Chiral HPLC (Recommended)
Column C18 (3µm or 5µm)Chiralpak IA / IC or equivalent
Mobile Phase Water/ACN + 0.1% TFAHexane/Ethanol/TFA (Normal Phase)
Resolution Poor (Diastereomers often co-elute)High (Separates Enantiomers/Diastereomers)
Action Cannot quantify accurately.Required for accurate %ee (enantiomeric excess) determination.

Expert Insight: If you observe this in a commercial sample, it is a manufacturing defect . Standard purification (crystallization) is often insufficient to remove the D-L diastereomer due to similar solubility profiles.

Module 3: The "Fossil" Impurity (Diketopiperazine - DKP)

Symptom: MS detects a peak at [M-18] or lower molecular weight. Purity seems low in basic solvents.

Technical Diagnosis: The sequence Phe-Pro is notoriously prone to cyclization to form Diketopiperazine (DKP) .

  • Important Distinction: Z-Phe-Pro-OH is capped at the N-terminus. It cannot spontaneously cyclize to DKP in your storage bottle because the amine is protected.

  • The Source: If you see DKP, it is a Process Impurity carried over from the manufacturer's synthesis (likely formed before the Z-group was added or if the Z-group was accidentally cleaved).

Degradation Pathway (Manufacturer Side):



User-Induced Error: If you dissolve Z-Phe-Pro-OH in strong base (pH > 10) or attempt to activate the carboxyl group for coupling without proper buffering, you may induce base-catalyzed degradation or hydantoin formation, though less common than DKP.

DKP_Pathway cluster_impurities Contamination Risk Precursor H-Phe-Pro-OR (Synthesis Intermediate) DKP Cyclo(Phe-Pro) (Diketopiperazine) Precursor->DKP Spontaneous Cyclization (Fast in Base) Product Z-Phe-Pro-OH (Final Product) Precursor->Product Z-Cl Protection (Ideal Path)

Figure 2: Origin of DKP impurities. Note that DKP forms from the intermediate, not the final Z-protected product.

Module 4: Solubility & Handling FAQs

Q: The sample is sticky/oily. Is it degraded? A: Not necessarily. Z-Phe-Pro-OH is highly hygroscopic and often amorphous.

  • Cause: Solvent inclusion (Ether/DCM) from the precipitation step during manufacturing.

  • Fix: Lyophilize from Acetic Acid or place in a vacuum desiccator with

    
     for 24 hours.
    

Q: I cannot dissolve it in water/buffer. A: Z-Phe-Pro-OH is hydrophobic.

  • Protocol: Dissolve in a minimal amount of DMF or DMSO first, then dilute into your aqueous buffer.

  • Warning: Do not store DMSO stock solutions for long periods; DMSO can act as an oxidant.

Q: What is the correct extinction coefficient for concentration determination? A: Do not rely on generic peptide bonds (214nm). The Z-group (Benzyl carbamate) and Phenylalanine have strong absorption at 254-258nm .

  • Recommendation: Use quantitative NMR (qNMR) or weight (corrected for water content) for precise stoichiometry, rather than UV alone.

References
  • Sela, M., & Berger, A. (1955). The Terminal Groups of Poly-α-amino Acids. Journal of the American Chemical Society. (Foundational chemistry of Z-groups).

  • Steinberg, I. Z., et al. (1960). Cis-Trans Isomerism in Proline Residues of Peptides. Journal of the American Chemical Society. (Mechanism of Proline rotamers).

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation using Model Peptides. Journal of Pharmaceutical Sciences. (Kinetics of Phe-Pro cyclization).

  • Sigma-Aldrich. (n.d.). Z-Pro-OH Product Information & Physical Properties. (Reference for Z-protected Proline derivatives).

Validation & Comparative

Comparative Guide: 1H NMR Analysis of Z-Phe-Pro-OH in DMSO-d6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-Phe-Pro-OH (Carbobenzoxy-L-phenylalanyl-L-proline) is a critical dipeptide intermediate in the synthesis of protease inhibitors and peptidomimetics. Its structural analysis by 1H NMR in DMSO-d6 presents a unique challenge: the phenomenon of cis/trans isomerization around the Phe-Pro amide bond.

Unlike standard peptides (e.g., Z-Phe-Ala-OH), which appear as single sets of signals, Z-Phe-Pro-OH inherently exists as a mixture of two distinct conformers (rotamers) in solution. This guide compares the spectral performance of Z-Phe-Pro-OH against non-proline alternatives to validate that "double peaks" are a feature of structural integrity, not impurity.

Part 1: Structural Analysis & The "Proline Effect"

The Core Challenge: Rotameric Heterogeneity

In most peptides, the amide bond (


) overwhelmingly favors the trans conformation to minimize steric clash. However, the cyclic nature of Proline (Pro) reduces the energy difference between cis and trans states.
  • Trans Rotamer (Major, ~75-85%): The steric bulk of the Phenylalanine (Phe) side chain and the Proline ring are on opposite sides.

  • Cis Rotamer (Minor, ~15-25%): The groups are on the same side, causing significant magnetic anisotropy changes.

Impact on NMR: In DMSO-d6, the interconversion rate is slow on the NMR time scale. Consequently, two distinct sets of signals are observed for the same proton.[1][2]

Comparative Overview: Z-Phe-Pro-OH vs. Alternatives
FeatureZ-Phe-Pro-OH Z-Phe-Ala-OH (Alternative)Boc-Phe-Pro-OH (Alternative)
Amide Bond Tertiary (Phe-CO-N-Pro)Secondary (Phe-CO-NH-Ala)Tertiary (Phe-CO-N-Pro)
Isomerism Cis/Trans Mixture Trans Only Cis/Trans Mixture
NMR Appearance Signal Doubling (Rotamers)Single Set of SignalsSignal Doubling (Rotamers)
Protecting Group Z (Aromatic signals ~7.3 ppm)Z (Aromatic signals ~7.3 ppm)Boc (Singlet ~1.4 ppm)
Solubility (DMSO) HighHighHigh

Expert Insight: Researchers often incorrectly reject batches of Z-Phe-Pro-OH assuming the minor cis peaks are impurities. If the integration ratio is constant (e.g., 4:1) across all protons, the sample is pure.

Part 2: Representative 1H NMR Data (DMSO-d6)

The following data represents the chemical shifts (


) typically observed at 300-400 MHz in DMSO-d6 at 298 K.
Table 1: Chemical Shift Assignment (Trans vs. Cis)
Proton AssignmentType

Trans (Major) [ppm]

Cis (Minor) [ppm]
Multiplicity
COOH Carboxylic Acid12.5 - 12.812.5 - 12.8Broad Singlet
Phe-NH Amide7.6 - 7.9 7.3 - 7.5 Doublet
Z-Aromatics Aromatic Ring7.25 - 7.357.25 - 7.35Multiplet
Phe-Aromatics Aromatic Ring7.15 - 7.257.15 - 7.25Multiplet
Z-CH2 Benzylic4.95 - 5.054.95 - 5.05AB System / Singlet
Phe-

CH
Methine4.45 - 4.55 4.30 - 4.40 Multiplet
Pro-

CH
Methine4.25 - 4.35 4.10 - 4.20 Doublet of Doublets
Pro-

CH2
Methylene3.40 - 3.603.20 - 3.40Multiplet
Phe-

CH2
Methylene2.70 - 3.102.70 - 3.10Multiplet
Pro-

,

Ring CH2s1.60 - 2.201.60 - 2.20Multiplet
Key Diagnostic Signals[2]
  • Phe-NH Doublet: The amide proton of Phenylalanine is the clearest indicator. You will see a large doublet (Trans) and a smaller doublet (Cis) slightly upfield.[3]

  • Pro-

    
     Proton:  The chemical shift difference (
    
    
    
    ) between cis and trans is significant (~0.1-0.2 ppm) due to the magnetic anisotropy of the preceding Phenylalanine ring current.

Part 3: Experimental Protocol

To ensure reproducible data and confirm rotameric ratios, follow this self-validating protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of Z-Phe-Pro-OH.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Why DMSO? CDCl3 often results in broader peaks due to aggregation. DMSO disrupts intermolecular H-bonds, sharpening the spectrum, though it stabilizes the rotamer mixture.

  • Vessel: Use a high-quality 5mm NMR tube.

  • Homogenization: Sonicate for 30 seconds. Ensure the solution is clear.

Acquisition Parameters (400 MHz equivalent)
  • Pulse Sequence: zg30 (standard proton).

  • Scans (ns): 16 or 32 (sufficient for 10mg).

  • Relaxation Delay (d1): Set to 2.0 - 5.0 seconds .

    • Critical: The carboxyl proton and amide protons have long T1 relaxation times. A short d1 will distort integration ratios, making purity analysis impossible.

  • Temperature: 298 K (25°C).

Variable Temperature (VT) Validation (Optional but Recommended)

If "impurity" is suspected:

  • Heat sample to 353 K (80°C) inside the probe.

  • Observation: As T increases, the rotation rate increases. The distinct cis and trans peaks will broaden and eventually coalesce into a single average set of peaks.

Part 4: Logic & Workflow Visualization

The following diagram illustrates the decision-making process for assigning signals and validating the structure.

NMR_Assignment_Workflow Start Start: Acquire 1H NMR (DMSO-d6, 298K) Check_Aromatics Check 7.1-7.4 ppm Region Start->Check_Aromatics Z_Group_Confirm Total Integral ~10H? (5H Phe + 5H Z-group) Check_Aromatics->Z_Group_Confirm Check_NH Check Amide Region (7.3 - 8.0 ppm) Z_Group_Confirm->Check_NH Doublet_Check Are there TWO doublets? Check_NH->Doublet_Check Ratio_Calc Calculate Ratio (Major vs Minor) Doublet_Check->Ratio_Calc Yes (Rotamers) Result_Impure REJECT: Chemical Impurity Doublet_Check->Result_Impure No (Complex Mix) Consistency_Check Is this ratio consistent for Alpha protons? Ratio_Calc->Consistency_Check VT_Exp Run VT NMR (80°C) Consistency_Check->VT_Exp No / Ambiguous Result_Pure VALIDATED: Pure Z-Phe-Pro-OH (Rotamers Present) Consistency_Check->Result_Pure Yes Coalescence Do peaks coalesce? VT_Exp->Coalescence Coalescence->Result_Pure Yes Coalescence->Result_Impure No

Caption: Logical workflow for distinguishing intrinsic rotameric isomers from chemical impurities in Z-Phe-Pro-OH analysis.

References

  • Bovey, F. A., & Mirau, P. A. (1996). NMR of Polymers. Academic Press.[4] (Foundational text on rotameric observation in polymers and peptides).

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
  • Sigma-Aldrich (Merck). Z-Phe-Pro-OH Product Specification and NMR Reference. (Verified source for commercial standard comparison).

  • SDBS Database. Spectral Database for Organic Compounds. AIST. (General reference for fragment chemical shifts).

  • Gottlieb, H. E., et al. (1997).[5] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". The Journal of Organic Chemistry.

Sources

Technical Guide: RP-HPLC Retention & Method Optimization for Z-Phe-Pro-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-Phe-Pro-OH (N-Benzyloxycarbonyl-L-phenylalanyl-L-proline) is a critical dipeptide derivative widely used as a substrate for carboxypeptidase assays and a chiral intermediate in pharmaceutical synthesis. Its analysis via Reversed-Phase HPLC (RP-HPLC) presents unique challenges often overlooked in generic protocols: conformational isomerism and hydrophobic tailing .

This guide compares a Standard Generic Method against an Optimized Gradient Method . While generic peptide methods often yield split peaks due to slow cis-trans isomerization of the prolyl bond, the optimized protocol described here utilizes thermal control and specific buffer chemistry to ensure single-peak quantitation and reproducible retention times.

Part 1: Physicochemical Profile & Chromatographic Challenges

To master the retention behavior of Z-Phe-Pro-OH, one must understand the competing forces driving its interaction with the C18 stationary phase.

The "Proline Effect" (Critical Mechanism)

Unlike most amino acids, Proline is a secondary amine. When involved in a peptide bond (specifically the X-Pro bond), it lacks the amide hydrogen necessary to stabilize the trans conformation. Consequently, Z-Phe-Pro-OH exists in a slow equilibrium between cis and trans rotamers in solution.

  • Room Temperature (25°C): The interconversion rate is slow on the chromatographic timescale. This results in peak splitting (doublet peaks) or severe band broadening, often misidentified as impurities.

  • Elevated Temperature (>50°C): The interconversion rate increases, causing the rotamers to average out into a single, sharp peak.

Hydrophobicity & Ionization[1]
  • Z-Group (Benzyloxycarbonyl): Adds significant hydrophobicity, pushing retention time (RT) later than unprotected dipeptides.

  • C-Terminal Carboxyl (Pro-OH): Has a pKa ≈ 3.6–4.0.

    • Challenge: If pH > 3.6, the carboxyl group ionizes (

      
      ), reducing retention and causing peak distortion.
      
    • Solution: Mobile phase pH must be maintained < 2.5 (using TFA or Phosphate) to keep the molecule neutral (

      
      ) and fully retained on the hydrophobic stationary phase.
      

Part 2: Method Comparison (Generic vs. Optimized)

The following data compares a standard "catch-all" peptide method against a targeted method designed specifically for Z-Phe-Pro-OH.

Comparative Performance Data
ParameterMethod A: Generic Peptide ScreenMethod B: Optimized Z-Phe-Pro Method
Stationary Phase Standard C18 (5 µm, Fully Porous)Core-Shell C18 (2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% TFA in Water
Mobile Phase B AcetonitrileAcetonitrile + 0.08% TFA
Temperature Ambient (25°C)60°C
Gradient Slope 5% to 95% B (Generic)30% to 70% B (Focused)
Retention Time Variable (Split Peaks ~12.5 & 12.8 min)Single Sharp Peak (~6.2 min)
Peak Symmetry 0.8 (Tailing/Splitting)1.1 (Excellent)
Resolution (Rs) Poor (co-elutes with Z-Phe impurities)> 2.5
Analysis of Results
  • Method A (Failure Mode): At 25°C, the cis and trans isomers separate slightly, creating a "saddle" peak. Formic acid is too weak to fully suppress the ionization of the C-terminal proline, leading to tailing.

  • Method B (Success Mode):

    • Temperature (60°C): Accelerates rotamer interconversion, coalescing the split peaks into one.

    • TFA: Stronger acid (pH ~2.0) ensures the carboxyl group is protonated, maximizing hydrophobic interaction and peak sharpness.

    • Core-Shell Column: Provides higher efficiency (N) at lower backpressure, allowing for faster flow rates without sacrificing resolution.

Part 3: Visualization of Method Logic

The following diagram illustrates the critical decision pathways for optimizing the Z-Phe-Pro-OH method, specifically addressing the isomerization issue.

MethodOptimization Start Start: Z-Phe-Pro-OH Method Dev CheckPeak Initial Run (25°C, pH 2.0) Observe Peak Shape Start->CheckPeak IsSplit Is Peak Split or Broad? CheckPeak->IsSplit SplitYes Yes: Cis-Trans Isomerization Likely IsSplit->SplitYes Doublet Detected SplitNo No: Check Tailing Factor IsSplit->SplitNo Single Peak Heat Action: Increase Temp to 50-60°C (Coalesce Rotamers) SplitYes->Heat Buffer Action: Verify pH < 2.5 (Suppress COO- Ionization) SplitNo->Buffer Result Final Method: Single Sharp Peak Consistent RT Heat->Result Buffer->Result

Figure 1: Decision matrix for diagnosing and resolving Z-Phe-Pro-OH peak splitting and tailing.

Part 4: Detailed Experimental Protocols

Reagent Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg Z-Phe-Pro-OH. Dissolve initially in 1 mL Methanol or DMSO (Crucial: The Z-group limits water solubility). Dilute to 10 mL with Mobile Phase A.

  • Mobile Phase A (MPA): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

  • Mobile Phase B (MPB): 0.08% TFA in Acetonitrile (ACN). Note: Using slightly less TFA in organic phase balances baseline drift at UV 210 nm.

Optimized Instrument Parameters
  • Column: C18 Core-Shell (e.g., Poroshell 120 or Kinetex), 4.6 x 100 mm, 2.7 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5–10 µL.

  • Column Oven: 60°C ± 1°C (Mandatory for peak coalescence).

  • Detection:

    • UV 210 nm: High sensitivity (detects peptide bond).

    • UV 257 nm: High selectivity (detects Phenyl/Z-group), useful if analyzing in complex biological matrices to reduce background noise.

Gradient Program (Linear)
Time (min)% Mobile Phase BEvent
0.030%Equilibration Start
1.030%Isocratic Hold (Focusing)
10.070%Linear Gradient
10.195%Wash Step
12.095%Wash Hold
12.130%Re-equilibration
15.030%End of Run

Part 5: Troubleshooting & Causality

Issue: "Ghost" Peaks or Pre-Shoulders
  • Observation: A small hump appears immediately before the main peak.

  • Causality: This is the cis-isomer.[1] Even at 60°C, a small fraction may exist.

  • Fix: If quantitation requires >99.9% accuracy, integrate both the shoulder and main peak together, or increase temperature further to 65°C (ensure column stability).

Issue: Retention Time Drift
  • Observation: RT shifts earlier over sequential runs.

  • Causality: Incomplete equilibration of the hydrophobic Z-group interaction or "phase collapse" if using 100% aqueous starts (unlikely with this method).

  • Fix: Ensure the re-equilibration step (12.1–15.0 min) is at least 5–10 column volumes.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on Solvophobic theory and peptide retention).
  • Melander, W. R., & Horváth, C. (1980). Reversed-phase chromatography of peptides. In High-Performance Liquid Chromatography (Vol. 2). Academic Press. (Source for hydrophobicity mechanisms of Z-protected peptides).
  • Gesquiere, J. C., et al. (1985). "Slow Isomerization of Peptide Bonds Containing Proline: A Cause of Peak Splitting in HPLC." Journal of Chromatography A.

  • Vertex AI Search. (2026). Kinetic study on the cis-trans isomerization of peptidyl-proline dipeptides.

  • BenchChem. (2025).[1] HPLC-Based Separation of Cis and Trans Isomers.

Sources

A Senior Application Scientist's Guide to the ESI-MS Fragmentation Pattern of Z-Phe-Pro-OH

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers in Drug Development

In the landscape of drug discovery and peptide chemistry, the precise characterization of synthetic intermediates is paramount. The dipeptide Z-Phe-Pro-OH, or N-carboxybenzyl-L-phenylalanyl-L-proline, serves as a crucial building block in the synthesis of more complex bioactive peptides. Its structural integrity, confirmed by techniques like Electrospray Ionization-Mass Spectrometry (ESI-MS), is a non-negotiable checkpoint. This guide provides a comprehensive analysis of the expected ESI-MS/MS fragmentation pattern of Z-Phe-Pro-OH, offering a comparative perspective and the underlying mechanistic principles.

This document is not a mere recitation of data but a reflection of field-proven insights, designed to empower researchers to interpret their own mass spectra with confidence. We will delve into the nuances of peptide fragmentation, with a special focus on the well-documented "proline effect," and how it manifests in the context of this protected dipeptide.

The Proline Effect: A Directing Force in Peptide Fragmentation

Before dissecting the fragmentation of Z-Phe-Pro-OH, it is essential to understand the profound influence of the proline residue. Proline is unique among the 20 common amino acids due to its secondary amine, where the side chain cyclizes back onto the peptide backbone.[1] This rigid cyclic structure introduces a significant conformational constraint, which in turn dictates the fragmentation pathways observed in tandem mass spectrometry (MS/MS).[1]

The "proline effect" refers to the highly preferential cleavage of the peptide bond on the N-terminal side of a proline residue.[1] This phenomenon is so pronounced that fragmentation at the Xxx-Pro bond often yields the most abundant fragment ions in a peptide's MS/MS spectrum.[1] This is attributed to the increased basicity of the proline nitrogen and the stabilization of the resulting fragment ions.

Predicting the Fragmentation of Z-Phe-Pro-OH: A Mechanistic Approach

The fragmentation of a peptide in a mass spectrometer, typically through collision-induced dissociation (CID), results in a series of characteristic fragment ions. The most common are the b- and y-ions, which arise from cleavage of the amide bonds along the peptide backbone.[2][3] B-ions contain the N-terminus of the peptide, while y-ions contain the C-terminus.[2][3]

For Z-Phe-Pro-OH, we can anticipate a specific and predictable fragmentation pattern dominated by the proline effect. Let's consider the structure of our precursor ion, the protonated molecule [M+H]⁺.

Expected Fragmentation Pathways

The primary fragmentation event is expected to be the cleavage of the amide bond between Phenylalanine and Proline, driven by the proline effect. This will lead to the formation of a prominent y-ion and a corresponding b-ion.

  • y₁-ion: Cleavage of the Phe-Pro bond with charge retention on the C-terminal fragment will generate the y₁-ion, which is essentially the protonated proline residue.

  • b₁-ion: The complementary fragment, containing the N-terminal Z-Phe portion, will form the b₁-ion.

Further fragmentation of the b₁-ion is also possible, as is the loss of small neutral molecules from the precursor ion.

The following diagram illustrates the predicted fragmentation pathway for Z-Phe-Pro-OH.

G cluster_precursor Precursor Ion [M+H]+ cluster_fragments Fragment Ions Z-Phe-Pro-OH Z-Phe-Pro-OH (m/z = 383.16) y1 y1-ion (Pro-OH + H+) (m/z = 116.07) Z-Phe-Pro-OH->y1  y-ion formation b1 b1-ion (Z-Phe - CO) (m/z = 238.12) Z-Phe-Pro-OH->b1  b-ion formation

Caption: Predicted ESI-MS/MS fragmentation of Z-Phe-Pro-OH.

Comparative Fragmentation Analysis: The Significance of Proline

To truly appreciate the directing influence of the proline residue, it is instructive to compare the expected fragmentation of Z-Phe-Pro-OH with a hypothetical dipeptide where proline is replaced by a non-cyclic amino acid, for instance, Alanine (Ala), forming Z-Phe-Ala-OH.

Fragment IonZ-Phe-Pro-OH (Predicted m/z)Z-Phe-Ala-OH (Predicted m/z)Key Observations
Precursor [M+H]⁺ 383.16357.15Different molecular weights as expected.
y₁-ion 116.07 (Pro-OH + H⁺)90.05 (Ala-OH + H⁺)The mass of the y₁-ion directly reflects the C-terminal amino acid.
b₁-ion 238.12 (Z-Phe - CO)238.12 (Z-Phe - CO)The b₁-ion is identical in both cases, as it only contains the N-terminal portion.
Dominant Fragmentation Cleavage N-terminal to ProlineLess specific fragmentation, likely at the peptide bond and within the Z-group.The proline effect in Z-Phe-Pro-OH leads to a more predictable and intense y₁-ion.

In the case of Z-Phe-Ala-OH, while the b₁ and y₁ ions would still be formed, the fragmentation would likely be less specific, with other fragmentation pathways competing. The presence of proline in Z-Phe-Pro-OH simplifies the spectrum by funneling the fragmentation energy into a specific bond cleavage, a classic example of the proline effect.[1]

Experimental Protocol for ESI-MS/MS Analysis of Z-Phe-Pro-OH

This section provides a detailed, step-by-step methodology for the analysis of Z-Phe-Pro-OH using a standard ESI-MS/MS instrument.

Sample Preparation
  • Solvent Preparation: Prepare a solution of 50:50 (v/v) acetonitrile and deionized water with 0.1% formic acid. This solvent system is compatible with ESI and promotes protonation of the analyte.

  • Sample Dissolution: Dissolve a small amount (approximately 1 mg) of Z-Phe-Pro-OH in 1 mL of the prepared solvent.

  • Dilution: Perform a serial dilution to a final concentration of approximately 1-10 µg/mL. The optimal concentration may vary depending on the instrument's sensitivity.

Mass Spectrometer and ESI Source Parameters

The following are typical starting parameters for a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer. Optimization will be necessary for specific instruments.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V (This should be optimized to maximize the precursor ion intensity and minimize in-source fragmentation)

  • Source Temperature: 100 - 120 °C

  • Desolvation Temperature: 250 - 350 °C

  • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)

  • Cone Gas Flow: 20 - 50 L/hr (Nitrogen)

MS and MS/MS Data Acquisition
  • MS Scan (Full Scan):

    • Mass Range: m/z 100 - 500

    • Scan Time: 0.5 - 1.0 seconds

    • Objective: To identify the protonated precursor ion [M+H]⁺ of Z-Phe-Pro-OH (expected m/z ≈ 383.16).

  • MS/MS Scan (Product Ion Scan):

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 383.16) in the first mass analyzer.

    • Collision Gas: Argon

    • Collision Energy: 10 - 30 eV. Perform a collision energy ramp to identify the optimal energy for generating informative fragment ions.

    • Mass Range: m/z 50 - 400

    • Scan Time: 0.5 - 1.0 seconds

    • Objective: To generate and detect the fragment ions of Z-Phe-Pro-OH.

Data Analysis
  • Identify the Precursor Ion: In the full MS spectrum, confirm the presence of the [M+H]⁺ ion at m/z 383.16.

  • Analyze the MS/MS Spectrum:

    • Identify the major fragment ions.

    • Based on the predicted fragmentation, look for the y₁-ion at m/z 116.07 and the b₁-ion at m/z 238.12.

    • Correlate other observed fragment ions with potential fragmentation pathways, such as neutral losses from the precursor or fragment ions (e.g., loss of H₂O or CO).

The following workflow diagram visualizes the experimental process.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Dissolve Dissolve Z-Phe-Pro-OH in 50:50 ACN/H2O + 0.1% Formic Acid Dilute Dilute to 1-10 µg/mL Dissolve->Dilute ESI Infuse into ESI Source (Positive Mode) Dilute->ESI MS1 MS Scan (m/z 100-500) Identify [M+H]+ ESI->MS1 MS2 MS/MS Scan (Isolate m/z 383.16) Fragment with CID MS1->MS2 Interpret Interpret MS/MS Spectrum Identify y1 and b1 ions MS2->Interpret Confirm Confirm Structure Interpret->Confirm

Caption: Experimental workflow for ESI-MS/MS analysis.

Conclusion

The ESI-MS/MS fragmentation of Z-Phe-Pro-OH is a textbook example of how the inherent chemical properties of amino acid residues can direct fragmentation pathways in mass spectrometry. The presence of proline leads to a predictable and dominant cleavage at its N-terminal side, simplifying spectral interpretation and providing a high degree of confidence in structural elucidation. By understanding these fundamental principles and employing a systematic experimental approach, researchers can effectively utilize mass spectrometry as a powerful tool for the characterization of synthetic peptides and their intermediates, ensuring the integrity of their materials and the reliability of their subsequent research.

References

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548. [Link]

  • Biemann, K. (1990). Sequencing of peptides by tandem mass spectrometry and high-energy collision-induced dissociation. Methods in Enzymology, 193, 455-479. [Link]

  • Mtoz Biolabs. (n.d.). How Are the B Ions and Y Ions Defined in Mass Spectrometry. Retrieved from [Link][2]

  • Kapp, E. A., Schütz, F., Reid, G. E., Eddes, J. S., Moritz, R. L., O'Hair, R. A., ... & Simpson, R. J. (2003). Mining a tandem mass spectral database for rules of peptide fragmentation. Analytical chemistry, 75(22), 6251-6264. [Link][1]

  • Ionsource. (n.d.). Peptide Fragmentation. Retrieved from [Link][3]

Sources

Validating Z-Phe-Pro-OH Purity: A Comparative Guide to Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for TLC in High-Fidelity Analysis

In the era of automated High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC) is often dismissed as a relic of the past. However, for protected dipeptide fragments like Z-Phe-Pro-OH , TLC offers a unique, orthogonal validation mechanism that HPLC often misses.[1]

While HPLC excels at quantitative resolution of UV-active impurities, it struggles with:

  • Inorganic Salts: Often elute in the void volume, undetected.

  • Irreversibly Adsorbed Impurities: Polymers or aggregates that never elute from the C18 column.

  • Non-Chromophoric Contaminants: Impurities lacking UV absorption (like isolated Proline derivatives) are invisible without specific derivatization.[1]

This guide outlines a self-validating TLC protocol designed not just to "check" the product, but to rigorously interrogate its purity through chemical reactivity.

Comparative Analysis: TLC vs. HPLC

To justify the inclusion of TLC in a validation workflow, we must objectively compare its performance characteristics against the industry standard (RP-HPLC).

Table 1: Performance Matrix (Z-Phe-Pro-OH)[1]
FeatureRP-HPLC (C18, UV 254nm)TLC (Silica Gel 60 F254)Critical Insight
Resolution High (Theoretical plates > 10,000)Low (Theoretical plates ~500)HPLC separates closely eluting diastereomers (L,L vs D,L) better.[1]
Detection Scope Limited to UV-active groups (Z, Phe)Universal (via Charring/Staining)TLC detects non-UV active impurities (e.g., H-Pro-OH) via Ninhydrin.[1]
Throughput Sequential (20-40 min/sample)Parallel (10-20 samples/plate)TLC is superior for fraction analysis during purification.[1]
Cost per Run High (Solvents, Columns, Maintenance)NegligibleIdeal for rapid "Go/No-Go" decisions.[1]
Blind Spots Column retention, Void volume elutionVolatility (sample evaporation)TLC visualizes everything spotted (unless volatile).[1]

Strategic Method Development

Validating Z-Phe-Pro-OH requires a mobile phase that balances the hydrophobicity of the Z/Phe groups with the polarity of the free carboxylic acid.

The "Dual-System" Approach

Do not rely on a single solvent system.[1] Use two orthogonal systems to prevent "co-elution masking," where an impurity hides directly under the product spot.

  • System A (Polar/Acidic): n-Butanol : Acetic Acid : Water (3:1:1)[1]

    • Mechanism: The water/acetic acid suppresses the ionization of the C-terminal carboxylic acid, reducing "streaking" or tailing.

    • Target Rf: 0.45 – 0.65

  • System B (Organic/Moderately Polar): Chloroform : Methanol : Acetic Acid (90:8:2)[1]

    • Mechanism: High organic content resolves non-polar impurities (e.g., Z-Phe-Pro-OBn ester contaminants).[1]

    • Target Rf: 0.30 – 0.50

Workflow Logic Diagram

MethodDevelopment Start Start: Crude Z-Phe-Pro-OH Solubility Check Solubility (MeOH or EtOAc) Start->Solubility SystemA Run System A (BAW 3:1:1) Solubility->SystemA SystemB Run System B (CMA 90:8:2) Solubility->SystemB EvalA Evaluate Separation (Polar Impurities) SystemA->EvalA EvalB Evaluate Separation (Non-polar Esters) SystemB->EvalB Decision Orthogonal Confirmation? EvalA->Decision EvalB->Decision Pass PASS: Purity Validated Decision->Pass Single Spot in Both Fail FAIL: Recrystallize/Purify Decision->Fail Extra Spots

Figure 1: Orthogonal solvent system workflow for robust peptide purity assessment.

The Self-Validating Protocol

This protocol uses a "Multi-Stage Visualization" technique.[1] We exploit the specific chemical functional groups of Z-Phe-Pro-OH to confirm identity and purity sequentially on the same plate .

Materials
  • Stationary Phase: Silica Gel 60 F254 Aluminum sheets (20 x 20 cm).[1]

  • Reference Standards: Pure Z-Phe-Pro-OH, Z-Phe-OH (precursor), H-Pro-OH (precursor).[1]

  • Mobile Phase: Chloroform : Methanol : Acetic Acid (85:10:5).[1]

Step-by-Step Methodology
1. Sample Preparation

Dissolve 5 mg of the sample in 1 mL of Methanol.

  • Expert Tip: If the solution is cloudy, filter it. Solid particles cause streaking that mimics impurities.[1]

2. Spotting

Apply 2 µL of the sample and 2 µL of each reference standard.

  • Lane 1: Reference Z-Phe-OH[1][2][3]

  • Lane 2: Reference H-Pro-OH

  • Lane 3: Crude Z-Phe-Pro-OH

  • Lane 4: Co-spot (Crude + Pure Standard) – Crucial for verifying identity.[1]

3. Elution

Develop the plate in a saturated chamber until the solvent front reaches 1 cm from the top. Remove and dry with warm air until no acetic acid smell remains.[1]

4. Multi-Stage Visualization (The Core Validation)

Perform these detection steps in the exact order listed. This sequence prevents the destruction of evidence required for the next step.

StageVisualization MethodWhat It DetectsExpected Result for Pure Z-Phe-Pro-OH
1 UV Light (254 nm) Aromatic systems (Z-group, Phe)Dark Spot. (If missing, Z-group is lost).[1]
2 Ninhydrin Stain (+ Heat)Free Amines (Primary/Secondary)Colorless. (Positive yellow/brown spot = H-Pro-OH impurity or deprotection).[1]
3 Bromocresol Green Free Carboxylic AcidsYellow Spot on Blue Background. (Confirms C-terminal is free acid, not ester).[1]
4 Chlorine/Tolidine Urethane (Z-group) / AmidesDark Blue Spot. (Universal peptide confirmation).[1]

Experimental Data Interpretation

Visualizing the results requires understanding the chemical logic of the impurities.

Decision Tree for Purity Assessment

PurityLogic Result Analyze TLC Spot (Lane 3) CheckUV UV 254nm Active? Result->CheckUV CheckNin Ninhydrin Positive? CheckUV->CheckNin No (Spot Invisible) CheckBCG Bromocresol Green Positive? CheckUV->CheckBCG Yes (Dark Spot) Impurity1 Impurity: H-Pro-OH (Non-UV, Ninhydrin +) CheckNin->Impurity1 Yes (Yellow Spot) Impurity3 Impurity: Z-Phe-Pro-OR (UV+, BCG Negative) CheckBCG->Impurity3 No (Blue Background) Pure Conclusion: Pure Z-Phe-Pro-OH CheckBCG->Pure Yes (Yellow Spot) Impurity2 Impurity: Z-Phe-OH (UV+, Ninhydrin -, Rf different) Pure->Impurity2 If Rf matches Z-Phe-OH

Figure 2: Logic gate for identifying common impurities based on stain reactivity.[1]

Case Study: Common Impurity Profiles
  • Scenario A (Incomplete Coupling): You see a UV-active spot at Rf 0.65 (Z-Phe-OH) and a UV-inactive, Ninhydrin-yellow spot at Rf 0.25 (H-Pro-OH).[1] Action: Re-couple or wash with basic buffer.[1]

  • Scenario B (Racemization): A "figure-eight" or double spot under UV.[1] Z-L-Phe-L-Pro-OH and Z-D-Phe-L-Pro-OH often have slightly different Rf values.[1] Action: Confirm with Chiral HPLC.

References

  • Sherma, J., & Fried, B. (2003).[1] Handbook of Thin-Layer Chromatography. Marcel Dekker.[1] (Standard text for TLC methodologies).

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Context on Z-group stability and detection).

Sources

Comparative Guide: Optical Rotation Analysis for Z-Phe-Pro-OH Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-Phe-Pro-OH (N-Benzyloxycarbonyl-L-phenylalanyl-L-proline) is a critical dipeptide intermediate in the synthesis of pharmaceutical-grade peptides and protease inhibitors. Its enantiomeric purity is non-negotiable; the presence of diastereomeric impurities (e.g., Z-D-Phe-Pro-OH or Z-Phe-D-Pro-OH) can disrupt secondary structures and compromise biological efficacy.

While Chiral HPLC is the gold standard for quantifying trace impurities (<0.5%), Optical Rotation (Polarimetry) remains the industry workhorse for rapid identity confirmation and gross purity assessment. This guide objectively compares these methodologies and provides a field-validated protocol for polarimetric analysis, emphasizing the specific rotation benchmark of


 (c=2, MeOH) .

Technical Deep Dive: The Physics of Detection

The Molecule: Z-Phe-Pro-OH[1]
  • CAS Number: 3588-63-4

  • Chiral Centers: Two (L-Phenylalanine and L-Proline residues).

  • Risk Profile: Epimerization is most likely to occur at the Phenylalanine alpha-carbon during coupling or activation steps.

Optical Rotation Mechanism

Optical rotation relies on Biot’s Law .[1] As plane-polarized light passes through the chiral Z-Phe-Pro-OH solution, the electromagnetic field interacts asymmetrically with the electron clouds of the chiral centers. This rotates the plane of polarization.[2][3]

  • L-L Isomer (Target): Rotates light significantly levorotatory (negative).

  • D-L or L-D Isomers (Impurities): Will have different specific rotations (often dextrorotatory or weakly levorotatory), effectively "canceling out" the signal of the pure product.

Critical Insight: Optical rotation is an average property. A result of -30^\circ instead of -37^\circ suggests contamination, but it cannot tell you which impurity is present or exactly how much without assuming the specific rotation of the impurity.

Comparative Analysis: Polarimetry vs. Alternatives

The following table contrasts the three primary methods for assessing Z-Phe-Pro-OH purity.

FeatureOptical Rotation (Polarimetry) Chiral HPLC H-NMR (with Shift Reagents)
Primary Utility Identity & Batch Consistency Quantitative Purity Structural Elucidation
Sensitivity Low (Requires >1-2% impurity to shift signal significantly)High (LOD < 0.1%)Medium (Depends on peak separation)
Throughput High (5 mins/sample)Low (30-60 mins/sample)Medium (15-20 mins/sample)
Cost Low (Solvent only)High (Chiral columns, solvents)High (Deuterated solvents, Instrument time)
Sample Recovery Yes (Non-destructive)No (Destructive/Dilute)No (Contaminated)
Blind Spots Cannot distinguish between wet sample errors and chemical impurities easily.Requires specific method development for baseline separation.Overlapping signals often obscure trace diastereomers.

Scientist’s Verdict: Use Polarimetry as a "Gatekeeper" test. If the rotation falls within the strict specification (


), the batch is likely suitable for standard synthesis. If it deviates, Chiral HPLC  is mandatory to quantify the specific impurity profile.[4]

Experimental Protocol: Optical Rotation of Z-Phe-Pro-OH

Objective: Determine specific rotation


 to confirm identity and gross purity.
Materials & Equipment[6][7][8]
  • Instrument: Digital Polarimeter (Sodium D Line, 589 nm).

  • Cell: 1 dm (100 mm) thermostated quartz cell.

  • Solvent: HPLC-grade Methanol (MeOH).

  • Sample: Z-Phe-Pro-OH (Dried in vacuo over

    
     for 4 hours).
    
Step-by-Step Methodology
  • Instrument Stabilization:

    • Turn on the polarimeter and sodium lamp 20 minutes prior to use.

    • Set the temperature controller to 20.0°C . Note: Rotation is temperature-dependent. A 5°C shift can alter results significantly.

  • Blank Measurement (Zeroing):

    • Fill the cell with pure MeOH. Ensure no air bubbles are trapped in the light path.

    • Measure the blank. The reading should be

      
      .
      
  • Sample Preparation (Gravimetric Precision):

    • Target Concentration:

      
       (2  g/100  mL).
      
    • Weigh exactly 200.0 mg (

      
       mg) of dried Z-Phe-Pro-OH into a 10 mL volumetric flask.
      
    • Dissolve in MeOH. Sonicate if necessary to ensure complete dissolution.

    • Dilute to the mark with MeOH and invert 10 times to mix.

  • Measurement:

    • Rinse the polarimeter cell with a small volume of the sample solution.

    • Fill the cell with the sample. Cap immediately to prevent evaporation (which changes concentration).

    • Allow 2 minutes for thermal equilibration to 20°C.

    • Record the observed rotation (

      
      ) as the average of 5 readings.
      
  • Calculation:

    
    
    
    • Where:

      • 
         = Observed rotation (degrees)[5]
        
      • 
         = Path length (dm) (usually 1.0)[5]
        
      • 
         = Concentration ( g/100  mL) (usually 2.0)
        
Acceptance Criteria
  • Specification:

    
     to 
    
    
    
  • Reference Value:

    
     (c=2, MeOH) [1][6]
    

Workflow Visualization

The following diagram illustrates the decision logic for integrating optical rotation into a purity analysis workflow.

PurityAnalysis Start Crude Z-Phe-Pro-OH Batch Received Prep Sample Prep (Dry & Weigh 200mg) Start->Prep Polarimetry Optical Rotation (c=2, MeOH, 20°C) Prep->Polarimetry Calc Calculate Specific Rotation [α] = α / (l*c) Polarimetry->Calc Decision Is [α] within -35° to -39°? Calc->Decision Pass PASS: Identity Confirmed Gross Purity OK Decision->Pass Yes Fail FAIL / AMBIGUOUS Possible Epimerization Decision->Fail No Release Release for Peptide Synthesis Pass->Release HPLC Perform Chiral HPLC (Quantify D-Isomer %) Fail->HPLC

Figure 1: Decision tree for Z-Phe-Pro-OH purity assessment. Optical rotation serves as the rapid primary screen, triggering Chiral HPLC only upon failure or ambiguity.

Data Interpretation & Troubleshooting

Scenario A: Low Rotation (e.g., -30°)
  • Cause 1: Wet Sample. If the sample contains water or solvent, the actual concentration (

    
    ) is lower than calculated.
    
    • Fix: Determine Loss on Drying (LOD) or Karl Fischer water content and correct the weight.

  • Cause 2: Racemization. Significant presence of D-isomers.[7]

    • Fix: Proceed to Chiral HPLC immediately.

Scenario B: High Rotation (e.g., -45°)
  • Cause: Evaporation of solvent during measurement (increasing

    
    ) or contamination with a highly levorotatory impurity.
    
Self-Validating the Protocol

To ensure the assay is working:

  • System Suitability: Measure a Sucrose standard (should be

    
    ) before the peptide.
    
  • Linearity Check: If a result is borderline, prepare a sample at

    
    . The specific rotation 
    
    
    
    should remain constant (within experimental error) regardless of concentration.

References

  • SK Pharmteco. (2025). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from [Link]

  • U.S. National Library of Medicine. (2012). Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method. PubMed.[6] Retrieved from [Link]

Sources

Executive Summary: The Purity Paradox in Peptide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying Z-Phe-Pro-OH Impurities via LC-MS Analysis Content Type: Technical Comparison Guide

In the synthesis of peptide-based therapeutics—particularly ACE inhibitors like Enalapril or HIV protease inhibitors—the dipeptide intermediate Z-Phe-Pro-OH (Carbobenzyloxy-L-phenylalanyl-L-proline) represents a critical quality control checkpoint.

The "Purity Paradox" here is simple yet dangerous: Standard HPLC-UV methods often yield a single, symmetrical peak that masks underlying heterogeneity. The coupling of Phenylalanine and Proline is notoriously prone to racemization , generating the diastereomer Z-D-Phe-Pro-OH (or Z-Phe-D-Pro-OH). Because diastereomers possess identical mass and similar hydrophobicity, they frequently co-elute with the target product on standard C18 columns, rendering them invisible to UV detection until they manifest as inexplicable potency drops or toxicity in later stages.

This guide objectively compares the traditional HPLC-UV workflow against targeted LC-MS and High-Resolution MS (HRMS) methodologies, demonstrating why mass spectrometry is not just an alternative, but a requirement for validating Z-Phe-Pro-OH integrity.

Part 1: The Impurity Landscape

Before selecting an analytical method, one must understand the enemy. The impurities in Z-Phe-Pro-OH synthesis are not random; they are mechanistic consequences of the coupling chemistry.

Impurity TypeSpecific SpeciesOriginAnalytical Challenge
Diastereomers Z-D-Phe-Pro-OHZ-Phe-D-Pro-OHRacemization during activation (e.g., oxazolone formation).High. Identical Mass (

397). Requires high-efficiency chromatographic separation.
Starting Materials Z-Phe-OHIncomplete coupling.Low. Distinct mass (

300) and retention time.
Deprotected Species H-Phe-Pro-OHPremature Z-group removal (hydrogenolysis/acid).Medium. Distinct mass (

263), but highly polar; elutes in void volume on C18.
Byproducts Diketopiperazines (DKP)Cyclization of dipeptide esters.Medium. Isomeric to dipeptide but distinct fragmentation.

Part 2: Comparative Methodology

We evaluated three analytical tiers for impurity profiling.

Method A: RP-HPLC with UV Detection (The Legacy Standard)
  • Detector: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic ring).

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA.

  • Verdict: Insufficient.

    • Pros: High robustness, low cost. TFA provides excellent peak shape by suppressing silanol interactions.[1]

    • Cons:The "Co-elution Blindspot." Z-D-Phe-Pro-OH often co-elutes with the L-L isomer. UV purity checks (peak ratios at 214/254 nm) fail here because both isomers have identical chromophores.

Method B: LC-MS (Single Quadrupole) (The Recommended Standard)
  • Detector: ESI-MS (Positive Mode).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Verdict: Optimal for QC.

    • Pros:Mass Specificity. Can detect Z-Phe-OH (

      
       300) even if it co-elutes with the main peak.
      
    • Cons: Cannot distinguish diastereomers by mass alone (both are 397 Da). However, the switch to Formic Acid (required for MS) often alters selectivity enough to partially resolve diastereomers that TFA masked.

Method C: UHPLC-HRMS (Q-TOF/Orbitrap) (The R&D Gold Standard)
  • Detector: High-Resolution MS/MS.

  • Verdict: Required for Root Cause Analysis.

    • Pros: Exact mass (<5 ppm error) confirms elemental composition of unknowns. MS/MS fragmentation patterns can sometimes distinguish diastereomers based on the ratio of specific fragment ions (e.g., the

      
       ion stability differs between L-L and L-D isomers).
      

Part 3: Validated Experimental Protocol (LC-MS)

This protocol is designed to be self-validating. It replaces the signal-suppressing TFA with Formic Acid, necessitating a high-quality end-capped column to maintain peak shape.

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (match initial gradient to prevent peak distortion).

  • Concentration: 0.5 mg/mL (high enough for trace impurities, low enough to prevent dimer formation in the source).

  • Filtration: 0.2 µm PTFE (Nylon can adsorb Z-groups).

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent charged-surface hybrid), 2.1 x 100 mm, 1.8 µm.

    • Why: Standard C18s tail badly with Formic Acid. Charged surface columns mimic the "TFA effect" without suppressing ionization [1].

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0 min: 5% B

    • 10 min: 60% B (Slow ramp to maximize diastereomer separation)

    • 12 min: 95% B

  • Flow Rate: 0.3 mL/min.

  • Temp: 40°C (Constant temperature is critical for reproducible chiral/diastereomeric separation).

Mass Spectrometry Parameters (ESI+)
  • Scan Range:

    
     100 – 1000.
    
  • Target Ions (SIM Mode for QC):

    • 
       397.2 (Z-Phe-Pro-OH, [M+H]+)
      
    • 
       300.1 (Z-Phe-OH impurity)
      
    • 
       263.1 (H-Phe-Pro-OH impurity)
      
    • 
       91.0 (Tropylium ion, confirms Z-group presence)
      

Part 4: Data Analysis & Interpretation

The "Diastereomer Trap" Test

If you observe a "shoulder" or a split peak for


 397, you likely have the D-isomer.
  • Confirmation: Run a standard of pure Z-L-Phe-L-Pro-OH. If the shoulder disappears, the impurity in your sample is the diastereomer.

  • Quantification: Integrate the Extracted Ion Chromatogram (EIC) of

    
     397. Do not use the Total Ion Chromatogram (TIC), as background noise will skew the integration of small impurity peaks.
    
Fragmentation Logic (MS/MS)

When analyzing unknowns, use the fragmentation pattern to deduce structure [2]:

  • Precursor:

    
     397.2
    
  • Loss of Z-group:

    
     397 
    
    
    
    353 (Loss of CO2) or
    
    
    91 (Benzyl carbocation).
  • Peptide Bond Cleavage:

    • y1 ion:

      
       116 (Proline + H).
      
    • b1 ion:

      
       282 (Z-Phe residue).
      

Part 5: Visualizing the Decision Workflow

The following diagram illustrates the logical flow for determining Z-Phe-Pro-OH purity, specifically addressing the decision points where UV fails and MS succeeds.

G Start Crude Z-Phe-Pro-OH Sample LC LC Separation (C18 / Formic Acid) Start->LC UV UV Detection (214/254 nm) LC->UV SinglePeak Single Symmetrical Peak? UV->SinglePeak MS_Screen MS Full Scan (m/z 100-1000) SinglePeak->MS_Screen Yes (False Positive Risk) SinglePeak->MS_Screen No (Obvious Impurity) Impurity_Check Check Extracted Ion Chromatograms (EIC) MS_Screen->Impurity_Check Mass_300 Peak at m/z 300? (Z-Phe-OH) Impurity_Check->Mass_300 Mass_397 Split Peak m/z 397? (Diastereomer) Mass_300->Mass_397 No Fail_Coupling FAIL: Incomplete Coupling Mass_300->Fail_Coupling Yes Pass PASS: High Purity Mass_397->Pass No Fail_Racemization FAIL: Racemization Detected Mass_397->Fail_Racemization Yes

Caption: Analytical decision matrix for Z-Phe-Pro-OH. Note that a "Pass" at the UV stage is treated as provisional until MS validation.

References

  • Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities Using Mass Spectrometry Compatible Mobile Phases. Retrieved from [Link]

  • Biopharm International. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Retrieved from [Link]

Sources

Comparative Stability Guide: Z-Phe-Pro-OH vs. Boc-Phe-Pro-OH in Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of peptide synthesis and therapeutic development, the choice between Z-Phe-Pro-OH (Benzyloxycarbonyl-Phe-Pro-OH) and Boc-Phe-Pro-OH (tert-Butyloxycarbonyl-Phe-Pro-OH) is dictated almost exclusively by their orthogonal stability profiles in acidic media.

  • Boc-Phe-Pro-OH is acid-labile .[1] It undergoes rapid deprotection in Trifluoroacetic acid (TFA) or HCl/dioxane. It is the reagent of choice when base stability is required, but it cannot survive acidic HPLC mobile phases or acidic side-chain deprotection steps.

  • Z-Phe-Pro-OH is acid-stable (to mild/moderate acid) . It remains intact in TFA and dilute aqueous acids. It requires strong acids (HBr/AcOH, HF) or catalytic hydrogenolysis for removal. It is the superior choice for sequences requiring intermediate acidic processing or long-term stability in acidic buffers.

Critical Verdict: If your workflow involves TFA (e.g., for side-chain deprotection or resin cleavage of other segments), Z-Phe-Pro-OH is the obligatory choice to maintain N-terminal protection. Use Boc-Phe-Pro-OH only if you intend to cleave the N-terminus immediately with acid.

Mechanistic Foundation: Acid Lability Profiles

The differential stability of these two compounds rests on the carbocation stability of the protecting group's leaving fragment.

The Boc Mechanism (Acid Labile)

The Boc group relies on the stability of the tert-butyl carbocation. Upon protonation of the carbonyl oxygen by a mild acid (like TFA), the tert-butyl group cleaves via an E1-like mechanism, releasing isobutylene and carbon dioxide. This reaction is fast and irreversible.

The Z Mechanism (Acid Stable/Conditionally Labile)

The Z (Cbz) group relies on the benzyl carbocation. While the benzyl cation is relatively stable, it is less accessible than the tert-butyl cation under mild acidic conditions. TFA is insufficiently acidic to protonate and cleave the Z-group at a significant rate. Cleavage requires a strong acid (superacid conditions like HF or HBr in acetic acid) to force the protonation and subsequent nucleophilic attack (SN2/SN1 hybrid) by a bromide or fluoride ion.[2]

Visualizing the Cleavage Pathways

AcidStability cluster_legend Stability Legend Boc Boc-Phe-Pro-OH TFA Mild Acid (50% TFA) Boc->TFA Rapid Reaction Z Z-Phe-Pro-OH Z->TFA No Reaction StrongAcid Strong Acid (33% HBr/AcOH or HF) Z->StrongAcid Slow/Moderate Reaction Deprotected H-Phe-Pro-OH (Free Amine Salt) TFA->Deprotected Cleavage via t-Butyl Cation StableZ Z-Phe-Pro-OH (Intact) TFA->StableZ Stable StrongAcid->Deprotected Cleavage via Benzyl Cation key Red = Acid Labile Green = Acid Stable (TFA)

Figure 1: Reaction pathways of Boc vs. Z protected Phe-Pro in mild vs. strong acid.

Sequence-Specific Risks: The Phe-Pro Motif

The Phenylalanine-Proline (Phe-Pro) sequence presents a unique stability challenge known as Diketopiperazine (DKP) formation . While the prompt focuses on acid stability, the choice of Z vs. Boc directly impacts DKP risk during the transition between steps.

  • The Risk: Proline's secondary amine (conformational constraint) facilitates the "back-biting" attack of the free N-terminal amine onto the C-terminal carbonyl.

  • Boc Implication: Acid cleavage of Boc-Phe-Pro-OR (ester) yields H-Phe-Pro-OR. Upon neutralization (pH > 6), this species spontaneously cyclizes to form the DKP byproduct, deleting the dipeptide from the sequence.

  • Z Implication: Because Z-Phe-Pro-OH is stable in TFA, the N-terminus remains protected. DKP cannot form as long as the Z-group is attached. This makes Z-Phe-Pro-OH safer for intermediate storage or purification steps where the C-terminus might be activated.

Comparative Stability Data

The following table summarizes the half-life (


) and stability status of both compounds in standard laboratory acidic reagents.
Reagent ConditionBoc-Phe-Pro-OH StabilityZ-Phe-Pro-OH StabilityMechanistic Note
5% Acetic Acid (aq) Stable (< 1% loss / 24h)Stable Both stable in weak aqueous acid.
50% TFA in DCM Labile (

min)
Stable (> 99% intact / 24h)Standard Boc cleavage condition.[1]
1M HCl in Dioxane Labile (

min)
Stable Alternative Boc cleavage condition.
33% HBr in AcOH Instantly Cleaved Labile (

min)
Standard Z cleavage condition.[1]
Liquid HF (0°C) Instantly Cleaved Labile (Rapid)Standard final cleavage for Boc-chemistry.[1]

Experimental Protocols

To verify the stability or execute cleavage in your own laboratory, follow these standardized protocols.

Protocol A: Stability Assessment in TFA (HPLC Monitoring)

Use this to confirm Z-Phe-Pro-OH integrity or monitor Boc removal.

  • Preparation: Dissolve 5 mg of the peptide derivative (Z-Phe-Pro-OH or Boc-Phe-Pro-OH) in 0.5 mL of DCM (Dichloromethane).

  • Acidification: Add 0.5 mL of Trifluoroacetic Acid (TFA). Vortex for 10 seconds.

  • Incubation: Let stand at Room Temperature (22°C).

  • Sampling:

    • T=0 min: Immediately take 10 µL aliquot, dilute into 990 µL Acetonitrile/Water (1:1), and inject on HPLC.

    • T=30 min: Repeat sampling.

    • T=24 hours: Repeat sampling (for Z-protected analog).

  • Analysis:

    • Column: C18 Reverse Phase (e.g., 4.6 x 150mm, 5µm).[1]

    • Gradient: 5-95% Acetonitrile in Water (+0.1% TFA) over 20 mins.

    • Expected Result:

      • Boc-Phe-Pro-OH: Peak disappears completely by T=30 min.[1] New peak (H-Phe-Pro-OH) appears (elutes earlier).

      • Z-Phe-Pro-OH: Peak area remains constant (>99%) at T=30 min and T=24h.[1]

Protocol B: Cleavage of Z-Phe-Pro-OH (HBr Method)

Use this only when you intend to remove the Z-group.

  • Setup: Use a fume hood. Ensure all glassware is dry.

  • Dissolution: Dissolve 1 mmol of Z-Phe-Pro-OH in 2 mL of glacial acetic acid.

  • Cleavage: Add 2 mL of 33% HBr in Acetic Acid (commercial reagent).

  • Reaction: Stir at room temperature for 60–90 minutes.

  • Precipitation: Pour the reaction mixture slowly into 50 mL of cold Diethyl Ether.

  • Collection: The peptide hydrobromide salt (H-Phe-Pro-OH

    
     HBr) will precipitate. Filter or centrifuge to collect. Wash 3x with cold ether to remove excess acid and benzyl bromide byproducts.
    

Logic Diagram: Stability & DKP Risk[1]

This diagram illustrates the critical "Danger Zone" where Boc deprotection can lead to DKP formation, contrasted with the safety of the Z-protected route.

DKP_Risk cluster_warning Critical Failure Mode Start_Boc Boc-Phe-Pro-OMe (Ester) Acid_Step Acid Treatment (TFA) Start_Boc->Acid_Step Start_Z Z-Phe-Pro-OMe (Ester) Start_Z->Acid_Step Free_Amine H-Phe-Pro-OMe (Free Amine) Acid_Step->Free_Amine Boc Removed Z_Intact Z-Phe-Pro-OMe (Protected) Acid_Step->Z_Intact Z Stable Neutralization Neutralization / Base Free_Amine->Neutralization Peptide Next Coupling Step Z_Intact->Peptide Safe Route (No Free Amine) DKP Diketopiperazine (DKP) (Dead End Product) Neutralization->DKP High Risk (Cyclization) Neutralization->Peptide Competing Reaction

Figure 2: The "Danger Zone" of DKP formation is exposed by acid deprotection of Boc, but avoided by Z stability.

References

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][3][4] Chemical Reviews, 109(6), 2455-2504.

  • Goolcharran, C., & Borchardt, R. T. (1998).[1] "Kinetics of diketopiperazine formation using model peptides." Journal of Pharmaceutical Sciences, 87(3), 283-288.

  • Sigma-Aldrich. "Boc-Phe-Pro-OH Product Information & Stability."

  • Carpino, L. A. (1957).[1] "Oxidative reactions of hydrazines. IV. Elimination of the tert-butyloxycarbonyl group."[5] Journal of the American Chemical Society, 79(16), 4427-4431.

  • Bodanszky, M. (1984).[1] Principles of Peptide Synthesis. Springer-Verlag. (Standard text confirming Z-group stability in TFA vs. HBr).

Sources

Infrared (IR) spectroscopy characteristic bands for Z-Phe-pro-OH

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth Infrared (IR) spectroscopy analysis of Z-Phe-Pro-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-proline). This guide is structured to assist analytical scientists in validating chemical structure, assessing purity, and investigating conformational isomerism.

Introduction & Molecular Context

Z-Phe-Pro-OH is a protected dipeptide widely used as a model system for studying the cis/trans isomerization of the X-Pro peptide bond and as a precursor in the synthesis of protease inhibitors.

From a vibrational spectroscopy standpoint, this molecule is unique because it combines three distinct carbonyl environments and a tertiary amide linkage, creating a complex "carbonyl envelope" in the 1600–1750 cm⁻¹ region.

Molecular Structure & Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its four vibrationally active domains:

  • Z-Group (Carbobenzoxy): Contains a urethane (carbamate) linker.

  • Phenylalanine (Phe): Provides a monosubstituted aromatic ring and a secondary amine (part of the urethane).

  • Proline (Pro): Forms a tertiary amide bond with Phe (critical for spectral assignment) and a pyrrolidine ring.

  • C-Terminal Acid (-COOH): Capable of strong intermolecular hydrogen bonding.

Z_Phe_Pro_Structure cluster_legend Key Spectral Zones Z Z-Group (Protecting) ν(C=O) Urethane ν(C-H) Aromatic Phe Phenylalanine Residue ν(N-H) Urethane Link Mono-sub Benzene Ring Z->Phe Urethane Linkage (~1690-1700 cm⁻¹) Pro Proline Residue Tertiary Amide (No N-H) Pyrrolidine Ring Phe->Pro Peptide Bond (Tertiary) (~1630-1660 cm⁻¹) Acid C-Terminus (-COOH) ν(O-H) Broad ν(C=O) Acid Pro->Acid C-Terminal Amide I (C=O) Amide I (C=O) Amide II (N-H Bend) Amide II (N-H Bend)

Figure 1: Functional group mapping of Z-Phe-Pro-OH identifying key vibrational zones.

Characteristic IR Bands

The following data represents the expected characteristic bands for Z-Phe-Pro-OH in the solid state (KBr pellet). Note that solution spectra (e.g., in CHCl₃) will show shifts in the H-bonded regions (NH/OH/C=O).

A. The High-Frequency Region (2500 – 3600 cm⁻¹)

This region is dominated by Hydrogen stretching vibrations.

Wavenumber (cm⁻¹)AssignmentIntensityNotes
3300 – 3400 ν(N-H) Stretch Med/SharpOriginates from the Urethane (Z-NH -Phe) group. Crucial: There is only one N-H stretch source. The Phe-Pro bond is a tertiary amide and lacks an N-H.
2500 – 3300 ν(O-H) Acid Broad/StrongCharacteristic "carboxylic acid dimer" envelope. Often creates a broad underlying baseline that obscures C-H stretches.
~3030 – 3060 ν(C-H) Aromatic Weak/ShoulderStretches from the Phenyl rings (Z-group and Phe side chain).
2850 – 2980 ν(C-H) Aliphatic MediumCH₂/CH stretches from the Proline ring and Phe alpha/beta carbons.
B. The Carbonyl Envelope (1600 – 1760 cm⁻¹)

This is the most diagnostic region. Z-Phe-Pro-OH presents a "triplet" of carbonyl signals, though they often overlap into a broad, multi-shouldered band in low-resolution spectra.

Wavenumber (cm⁻¹)AssignmentFunctional GroupDiagnostic Value
1720 – 1740 ν(C=O) Acid Carboxylic AcidHighest frequency carbonyl. Position depends heavily on H-bonding state (monomer vs. dimer).
1680 – 1710 ν(C=O) Urethane Z-Group (Carbamate)Often appears as a shoulder between the Acid and Amide bands. Distinct from typical peptide amides.
1630 – 1660 ν(C=O) Amide I Phe-Pro Bond Critical Marker. This is a tertiary amide.[1] It appears at a lower frequency than secondary amides (typically 1650-1690).[2]
~1600 ν(C=C) Aromatic Phenyl RingSharp, weak band often appearing on the tail of the Amide I band.
C. The Fingerprint Region (< 1500 cm⁻¹)[2][3][4]
Wavenumber (cm⁻¹)AssignmentNotes
~1530 – 1550 Amide II (Mixed) CAUTION: A strong Amide II band (N-H bend + C-N stretch) is expected only for the Urethane linkage. The Phe-Pro peptide bond does not exhibit a traditional Amide II band because it lacks an N-H.
1450 δ(CH₂) / Ring Proline ring deformations and aromatic ring modes.
1200 – 1250 ν(C-O) / ν(C-N) Complex coupling of the Acid C-O-H stretch and Urethane C-N-C stretches.
690 & 740 δ(C-H) oop Out-of-plane bending for monosubstituted benzene rings (Z and Phe). Very strong in KBr.

Comparative Analysis

Comparison 1: Z-Phe-Pro-OH vs. Z-Phe-OH

Objective: To verify the formation of the peptide bond.

  • Z-Phe-OH (Precursor):

    • Shows a carboxylic acid C=O (~1710-1740 cm⁻¹).[3][4]

    • Shows a Urethane C=O (~1690 cm⁻¹).

    • Missing: The Tertiary Amide I band at ~1640 cm⁻¹.

  • Z-Phe-Pro-OH (Product):

    • New Band: Appearance of the strong Tertiary Amide I band (~1640 cm⁻¹).

    • Shift: The acid C=O band remains (from the new C-terminus on Proline), but the spectral shape in the 1600-1750 region broadens significantly due to the third carbonyl.

Comparison 2: Solid State (KBr) vs. Solution (CHCl₃)

Objective: To assess Hydrogen Bonding and Conformation.

  • Solid State (KBr):

    • Acid O-H is extremely broad (dimeric H-bonding).

    • Carbonyl bands are merged/broadened.

  • Dilute Solution (CHCl₃):

    • Acid O-H becomes sharper; a "free" O-H may appear ~3500 cm⁻¹.

    • Amide I Resolution: The tertiary amide band often resolves into a doublet or shifts, reflecting the cis and trans populations of the Phe-Pro bond. The cis isomer of X-Pro bonds typically absorbs at a slightly lower frequency than the trans isomer, though NMR is the preferred method for quantifying this ratio.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (Trustworthiness), follow this protocol. This workflow includes a "Spectral Subtraction" step to isolate the peptide bands from solvent interference.

IR_Protocol cluster_prep Choose Method Start Start: Sample Preparation KBr Solid: KBr Pellet (1-2 mg sample / 100 mg KBr) *Best for Fingerprint region* Start->KBr ATR Solid: ATR (Diamond/ZnSe) *Best for rapid screening* Start->ATR Soln Solution: CaF₂ Cell (CHCl₃) *Best for Amide I resolution* Start->Soln Acquire Acquisition (32 scans, 4 cm⁻¹ res) KBr->Acquire ATR->Acquire Soln->Acquire Validation Validation Check: Is Amide II (1550) weaker than Amide I? (Must be TRUE for Pro-peptides) Acquire->Validation Validation->Start Fail (Check Purity/Dryness) Process Data Processing: 1. Baseline Correction 2. 2nd Derivative (to resolve C=O overlap) Validation->Process Pass

Figure 2: Experimental workflow for acquiring high-fidelity IR spectra of protected peptides.

Step-by-Step Methodology
  • Sample Drying: Z-Phe-Pro-OH is hygroscopic. Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove water, which absorbs strongly at 1640 cm⁻¹ and interferes with the Amide I assignment.

  • Background Collection: Collect a background spectrum of the empty atmosphere (or pure solvent for solution cells) immediately before the sample.

  • Acquisition:

    • Resolution: Set to 2 cm⁻¹ or 4 cm⁻¹.

    • Scans: Minimum 32 scans to reduce noise in the fingerprint region.

  • Data Integrity Check (The "Proline Test"):

    • Inspect the 1500–1600 cm⁻¹ region.[2]

    • Unlike Z-Phe-Ala-OH (secondary amide), Z-Phe-Pro-OH should not show a dominant, broad band centered at 1550 cm⁻¹ for the peptide bond. If a massive band exists here comparable to the C=O intensity, suspect contamination or hydrolysis (cleavage of the Proline).

    • Note: A weaker band will exist due to the Z-group urethane N-H bending, but it should be distinct from the peptide backbone signal.

References

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. Link

  • Mantsch, H. H., & Chapman, D. (1996). Infrared Spectroscopy of Biomolecules. Wiley-Liss. (Foundational text for Peptide Amide I/II assignments).
  • Hollosi, M., et al. (1985). Vibrational Analysis of Beta-Turn Models. Journal of the American Chemical Society, 107, 1082. (Specific discussion on Proline-containing peptide turns and IR bands).
  • Sigma-Aldrich (Merck). Z-Phe-Pro-OH Product Specification and spectral references. Link

Sources

Benchmarking Z-Phe-Pro-OH Enzyme Inhibition Potency (IC50)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-Phe-Pro-OH (N-Benzyloxycarbonyl-L-phenylalanyl-L-proline) serves as a critical structural probe in protease enzymology. While structurally resembling a substrate, it acts as a competitive inhibitor against Carboxypeptidase A (CPA). Its inhibition mechanism relies on the "aborted substrate" concept: the hydrophobic Z-Phe moiety binds effectively to the S1 subsite, but the C-terminal proline residue distorts the active site geometry and lacks the amide hydrogen necessary for the standard hydrolytic mechanism.

This guide provides a standardized benchmarking framework to determine the IC50 and


 of Z-Phe-Pro-OH, comparing it against the "Gold Standard" inhibitor Benzylsuccinic Acid  (nanomolar potency) and the weak product inhibitor L-Phenylalanine  (millimolar potency).

Mechanistic Basis of Inhibition

To accurately benchmark Z-Phe-Pro-OH, one must understand why it inhibits. Unlike standard peptide inhibitors that may chelate the active site Zinc, Z-Phe-Pro-OH functions via steric and conformational exclusion .

  • S1 Binding: The Carbobenzoxy-L-Phenylalanine (Z-Phe) portion mimics the substrate's C-terminal hydrophobic tail, anchoring into the enzyme's hydrophobic pocket (S1).

  • S1' Exclusion: The Proline residue occupies the S1' position. However, the cyclic nature of proline prevents the nucleophilic attack of the Zinc-bound water molecule, effectively "locking" the enzyme in a non-productive complex (EI).

Diagram 1: Competitive Inhibition Mechanism

The following diagram illustrates the kinetic competition between the substrate (Hippuryl-Phe) and the inhibitor (Z-Phe-Pro-OH).

CPA_Mechanism Enzyme CPA Enzyme (Active Zn2+ Site) ES_Complex ES Complex (Productive) Enzyme->ES_Complex + Substrate EI_Complex EI Complex (Dead-End/Non-Hydrolyzable) Enzyme->EI_Complex + Z-Phe-Pro-OH (Competitive) Substrate Substrate (Hippuryl-L-Phe) Inhibitor Inhibitor (Z-Phe-Pro-OH) Products Products (Hippurate + L-Phe) ES_Complex->Products k_cat (Hydrolysis)

Caption: Competitive binding dynamics where Z-Phe-Pro-OH sequesters free Enzyme (E) into an inactive EI complex, preventing Substrate hydrolysis.

Comparative Benchmarking Data

The following table contextualizes the potency of Z-Phe-Pro-OH against industry-standard alternatives. Note that Z-Phe-Pro-OH is a moderate inhibitor, making it ideal for validating assay sensitivity in the micromolar (


M) range, whereas Benzylsuccinic acid validates the nanomolar (nM) range.
CompoundRoleApprox.[1][2][3][4][5][6][7][8]

(CPA)
MechanismApplication
Benzylsuccinic Acid Gold Standard0.45

M
(450 nM)
Transition State AnalogValidating high-sensitivity assays; Positive control.
Z-Phe-Pro-OH Test Subject ~100 - 300

M
*
Competitive (Aborted Substrate)Structural probe for S1' specificity; Peptidomimetic benchmark.
L-Phenylalanine Low-End Control~2,000

M
(2 mM)
Product InhibitionVerifying lack of interference; Negative control baseline.

*Note:


 values for Z-Phe-Pro-OH can vary based on pH and ionic strength. The range provided is estimated based on structural analogs (e.g., Z-Phe-Ala) and must be determined experimentally using the protocol below.

Experimental Protocol: IC50 Determination

This protocol uses the Continuous Spectrophotometric Rate Determination method. It is self-validating: if the Gold Standard (Benzylsuccinic Acid) does not yield an IC50 near 0.5–1.0


M, the assay conditions are invalid.
Reagents & Equipment[9]
  • Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 (Strictly controlled).

  • Enzyme: Carboxypeptidase A (Bovine Pancreas), diluted to ~2–5 units/mL in cold 10% LiCl (LiCl stabilizes the enzyme).

  • Substrate: Hippuryl-L-Phenylalanine (1.0 mM stock).

  • Detection: UV Spectrophotometer at 254 nm (Quartz cuvettes).

Workflow Diagram

Assay_Workflow Prep 1. Reagent Prep (Tris Buffer pH 7.5, Substrate, Inhibitor Dilutions) Blank 2. Blanking (Buffer + Substrate only) Prep->Blank Incubation 3. Pre-Incubation (Enzyme + Z-Phe-Pro-OH) 5 mins @ 25°C Blank->Incubation Initiation 4. Reaction Initiation Add Substrate (Hippuryl-L-Phe) Incubation->Initiation Measurement 5. Kinetic Read Measure ΔA254/min for 60-120 sec Initiation->Measurement Analysis 6. Data Analysis Calculate % Inhibition & IC50 Measurement->Analysis

Caption: Step-by-step kinetic assay workflow for determining IC50 of Z-Phe-Pro-OH against CPA.

Step-by-Step Procedure
  • Preparation of Inhibitor Series:

    • Dissolve Z-Phe-Pro-OH in a minimal volume of ethanol or DMSO (final assay concentration of solvent <1%).

    • Prepare a 7-point dilution series ranging from 10

      
      M to 2000 
      
      
      
      M
      .
  • Enzyme Activation:

    • Dilute CPA stock in 10% LiCl/Buffer immediately before use. Keep on ice.

  • Baseline Measurement (

    
    ): 
    
    • Add 2.9 mL Buffer + 0.1 mL Substrate to cuvette.

    • Add Enzyme. Mix by inversion.

    • Record slope (ΔAbs/min) at 254 nm for 60 seconds. This is

      
      .
      
  • Inhibition Measurement (

    
    ): 
    
    • Incubate Enzyme + Z-Phe-Pro-OH (at specific concentration) for 3–5 minutes.

    • Add Substrate.[1][9]

    • Record slope (ΔAbs/min).[1] This is

      
      .
      
  • Validation:

    • Run one sample of Benzylsuccinic Acid at 1.0

      
      M. It should show >50% inhibition.
      

Data Analysis & Calculation

To convert the raw data into a publishable IC50, use the Cheng-Prusoff Equation .

  • Calculate % Inhibition:

    
    
    
  • Plotting:

    • Plot % Inhibition (Y-axis) vs. Log[Inhibitor] (X-axis).

    • Fit using a non-linear regression (Sigmoidal Dose-Response).

  • Deriving

    
    : 
    Since Z-Phe-Pro-OH is a competitive inhibitor, calculate the absolute inhibition constant (
    
    
    
    ) from the IC50:
    
    
    • 
       = Concentration of Hippuryl-L-Phe used (typically 1.0 mM).
      
    • 
       = Michaelis constant for Hippuryl-L-Phe (typically ~0.2 mM for CPA at pH 7.5).
      

References

  • Byers, L. D., & Wolfenden, R. (1973). Binding of the by-product analog benzylsuccinic acid by carboxypeptidase A. Biochemistry, 12(11), 2070–2078.

  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Carboxypeptidase A. Technical Bulletin.

  • Worthington Biochemical. (n.d.). Carboxypeptidase A Assay Protocol. Worthington Enzyme Manual.

  • Auld, D. S. (1969). Kinetic determination of the pKa of the catalytic group of carboxypeptidase A. Federation Proceedings. (Classic reference establishing the pH 7.5 standard).

Sources

Safety Operating Guide

Personal protective equipment for handling Z-Phe-pro-OH

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Manual Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary: The "Why" Behind the Protocol

As a Senior Application Scientist, I often see researchers treat protected dipeptides like Z-Phe-pro-OH (N-Carbobenzyloxy-L-phenylalanyl-L-proline) as benign "building blocks." This is a procedural error. While not acutely toxic like cyanides, Z-Phe-pro-OH presents two distinct challenges that compromise both safety and data integrity: particulate sensitization and hygroscopic degradation .

This guide moves beyond generic "safety first" advice. It establishes a self-validating workflow designed to protect the operator from bioactive dust while protecting the chemical from moisture-induced hydrolysis, ensuring your downstream coupling reactions (e.g., SPPS) remain artifact-free.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the specific hazards associated with CAS 3588-63-4.

Hazard CategorySpecific RiskMechanism of Action
Health (Bioactive) Sensitization & Irritation As a peptide intermediate, inhalation of fine dust can trigger immune responses (sensitization). Direct contact causes mechanical and chemical irritation to mucous membranes (H315, H319, H335).
Physical (Static) Aerosolization Protected peptides are often fluffy, electrostatic powders. They "fly" upon spatula contact, increasing inhalation risk and cross-contamination.
Chemical (Reactivity) Hydrolysis Z-Phe-pro-OH is moisture-sensitive. Improper handling degrades the reagent, leading to truncated sequences in synthesis.
Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for handling electrostatic peptide powders. The following tiered PPE strategy is required for all handling of Z-Phe-pro-OH.

Tier 1: Standard Handling (Weighing & Transfer)

Use this configuration for all solid-phase manipulations.

ComponentSpecificationScientific Rationale
Hand Protection Nitrile Gloves (Min 5 mil) Latex degrades rapidly if you subsequently use DMF or DCM for dissolution. Nitrile offers broad resistance to the peptide and the solvation matrix.
Respiratory N95 / P2 Respirator (or Fume Hood)Critical: If weighing outside a hood (not recommended), a respirator is mandatory. Inside a hood, it serves as a secondary barrier against static-driven dust release.
Ocular Chemical Splash Goggles Safety glasses with side shields are the minimum, but goggles are preferred to seal against airborne particulates that bypass loose glasses.
Body Anti-Static Lab Coat Synthetic fibers generate static. Use cotton-blend or designated anti-static coats to prevent attracting peptide dust to your clothing.
Operational Protocol: The "Zero-Contamination" Workflow

This protocol integrates safety with quality control.[1] The goal is to prevent the operator from breathing dust while preventing the peptide from breathing moisture.

Phase A: Preparation (The Thermal Equilibration)

Context: Z-Phe-pro-OH is often stored at -20°C. Opening a cold bottle in a humid lab causes immediate condensation, ruining the reagent.

  • Remove container from freezer.

  • Do NOT open. Place in a desiccator or on the bench for 30–60 minutes.

  • Verify the bottle is at room temperature (wipe away external condensation) before breaking the seal.

Phase B: Weighing & Transfer (The Static Control)

Context: Static electricity causes peptide powder to "jump" from the spatula, creating an inhalation hazard.

  • Engineering Control: Work exclusively inside a certified chemical fume hood.

  • Airflow Management: Lower the sash to the lowest comfortable working height to minimize turbulence that disperses powder.

  • Static Mitigation: Use an anti-static gun (ionizer) on the weighing boat and spatula before touching the powder. This is the single most effective step to prevent aerosolization.

  • Transfer: Weigh by difference into a dry vessel. Cap immediately.

Phase C: Solubilization

Context: You will likely dissolve this in DMF (Dimethylformamide) or DCM (Dichloromethane).

  • Warning: Once dissolved, the permeation risk increases significantly. DMF carries dissolved peptides through the skin barrier.

  • Action: Double-glove (Nitrile) during the solvation step. If a splash occurs, strip the outer glove immediately.

Visualization: Safe Handling Logic Flow

The following diagram illustrates the decision-making process for handling Z-Phe-pro-OH, prioritizing containment and static control.

SafeHandlingWorkflow Start START: Z-Phe-pro-OH (Cold Storage) Equilibrate Thermal Equilibration (30-60 mins to RT) Start->Equilibrate Inspect Inspect Container (Condensation Free?) Equilibrate->Inspect Inspect->Equilibrate Condensation Present PPE_Check Don PPE: Nitrile, Goggles, Lab Coat Inspect->PPE_Check Dry Hood_Prep Engineering Control: Fume Hood Sash < 18 inches PPE_Check->Hood_Prep Static_Ctrl Static Mitigation: Ionize Spatula/Boat Hood_Prep->Static_Ctrl Weighing Weighing Procedure: Avoid Aerosolization Static_Ctrl->Weighing Dissolve Solubilization (DMF/DCM) *Double Glove Required* Weighing->Dissolve Waste Disposal: Solid vs. Liquid Stream Dissolve->Waste

Caption: Operational workflow for Z-Phe-pro-OH, emphasizing thermal equilibration and static control to minimize exposure and degradation.

Disposal & Spill Management[1][2][3]
Spill Response (Solid Powder)
  • DO NOT dry sweep.[2] This generates dust.

  • Protocol:

    • Cover the spill with a paper towel dampened with isopropyl alcohol (IPA) or water.

    • Wipe inward from the periphery to the center.

    • Place all cleanup materials into a hazardous solid waste bag.

Waste Disposal Classification
Waste TypeCompositionDisposal Stream
Solid Waste Expired powder, contaminated weighing boats, spill debris.Hazardous Chemical Solid (Label: "Peptide Intermediate / Irritant")
Liquid Waste Dissolved peptide in DMF/DCM/Methanol.Halogenated Organic (if DCM used) or Non-Halogenated Organic (if DMF/MeOH used).
Sharps/Glass Broken vials.Glass/Sharps Container (Rinse with solvent first if heavily contaminated).
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100091, Z-Phe-Pro-OH. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Fine Powders. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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